Product packaging for Gut restricted-7(Cat. No.:)

Gut restricted-7

Cat. No.: B8103984
M. Wt: 510.6 g/mol
InChI Key: GVCGSXGVFOXFAT-CTSSCMOWSA-M
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Description

Gut restricted-7 is a useful research compound. Its molecular formula is C25H40FNaO6S and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40FNaO6S B8103984 Gut restricted-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41FO6S.Na/c1-15(4-5-17(27)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-18(32-33(29,30)31)12-16(24)13-22(23)28;/h15-16,18-23,28H,4-14H2,1-3H3,(H,29,30,31);/q;+1/p-1/t15-,16+,18-,19-,20+,21+,22-,23+,24+,25-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCGSXGVFOXFAT-CTSSCMOWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40FNaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Gut-restricted-7 (GR-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut-restricted-7 (GR-7) is a potent, orally active, covalent pan-bile salt hydrolase (BSH) inhibitor with tissue-selective action limited to the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the core mechanism of action of GR-7, detailing its role in the modulation of the gut microbiome's metabolic activity, specifically its impact on the bile acid pool. This document summarizes key quantitative data, outlines experimental protocols for studying GR-7's effects, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of Bile Salt Hydrolases

The primary mechanism of action of GR-7 is the covalent inhibition of bacterial bile salt hydrolases (BSHs) within the gut.[1][2] BSHs are enzymes produced by a wide range of gut bacteria and are considered "gateway" enzymes in the metabolism of bile acids.[3][4][5][6] They catalyze the deconjugation of primary bile acids (which are conjugated to either glycine or taurine in the liver) into their deconjugated forms.[7][8][9] This deconjugation is a critical step that must occur before further bacterial modification of primary bile acids into secondary bile acids can take place.[3][4][6]

GR-7 covalently modifies the catalytic cysteine residue (Cys2) in the active site of BSHs.[2] This irreversible binding inactivates the enzyme, preventing it from hydrolyzing the amide bond of conjugated bile acids.[2] As a pan-BSH inhibitor, GR-7 is effective against a broad spectrum of BSHs from different bacterial species.[2][10]

By inhibiting BSH activity, GR-7 leads to a significant shift in the composition of the bile acid pool in the gut. Specifically, its action results in:

  • An increase in the concentration of conjugated primary bile acids.

  • A decrease in the concentration of deconjugated primary bile acids.[1][2]

  • A subsequent decrease in the levels of secondary bile acids, as the necessary precursors for their formation are reduced.[3][4]

This modulation of the bile acid pool has significant implications for host physiology, as bile acids act as signaling molecules that interact with host receptors such as the farnesoid X receptor (FXR) and G-protein-coupled receptors (GPCRs).[3][5][11]

Signaling Pathway: Modulation of Bile Acid Metabolism

The following diagram illustrates the normal bile acid metabolism pathway and the point of intervention for GR-7.

Bile Acid Metabolism and GR-7 Inhibition cluster_Host Host (Liver) cluster_Gut Gut Lumen (Microbiome) Cholesterol Cholesterol Primary Bile Acids Primary Bile Acids Cholesterol->Primary Bile Acids Synthesis Conjugated Primary Bile Acids Conjugated Primary Bile Acids Primary Bile Acids->Conjugated Primary Bile Acids Conjugation (Taurine, Glycine) Deconjugated Primary Bile Acids Deconjugated Primary Bile Acids Conjugated Primary Bile Acids:e->Deconjugated Primary Bile Acids:w Deconjugation BSH Bile Salt Hydrolase (BSH) Secondary Bile Acids Secondary Bile Acids Deconjugated Primary Bile Acids->Secondary Bile Acids Further Metabolism BSH->Deconjugated Primary Bile Acids GR7 GR-7 GR7->BSH Inhibition

Bile acid metabolism pathway and the inhibitory action of GR-7.

Quantitative Data

The following tables summarize key quantitative data related to the activity and effects of GR-7 and its precursors.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 ValueReference
Compound 7 (AAA-1)B. theta BSH427 nM[2]
Compound 7 (AAA-1)B. longum BSH108 nM[2]

Note: Compound 7 is a precursor to the gut-restricted GR-7. GR-7 (also referred to as AAA-2) was developed by sulfonating Compound 7 to increase its gut restriction, which also resulted in reduced potency.[3]

Table 2: In Vivo Administration and Effects

CompoundAnimal ModelDosageDurationKey FindingsReference(s)
GR-7C57BL/6 Mice0.09% (w/w) in chow1 daySignificant inhibition of fecal BSH activity.[1][2]
GR-7C57BL/6 Mice0.09% (w/w) in chow1 dayDetected in cecal contents (~20 µM) and feces; not detected in liver or plasma.[1][12]
Compound 7 (AAA-1)C57BL/6 Mice10 mg/kg (single gavage)1 dayDecreased BSH activity and decreased deconjugated bile acids in feces.[6][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: In Vitro BSH Activity Assay (using UPLC-MS)

This protocol is adapted from studies evaluating BSH inhibition in complex biological samples like fecal slurries.[2][3]

Objective: To quantify the inhibitory effect of GR-7 on BSH activity.

Materials:

  • Fresh or frozen fecal samples

  • Anaerobic phosphate buffer

  • GR-7 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Deuterated conjugated bile acid substrate (e.g., glycochenodeoxycholic acid-d4, GCDCA-d4)

  • UPLC-MS system

Procedure:

  • Prepare a fecal slurry by homogenizing fecal matter in an anaerobic phosphate buffer.

  • Aliquot the fecal suspension into microcentrifuge tubes.

  • Add the test inhibitor (e.g., GR-7) at various concentrations to the tubes. Include a vehicle-only control.

  • Pre-incubate the samples for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the deuterated conjugated bile acid substrate (e.g., 100 µM GCDCA-d4).

  • Incubate the reaction for a specific time (e.g., 25 minutes to 18 hours) at 37°C.

  • Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to pellet solids.

  • Analyze the supernatant using UPLC-MS to quantify the amount of the deconjugated product (e.g., CDCA-d4) formed.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: In Vivo BSH Inhibition Study in Mice

This protocol describes a proof-of-concept in vivo study to assess the gut-restricted activity of GR-7.[1][2][12]

Objective: To determine if orally administered GR-7 inhibits BSH activity in the gut and to confirm its gut-restriction.

Materials:

  • C57BL/6 mice

  • Powdered chow

  • GR-7

  • Metabolic cages for fecal and urine collection

  • Materials for BSH activity assay (Protocol 1)

  • LC-MS system for quantifying GR-7 in tissues and plasma

Procedure:

  • Acclimate mice to powdered chow.

  • Divide mice into two groups: a control group receiving powdered chow alone and a treatment group receiving powdered chow containing a specified concentration of GR-7 (e.g., 0.09% w/w).

  • House mice in metabolic cages to collect fecal pellets and urine at specified time points (e.g., 8 hours post-diet change).

  • After the study period (e.g., 30 hours), euthanize the mice and collect cecal contents, liver, and plasma samples.

  • Measure BSH activity in the collected fresh feces using the in vitro BSH activity assay (Protocol 1).

  • Process the cecal contents, liver, and plasma samples for analysis.

  • Quantify the concentration of GR-7 in the various samples using LC-MS to assess its distribution and confirm gut-restriction.

Protocol 3: Assessment of GR-7 Toxicity (Epithelial Barrier Integrity)

This protocol assesses the potential toxicity of GR-7 on intestinal epithelial cells.[1]

Objective: To evaluate if GR-7 compromises the integrity of the intestinal epithelial barrier.

Materials:

  • Caco-2 cells (or other intestinal epithelial cell line)

  • Transwell inserts

  • Cell culture medium

  • GR-7

  • A marker for paracellular permeability (e.g., Lucifer yellow or FITC-dextran)

  • A plate reader for fluorescence measurement

Procedure:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Treat the cells by adding GR-7 at various concentrations (e.g., up to 60 µM) to the apical side of the Transwell. Include a vehicle-only control.

  • Incubate for a relevant period (e.g., 24 hours).

  • Add a fluorescent permeability marker (e.g., FITC-dextran) to the apical chamber.

  • After a defined incubation period, collect samples from the basolateral chamber.

  • Measure the fluorescence in the basolateral samples using a plate reader.

  • An increase in fluorescence in the basolateral chamber of GR-7-treated cells compared to the control indicates a loss of epithelial barrier integrity.

Mandatory Visualizations

Experimental Workflow for In Vivo BSH Inhibition Study

The following diagram outlines the typical workflow for an in vivo experiment to test the efficacy of GR-7.

In Vivo BSH Inhibition Workflow start Start acclimation Mouse Acclimation (Powdered Chow) start->acclimation grouping Grouping acclimation->grouping control_diet Control Group: Powdered Chow grouping->control_diet Control gr7_diet Treatment Group: Chow + 0.09% GR-7 grouping->gr7_diet Treatment collection Sample Collection (Feces, Tissues, Plasma) control_diet->collection gr7_diet->collection analysis Analysis collection->analysis bsh_assay Fecal BSH Activity Assay (UPLC-MS) analysis->bsh_assay gr7_quant GR-7 Quantification (LC-MS) analysis->gr7_quant end End bsh_assay->end gr7_quant->end

References

An In-depth Technical Guide on Gut-Restricted Bile Salt Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental validation, and therapeutic potential of gut-restricted bile salt hydrolase (BSH) inhibitors. While the specific term "Gut restricted-7" does not correspond to a known molecule in the public scientific literature, this document focuses on the well-documented development of potent and selective gut-restricted BSH inhibitors, such as a lithocholic acid analog designated AAA-10, which exemplifies the cutting edge of this research field.[1][2]

Introduction: The Rationale for Gut-Restricted BSH Inhibition

Bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that play a critical role in the metabolism of bile acids.[3][4] They catalyze the deconjugation of primary bile acids, which are synthesized in the liver and released into the small intestine to aid in digestion.[3] This deconjugation is a gateway reaction that leads to the formation of secondary bile acids, which act as signaling molecules that can modulate various host physiological pathways, including glucose and lipid metabolism, immune responses, and inflammatory cascades.[3][5]

The activity of BSHs has been correlated with various human diseases, including inflammatory bowel disease, type 2 diabetes, and cardiovascular disease.[1] Therefore, the inhibition of BSH presents a promising therapeutic strategy. A gut-restricted approach is particularly advantageous as it allows for the targeted modulation of the gut microbiome's metabolic output without causing systemic side effects.[1][3]

Mechanism of Action and Signaling Pathways

Gut-restricted BSH inhibitors are designed to act locally within the gastrointestinal tract to block the activity of bacterial BSHs. This leads to an accumulation of conjugated bile acids and a reduction in the production of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA).[1][2] This shift in the bile acid pool can have several downstream effects on host signaling pathways.

Signaling Pathway Diagram

BSH_Inhibition_Pathway cluster_gut_lumen Gut Lumen cluster_host_signaling Host Signaling Primary Bile Acids Primary Bile Acids Gut Microbiota (BSH-producing) Gut Microbiota (BSH-producing) Primary Bile Acids->Gut Microbiota (BSH-producing) BSH BSH Gut Microbiota (BSH-producing)->BSH Secondary Bile Acids (DCA, LCA) Secondary Bile Acids (DCA, LCA) BSH->Secondary Bile Acids (DCA, LCA) Deconjugation Gut-Restricted BSH Inhibitor Gut-Restricted BSH Inhibitor Gut-Restricted BSH Inhibitor->BSH Inhibition FXR Activation FXR Activation Secondary Bile Acids (DCA, LCA)->FXR Activation TGR5 Activation TGR5 Activation Secondary Bile Acids (DCA, LCA)->TGR5 Activation Metabolic Regulation Metabolic Regulation FXR Activation->Metabolic Regulation TGR5 Activation->Metabolic Regulation

Caption: Signaling pathway of gut-restricted BSH inhibition.

Development and Characterization of a Gut-Restricted BSH Inhibitor

The development of effective gut-restricted BSH inhibitors has been a focus of recent research. One notable example is a second-generation inhibitor, AAA-10, which is a C3-sulfonated lithocholic acid analog.[1][2] This compound was designed for enhanced potency, reduced off-target effects, and durable in vivo efficacy.[1][2]

Quantitative Data Summary
CompoundTargetPotency (IC50)In Vivo EfficacySystemic ExposureReference
AAA-10 Pan-BSHPotent (specific values not publicly detailed)Decreased fecal DCA and LCALow[1][2]
First-generation inhibitors BSHLess potent than AAA-10Demonstrated proof-of-principleLow gut permeability[1]

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Determine Potency & Selectivity In Vivo Mouse Model In Vivo Mouse Model Cell-Based Assays->In Vivo Mouse Model Assess Toxicity & Permeability Data Analysis Data Analysis In Vivo Mouse Model->Data Analysis Evaluate Efficacy & Systemic Exposure

Caption: Experimental workflow for BSH inhibitor characterization.

Key Experimental Protocols

Detailed methodologies are crucial for the validation of novel BSH inhibitors. The following protocols are based on established methods in the field.

High-Throughput Screening (HTS) for BSH Inhibitors

A precipitation-based HTS assay can be used to efficiently screen large compound libraries for BSH inhibitory activity.[6]

  • Principle: The assay relies on the differential solubility of conjugated and deconjugated bile acids. Deconjugated bile acids are less soluble and precipitate out of solution at an acidic pH.

  • Protocol:

    • A high-purity BSH enzyme from a relevant bacterial strain (e.g., Lactobacillus salivarius) is prepared.[6]

    • The screening is performed in 96-well or 384-well microplates.[6]

    • Each well contains the BSH enzyme, a conjugated bile acid substrate (e.g., glycocholic acid), and a test compound.

    • The reaction is incubated at an optimized temperature and for a specific duration.

    • The reaction is stopped by acidification, which causes the precipitation of the deconjugated bile acid product.

    • The degree of precipitation is quantified by measuring the optical density, with a lower optical density indicating inhibition of BSH activity.

    • Hits are then validated using a standard BSH activity assay.[6]

In Vivo Efficacy Study in a Mouse Model

To assess the in vivo efficacy of a gut-restricted BSH inhibitor, a mouse model is utilized.[1]

  • Animal Model: Wild-type mice are used for these studies.

  • Protocol:

    • Mice are orally administered the BSH inhibitor (e.g., AAA-10) or a vehicle control for a specified period (e.g., 5 days).[1]

    • Fecal and cecal contents are collected at the end of the treatment period.

    • Bile acids are extracted from the collected samples.

    • The abundance of primary and secondary bile acids (specifically DCA and LCA) is quantified using liquid chromatography-mass spectrometry (LC-MS).[1]

    • A significant decrease in the levels of DCA and LCA in the treated group compared to the control group indicates in vivo BSH inhibition.[1]

    • To confirm gut-restriction, blood samples can be collected to measure the systemic exposure of the inhibitor.[1]

Future Directions and Therapeutic Applications

The development of potent and selective gut-restricted BSH inhibitors holds significant promise for the treatment of a range of diseases. By modulating the gut microbiome's influence on host physiology, these inhibitors could offer novel therapeutic avenues for metabolic disorders, inflammatory conditions, and potentially even certain types of cancer.[1][3] Further research is needed to fully elucidate the long-term effects of BSH inhibition and to translate these preclinical findings into clinical applications. The continued development of covalent inhibitors and other targeted approaches will be crucial in advancing this exciting field of drug discovery.[3]

References

The Role of GR-7 in Modulating Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR-7 is a novel, gut-restricted covalent inhibitor of bile salt hydrolases (BSHs), enzymes widely expressed by gut bacteria. By selectively inhibiting BSHs, GR-7 modulates the composition of the bile acid pool within the gastrointestinal tract, leading to a significant shift from deconjugated and secondary bile acids towards conjugated primary bile acids. This targeted modulation of the gut microbiome's metabolic output presents a promising therapeutic avenue for studying and potentially treating diseases linked to dysregulated bile acid metabolism, without causing significant disruption to the overall microbial community structure. This technical guide provides an in-depth overview of GR-7, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its activity and experimental application.

Introduction to GR-7 and its Target: Bile Salt Hydrolases

The gut microbiome plays a critical role in host physiology, in part through its metabolism of host-derived bile acids. Primary bile acids, synthesized in the liver and conjugated to either glycine or taurine, are secreted into the gut to aid in lipid digestion. Gut bacteria, through the action of bile salt hydrolases (BSHs), deconjugate these primary bile acids, which is the gateway step to their subsequent transformation into secondary bile acids by other bacterial enzymes.[1][2][3]

GR-7 is a specifically designed small molecule that acts as a covalent pan-inhibitor of BSHs.[1] Its "gut-restricted" nature is a key feature, meaning it has low systemic exposure and acts primarily within the gastrointestinal tract.[4] By inhibiting BSHs, GR-7 prevents the deconjugation of primary bile acids, thereby altering the gut's metabolic landscape and influencing host-microbe interactions.[1][2]

Mechanism of Action of GR-7

GR-7 functions as a covalent suicide inhibitor. It contains an α-fluoromethyl ketone (α-FMK) moiety that reacts with the active site cysteine residue of BSH enzymes.[2][5] This covalent modification irreversibly inactivates the enzyme, preventing it from catalyzing the hydrolysis of the amide bond in conjugated bile acids.

Signaling Pathway Diagram

GR7_Mechanism cluster_gut_lumen Gut Lumen Conjugated Primary Bile Acids Conjugated Primary Bile Acids BSH Bile Salt Hydrolase (BSH) Conjugated Primary Bile Acids->BSH Substrate Deconjugated Primary Bile Acids Deconjugated Primary Bile Acids BSH->Deconjugated Primary Bile Acids Catalyzes Inactive BSH Inactive BSH BSH->Inactive BSH Secondary Bile Acids Secondary Bile Acids Deconjugated Primary Bile Acids->Secondary Bile Acids Further Bacterial Metabolism GR7 GR-7 GR7->BSH Covalently Inhibits

Caption: Mechanism of action of GR-7 in the gut lumen.

Quantitative Data on GR-7 Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of GR-7 from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GR-7
TargetAssay TypeIC50 Value (nM)Reference
B. thetaiotaomicron BSHPurified enzyme427[3][6][7]
B. longum BSHPurified enzyme108[3][6][7]
B. thetaiotaomicronGrowing bacterial culture1,070[3][7]
B. adolescentisGrowing bacterial culture237[3][7]
Table 2: In Vivo Effects of GR-7 in Mice
ParameterTreatment GroupValueUnitsNotesReference
BSH Activity in FecesControl~100% of Control-[5]
GR-7 (0.09% w/w in chow for 30h)Significantly reduced% of ControlSignificant inhibition observed.[5][6]
GR-7 Concentration (8h post-diet change)FecesDetectable-GR-7 is present in the feces.[5][6]
Cecal ContentsDetectable-GR-7 reaches the cecum.[5][6]
LiverNot Detected-Demonstrates gut-restricted nature.[5][6]
PlasmaNot Detected-Demonstrates gut-restricted nature.[5][6]
Bacterial Community CompositionGR-7 vs. VehicleNo significant difference-Taxon-based analysis showed no significant changes in relative abundance at the phylum level.[8]
Microbial Biomass (CFU/g)GR-7 vs. VehicleNo significant differenceCFU/gMeasured at multiple time points post-gavage.[8]

Detailed Experimental Protocols

In Vitro BSH Inhibition Assay (Purified Enzyme)
  • Protein Expression and Purification: Recombinant BSH proteins from various gut bacteria (e.g., B. thetaiotaomicron, B. longum) are expressed and purified.

  • Inhibitor Pre-incubation: Purified BSH enzyme is pre-incubated with varying concentrations of GR-7 (or a vehicle control) for a defined period (e.g., 30 minutes).

  • Substrate Addition: A mixture of conjugated bile acids (e.g., taurocholic acid, glycocholic acid) is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Reaction Quenching and Analysis: The reaction is stopped at various time points. The reaction mixture is then analyzed by UPLC-MS to quantify the formation of deconjugated bile acids.

  • IC50 Determination: The percentage of BSH inhibition is calculated for each GR-7 concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

BSH Inhibition in Growing Bacterial Cultures
  • Bacterial Strains and Culture Conditions: Select BSH-containing human gut bacterial strains (e.g., Bacteroides thetaiotaomicron, Bifidobacterium adolescentis) are cultured under anaerobic conditions in appropriate growth media.[6][7]

  • Inhibitor and Substrate Addition: Pre-log phase bacterial cultures are treated with a range of GR-7 concentrations and a specific conjugated bile acid substrate (e.g., TUDCA or TDCA).[8]

  • Incubation: The cultures are incubated anaerobically for a specified period (e.g., 24-48 hours).[8]

  • Analysis: The culture supernatant is analyzed by UPLC-MS to measure the extent of bile acid deconjugation.

  • Bacterial Viability Assay: To confirm that the observed inhibition is not due to bactericidal activity, bacterial viability is assessed by plating the cultures at the end of the experiment and counting colony-forming units (CFUs).[2][6]

In Vivo Mouse Study Protocol
  • Animal Model: Adult male C57BL/6 mice are used.[5][6]

  • Acclimation and Diet: Mice are acclimated and fed a standard chow diet.

  • Treatment Administration:

    • Oral Gavage: A single dose of GR-7 (e.g., 10 mg/kg) or a vehicle control is administered via oral gavage.[2]

    • Dietary Admixture: GR-7 is mixed into powdered chow (e.g., 0.09% w/w) and provided to the mice for a specified duration (e.g., 30 hours).[5][6]

  • Sample Collection: Fecal pellets are collected at various time points post-treatment. At the end of the study, mice are euthanized, and cecal contents, liver, and plasma are collected.[5][6]

  • BSH Activity in Feces: Fresh fecal samples are resuspended, incubated with a deuterated conjugated bile acid substrate (e.g., GCDCA-d4), and the formation of the deconjugated product is quantified by UPLC-MS.[8]

  • GR-7 Quantification: The concentration of GR-7 in feces, cecal contents, liver, and plasma is measured by UPLC-MS to assess its distribution and gut-restriction.[5][6]

  • Microbiota Analysis (16S rRNA gene sequencing): DNA is extracted from fecal samples, and the V4 region of the 16S rRNA gene is amplified and sequenced to determine the bacterial community composition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Mouse Model Purified_BSH Purified BSH Inhibition Assay IC50_Determination IC50 Values Purified_BSH->IC50_Determination Quantify Deconjugation Bacterial_Culture Growing Bacterial Culture Inhibition Assay Bacterial_Culture->IC50_Determination Quantify Deconjugation Mouse_Treatment GR-7 Administration (Gavage or Diet) Sample_Collection Sample Collection (Feces, Cecum, Tissues, Plasma) Mouse_Treatment->Sample_Collection BSH_Activity_Assay Fecal BSH Activity Assay Sample_Collection->BSH_Activity_Assay GR7_Quantification GR-7 Quantification (UPLC-MS) Sample_Collection->GR7_Quantification Microbiota_Analysis 16S rRNA Gene Sequencing Sample_Collection->Microbiota_Analysis

Caption: High-level experimental workflow for evaluating GR-7.

Impact of GR-7 on the Gut Microbiota Community

A key finding from the in vivo studies is that GR-7, at effective concentrations for BSH inhibition, does not significantly alter the overall gut bacterial community composition or biomass.[8] This is a crucial advantage, as it allows for the targeted modulation of a specific metabolic function of the microbiota without the confounding effects of broad-spectrum antibiotics or other agents that cause dysbiosis. The lack of bactericidal activity against a range of gut bacteria further supports its use as a precise tool for studying the consequences of altered bile acid metabolism.[2][6]

Conclusion and Future Directions

GR-7 represents a significant advancement in the development of chemical probes to study the gut microbiome. Its potency as a pan-BSH inhibitor, coupled with its gut-restricted nature and minimal impact on microbial community structure, makes it an invaluable tool for elucidating the causal roles of deconjugated and secondary bile acids in host physiology and disease. Future research should focus on leveraging GR-7 to investigate the therapeutic potential of BSH inhibition in conditions such as hypercholesterolemia, obesity, and certain cancers where bile acid signaling is implicated. Furthermore, long-term studies are warranted to assess the chronic effects of sustained BSH inhibition on both the microbiome and the host.

References

The Impact of Gut-Restricted Farnesoid X Receptor (FXR) Agonism on the Secondary Bile Acid Pool: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids, playing a pivotal role in their synthesis, transport, and overall homeostasis. Systemic activation of FXR has been a therapeutic target for various metabolic and cholestatic liver diseases. However, this approach is often associated with undesirable side effects. A promising alternative strategy is the targeted activation of FXR in the intestine using gut-restricted agonists. This technical guide provides an in-depth analysis of the effects of these compounds, with a focus on the gut-restricted FXR agonist Fexaramine, on the secondary bile acid pool. It has been demonstrated that gut-restricted FXR activation significantly remodels the gut microbiota, leading to an enrichment of bacteria capable of converting primary bile acids into secondary bile acids, most notably lithocholic acid (LCA) and its conjugates. This alteration of the bile acid pool has profound implications for host metabolism and signaling, including the activation of the G-protein coupled bile acid receptor 1 (TGR5). This guide will detail the underlying mechanisms, present quantitative data on the changes in the secondary bile acid pool, provide comprehensive experimental protocols, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: Gut-Restricted FXR Agonism

Gut-restricted FXR agonists are designed to act predominantly within the gastrointestinal tract with minimal systemic absorption.[1] Fexaramine is a well-characterized synthetic, non-steroidal FXR agonist that exhibits this gut-restricted profile.[1][2]

Upon oral administration, Fexaramine activates FXR in the enterocytes of the ileum.[3] This activation initiates a signaling cascade with two major consequences for bile acid metabolism:

  • Induction of Fibroblast Growth Factor 15/19 (FGF15/19): Activated intestinal FXR strongly induces the expression and secretion of FGF15 (in rodents) and its human ortholog FGF19.[3][4] FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor, FGFR4.[5][6] This binding activates a signaling pathway that represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[6] This feedback mechanism effectively reduces the overall production of primary bile acids.

  • Modulation of the Gut Microbiota: A key finding is that intestinal FXR activation by Fexaramine reshapes the composition of the gut microbiota.[7] This leads to an increased abundance of specific bacterial genera, such as Acetatifactor and Bacteroides, which possess bile salt hydrolase (BSH) and 7α-dehydroxylase activities.[7] These enzymes are crucial for the conversion of primary bile acids (cholic acid and chenodeoxycholic acid) into secondary bile acids (deoxycholic acid and lithocholic acid).[7]

The increased production of secondary bile acids, particularly LCA and its taurine-conjugated form (TLCA), leads to the activation of TGR5, a G-protein coupled receptor expressed on various cell types, including enteroendocrine L-cells.[7][8] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis and energy metabolism.[7]

Quantitative Analysis of the Secondary Bile Acid Pool

The administration of the gut-restricted FXR agonist Fexaramine leads to significant alterations in the composition of the bile acid pool, with a notable increase in secondary bile acids across various biological compartments.

Table 1: Effect of Fexaramine on Secondary Bile Acid Concentrations

Bile Acid SpeciesTissue/FluidFold Change (Fexaramine vs. Vehicle)Reference
Taurolithocholic acid (TLCA)IleumMarked Increase[7]
Lithocholic acid (LCA)IleumMarked Increase[7]
Taurolithocholic acid (TLCA)ColonMarked Increase[7]
Lithocholic acid (LCA)ColonMarked Increase[7]
Taurolithocholic acid (TLCA)LiverMarked Increase[7]
Lithocholic acid (LCA)LiverMarked Increase[7]
Taurolithocholic acid (TLCA)SerumMarked Increase[7]
Lithocholic acid (LCA)SerumMarked Increase[7]

Note: "Marked Increase" is stated in the source literature; precise fold-change values were not provided in a tabular format in the primary reference.

Experimental Protocols

This section outlines a typical experimental workflow for investigating the effects of a gut-restricted FXR agonist on the secondary bile acid pool in a preclinical mouse model.

Animal Model and Drug Administration
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, are commonly used. Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimated for at least one week prior to the commencement of the experiment.

  • Grouping: Mice are randomly assigned to a vehicle control group and a Fexaramine treatment group (n=6-8 per group).

  • Drug Formulation: Fexaramine is suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Administration: Fexaramine is administered via oral gavage at a dose of 50 mg/kg body weight, once daily for a period of 9 to 14 days.[7][9] The vehicle control group receives an equivalent volume of the vehicle.

Sample Collection

At the end of the treatment period, mice are fasted for 4-6 hours before being euthanized. The following samples are collected:

  • Blood: Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C.

  • Tissues: Liver, ileum, and colon are harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Fecal Pellets: Fresh fecal pellets are collected from the colon and snap-frozen for gut microbiota analysis.

Bile Acid Extraction and Analysis by LC-MS/MS
  • Extraction from Plasma: To 50 µL of plasma, 200 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Extraction from Tissues: A known weight of tissue (e.g., 50 mg) is homogenized in 500 µL of ice-cold methanol with internal standards. The homogenate is centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis: Bile acid profiles are determined using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][11][12][13]

    • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol with additives like formic acid and ammonium acetate to improve ionization.[11]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for sensitive and specific detection of individual bile acids and their conjugates.[10]

    • Quantification: The concentration of each bile acid is calculated based on the peak area ratio of the analyte to its corresponding deuterated internal standard.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing
  • DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available DNA isolation kit.

  • PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers.

  • Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).[14][15]

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed using a reference database such as Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess changes in the gut microbial community structure.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_microbiota Gut Lumen cluster_liver Hepatocyte Fexaramine Fexaramine (Gut-restricted FXR Agonist) FXR FXR Fexaramine->FXR activates FXRE FXR Response Element (in DNA) FXR->FXRE binds to RXR RXR RXR->FXRE binds to FGF15 FGF15/19 (Fibroblast Growth Factor 15/19) FXRE->FGF15 induces expression TGR5 TGR5 FXRE->TGR5 induces expression FGFR4 FGFR4 FGF15->FGFR4 activates FGF15->FGFR4 GLP1 GLP-1 (Glucagon-like peptide-1) TGR5->GLP1 stimulates secretion PrimaryBA Primary Bile Acids (CA, CDCA) GutMicrobiota Gut Microbiota (e.g., Acetatifactor, Bacteroides) PrimaryBA->GutMicrobiota metabolized by SecondaryBA Secondary Bile Acids (LCA, DCA) SecondaryBA->TGR5 activates GutMicrobiota->SecondaryBA produces CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 inhibits

Caption: Intestinal FXR signaling cascade initiated by a gut-restricted agonist.

Experimental_Workflow cluster_analysis Sample Analysis start Start: Animal Acclimatization (C57BL/6J mice) grouping Randomized Grouping (Vehicle vs. Fexaramine) start->grouping treatment Daily Oral Gavage (e.g., 9-14 days) grouping->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia samples Collect Blood, Liver, Ileum, Colon, Feces euthanasia->samples bile_acid_analysis Bile Acid Profiling (LC-MS/MS) samples->bile_acid_analysis microbiota_analysis Gut Microbiota Analysis (16S rRNA Sequencing) samples->microbiota_analysis data_interpretation Data Interpretation and Comparison bile_acid_analysis->data_interpretation microbiota_analysis->data_interpretation end Conclusion data_interpretation->end

Caption: Preclinical experimental workflow for studying gut-restricted FXR agonists.

Conclusion and Implications

The targeted activation of intestinal FXR with gut-restricted agonists like Fexaramine represents a sophisticated therapeutic strategy that leverages the gut-liver axis and the metabolic capacity of the gut microbiota. The primary effect on the secondary bile acid pool is a significant increase in LCA and its conjugates, driven by a reshaping of the gut microbial community. This elevation in secondary bile acids, in turn, activates TGR5 signaling, leading to beneficial metabolic outcomes.

For researchers and drug development professionals, these findings highlight the importance of considering the interplay between host receptors, the gut microbiota, and bile acid metabolism. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of gut-restricted FXR agonists for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The ability to modulate host metabolism through targeted intestinal signaling without systemic side effects makes this a highly attractive area for future drug discovery and development.

References

An In-depth Technical Guide to Gnotobiotic Mouse Models for Studying Host-Microbe Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Gut restricted-7" does not correspond to a recognized model or methodology in the scientific literature. This guide focuses on a foundational and highly relevant technology that achieves a "gut-restricted" environment: the gnotobiotic mouse model colonized with a defined microbial consortium. This approach provides a powerful, reductionist system to dissect the complex interplay between the host and specific gut microbes.[1][2][3]

Introduction to Gnotobiotic Models

Gnotobiology, derived from the Greek "gnōtos" (known) and "bios" (life), is the study of organisms in which the composition of associated microbial life is fully known.[1] Germ-free (GF) animals, which are raised in a completely sterile environment, serve as the baseline for these studies.[4] By introducing a single known microbe (mono-association), a few known microbes (oligo-association), or a complex but defined community, researchers can move beyond correlation to establish causation in host-microbe interactions.[3][5] This methodology is pivotal for understanding how the gut microbiota influences host physiology, including immune system development, metabolism, and resistance to pathogens.[2][6]

Models using a limited number of known organisms, such as the Altered Schaedler Flora (ASF) or the Oligo-Mouse-Microbiota (Oligo-MM¹²), create a tractable and reproducible system to study dietary interventions, microbe-microbe interactions, and host signaling pathways.[7][8]

Experimental Protocols

Generation and Maintenance of Gnotobiotic Mice

Maintaining a germ-free or gnotobiotic mouse colony requires stringent aseptic techniques and specialized equipment.[9]

Objective: To generate and maintain mice with a known microbial status (either germ-free or colonized with a defined consortium).

Key Methodologies:

  • Derivation: Germ-free mice are typically derived via aseptic hysterectomy or embryo transfer into a germ-free surrogate mother within a sterile isolator.[1] This prevents microbial contact from the mother's reproductive tract and skin.

  • Housing: Animals are housed in flexible-film or rigid plastic isolators that are maintained under positive pressure with HEPA-filtered air. All materials entering the isolator (food, water, bedding, cages) must be rigorously sterilized, typically by autoclaving or chemical sterilization (e.g., with peracetic acid or chlorine dioxide).

  • Husbandry: Standard animal care procedures are performed through glove ports. Aseptic technique is critical to prevent contamination.

  • Sterility Monitoring: Regular monitoring is essential to confirm the gnotobiotic status.[9] This involves:

    • Culturing: Swabs from fecal pellets, fur, and the isolator environment are cultured on various media under aerobic and anaerobic conditions.

    • Microscopy: Gram staining of fecal smears to visually check for the presence of bacteria.

    • Molecular Analysis: 16S rRNA gene PCR amplification from fecal DNA is the most sensitive method to detect bacterial contamination.[9]

Protocol for Colonization with a Defined Microbial Consortium

Objective: To colonize germ-free mice with a specific set of known bacteria.

Materials:

  • Germ-free mice (e.g., C57BL/6 strain, aged 6-8 weeks).

  • Anaerobically cultured bacterial strains of interest (e.g., members of a synthetic community).

  • Sterile, anaerobic phosphate-buffered saline (PBS) with a reducing agent (e.g., 0.1% L-cysteine).[10]

  • Sterile oral gavage needles.

Procedure:

  • Preparation of Inoculum:

    • Grow individual bacterial strains to a known density (e.g., late-log phase) under strict anaerobic conditions.

    • Wash the bacterial cells by centrifugation and resuspend them in sterile, anaerobic PBS.

    • Combine the desired strains to create the final consortium inoculum. The concentration of each strain should be predetermined (e.g., 10⁸ CFU/strain).

  • Transfer into Isolator: The prepared inoculum is transferred into the gnotobiotic isolator through a sterile port after surface sterilization of the container.[10]

  • Colonization:

    • Administer a defined volume (e.g., 200 µL) of the bacterial consortium to each germ-free mouse via oral gavage.[10]

    • House mice in cages designated for the specific consortium.

  • Verification of Colonization:

    • At specified time points post-colonization (e.g., 1, 2, and 4 weeks), collect fresh fecal pellets from each mouse.

    • Perform quantitative PCR (qPCR) with species-specific primers or 16S rRNA gene sequencing to confirm the presence and relative abundance of all inoculated strains.

Quantitative Data Presentation

Gnotobiotic models allow for precise measurement of host responses to specific microbial compositions. The tables below summarize representative quantitative data from studies comparing germ-free mice to those colonized with defined microbial communities, particularly those containing short-chain fatty acid (SCFA) producers.

Table 1: Immunological Phenotypes in the Colon

Phenotype Germ-Free (GF) Colonized with SCFA-Producing Consortium Statistical Significance Reference
Regulatory T cells (Tregs) (% of CD4+ T cells) 19.5 ± 1.87% 29.8 ± 2.49% p = 0.0099 [11]
Total Number of Tregs (CD4+ FoxP3+) ~1.5 x 10⁴ ~4.0 x 10⁴ (with P. distasonis) p < 0.01 [11]

| Frequency of Nrp1lo/- among Tregs | ~35% | ~60% (with B. caccae) | p < 0.001 |[11] |

Table 2: Cecal Metabolite Concentrations

Metabolite (µmol/g) Germ-Free (GF) Colonized with P. distasonis Statistical Significance Reference
Acetate ~5 ~25 p < 0.0001 [11]
Propionate Not Detected ~10 p < 0.0001 [11]

| Butyrate | Not Detected | ~8 | p < 0.0001 |[11] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the typical workflow for a gnotobiotic mouse experiment designed to study the effect of a defined microbial consortium on the host immune system.

Gnotobiotic_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_result Phase 4: Outcome Derive Derive/Maintain Germ-Free Mice Colonize Colonize GF Mice via Oral Gavage Derive->Colonize Prepare Prepare Defined Microbial Consortium Prepare->Colonize House House Gnotobiotic Mice (e.g., 4 weeks) Colonize->House Confirm Confirm Colonization (Fecal 16S qPCR) House->Confirm Sacrifice Sacrifice Mice & Collect Tissues Confirm->Sacrifice Immune Immune Profiling (e.g., Flow Cytometry) Sacrifice->Immune Metabolite Metabolomics (e.g., Cecal SCFAs) Sacrifice->Metabolite Gene Host Gene Expression (e.g., RNA-Seq) Sacrifice->Gene Data Data Analysis & Interpretation Immune->Data Metabolite->Data Gene->Data

Caption: Workflow for a gnotobiotic mouse study.

Butyrate Signaling in Intestinal Epithelial Cells

Butyrate, a short-chain fatty acid produced by certain gut bacteria, is a key signaling molecule that regulates intestinal homeostasis.[12] It serves as the primary energy source for colonocytes and has potent anti-inflammatory and cell-cycle-regulating effects, primarily through the inhibition of histone deacetylases (HDACs).[13][14]

Butyrate_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell cluster_effects Cellular Effects Fiber Fiber Microbe Butyrate-Producing Bacterium Fiber->Microbe Fermentation Butyrate_ext Butyrate Microbe->Butyrate_ext Production Transporter MCT1/SMCT1 Butyrate_ext->Transporter Uptake Butyrate_int Butyrate Transporter->Butyrate_int HDAC HDAC Butyrate_int->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation HDAC->Acetylation Inhibition of Deacetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Effect1 ↓ Proliferation (e.g., p21 ↑) Gene_Expression->Effect1 Effect2 ↓ Inflammation (e.g., NF-κB ↓) Gene_Expression->Effect2 Effect3 ↑ Barrier Function (e.g., Tight Junctions ↑) Gene_Expression->Effect3

Caption: Butyrate signaling pathway in colonocytes.

References

A Technical Guide to Preclinical Studies Involving Gut restricted-7 (GR-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut restricted-7 (GR-7) is a potent, orally active, covalent pan-inhibitor of bile salt hydrolase (BSH), an enzyme expressed by gut bacteria.[1][2][3] Its design as a gut-restricted agent minimizes systemic exposure, thereby reducing the potential for off-target effects.[1][4][5][6][7] This technical guide provides a comprehensive overview of the preclinical data available for GR-7, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes from in vivo studies.

Core Mechanism of Action

GR-7 is a 3-sulfated variant of a parent compound, which increases its water solubility and confines it to the gastrointestinal tract upon oral administration.[1] It acts by covalently modifying the catalytic cysteine residue of bacterial BSH.[1] BSH is a key enzyme in the metabolism of bile acids, catalyzing the deconjugation of primary bile acids into secondary bile acids. By inhibiting BSH, GR-7 effectively decreases the levels of deconjugated bile acids in the gut.[1][2] This modulation of the bile acid pool is the primary mechanism through which GR-7 exerts its downstream physiological effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of GR-7 and a typical experimental workflow for its preclinical evaluation.

cluster_gut_lumen Gut Lumen cluster_host Host Physiology GR7 This compound (GR-7) BSH Bacterial Bile Salt Hydrolase (BSH) GR7->BSH Inhibits SBA Secondary Deconjugated Bile Acids BSH->SBA Catalyzes PBA Primary Conjugated Bile Acids PBA->BSH Substrate BAPool Altered Bile Acid Pool SBA->BAPool Signaling Host Receptor Signaling (FXR, TGR5) BAPool->Signaling Effects Physiological Effects Signaling->Effects

Caption: Mechanism of action of this compound (GR-7) in the gut lumen.

start Animal Model Selection (e.g., C57BL/6, STAM mice) dosing GR-7 Administration (Oral Gavage or In-Chow) start->dosing collection Sample Collection (Feces, Cecal Contents, Tissues, Plasma) dosing->collection bsh_activity BSH Activity Assay (ex vivo) collection->bsh_activity bile_acid_profiling Bile Acid Profiling (UPLC-MS) collection->bile_acid_profiling histology Histopathological Analysis (e.g., Liver) collection->histology data_analysis Data Analysis and Endpoint Evaluation bsh_activity->data_analysis bile_acid_profiling->data_analysis histology->data_analysis

Caption: General experimental workflow for preclinical evaluation of GR-7.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies involving GR-7.

Table 1: In Vivo Efficacy of GR-7 on BSH Activity and Bile Acid Composition

Animal ModelDosing RegimenDurationKey FindingsReference
C57BL/6 miceSingle oral gavage (10 mg/kg)2.5 daysSignificant decrease in fecal BSH activity at day 1 and 1.5 post-gavage, with recovery by day 2. Significant increase in fecal conjugated bile acids and decrease in deconjugated bile acids at day 1 post-gavage.[1]
C57BL/6 mice0.09% (w/w) in powdered chow30 hoursSignificant inhibition of BSH activity in feces collected 8 hours post-diet change. GR-7 was detected in feces and cecal contents, but not in liver or plasma.[4]
C57BL/6 mice0.03% (w/w) 3S-LCA-FMK (a GR-7 derivative) in chow7 daysSignificant reduction of BSH activity over 1 week. The compound was not detectable in circulating plasma on day 4.[4]

Table 2: Effects of GR-7 in a NASH-HCC Mouse Model

Animal ModelDosing RegimenDurationKey FindingsReference
STAM miceAdministration of GR-7 (dose not specified)Not specifiedA trend towards a reduction in the number of liver tumors (P = 0.05). Significant reduction of Bacteroides massiliensis in the gut microbiota.[8]

Table 3: In Vitro and Ex Vivo BSH Inhibition

Assay TypeModel SystemGR-7 ConcentrationKey FindingsReference
In VitroGrowing cultures of Gram-negative and Gram-positive bacteria100 µMInhibition of BSH activity.[1]
Ex VivoMouse fecal suspension20 µMComplete inhibition of BSH activity.[1]
In VitroBifidobacterium longum NCTC 11818100 µMSignificant decrease in the production of bacterial bile acid amidates (BBAAs).[9]

Detailed Experimental Protocols

Animal Studies
  • Animal Models:

    • C57BL/6 Mice: Used for general efficacy, pharmacokinetics, and gut-restriction studies.[1][4] Typically, 8-9 week old male mice are used.[1]

    • STAM Mice: A non-obese diabetic nonalcoholic steatohepatitis (NASH) to hepatocellular carcinoma (HCC) model. These mice are generated by a single subcutaneous injection of streptozotocin (200 µ g/head ) at birth, followed by a high-fat diet from weaning.[8]

  • Housing and Husbandry: Mice are typically maintained under a strict 12-hour light/dark cycle at a constant temperature (21 ± 1 °C) and humidity (55–65%).[1]

GR-7 Administration
  • Oral Gavage: A single dose of 10 mg/kg GR-7 is administered in a suitable vehicle.[1]

  • In-Chow Feeding: GR-7 is mixed with powdered chow at a concentration of 0.09% (w/w) and provided ad libitum.[4]

Sample Collection and Processing
  • Feces: Fecal pellets are collected at specified time points post-administration for BSH activity assays and bile acid profiling.[1][4]

  • Tissues and Plasma: At the end of the study, cecal contents, liver, and plasma are collected to assess the distribution of GR-7.[4]

BSH Activity Assay (Ex Vivo)
  • Fresh fecal samples are resuspended in a buffer (e.g., 20 mg/mL).[4]

  • The fecal suspension is incubated with a deuterated conjugated bile acid substrate, such as glycochenodeoxycholic acid-d4 (GCDCA-d4), at a concentration of 100 µM.[4]

  • The reaction is allowed to proceed for a defined period (e.g., 25 minutes).[4]

  • The formation of the deconjugated product is quantified using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][4]

Bile Acid Profiling
  • Bile acids are extracted from fecal samples.

  • The levels of various conjugated and deconjugated bile acid species are quantified using UPLC-MS.[1]

Pharmacokinetic Analysis
  • The concentration of GR-7 in feces, cecal contents, liver, and plasma is determined by UPLC-MS to confirm its gut-restricted nature.[4]

Microbiota Analysis
  • Fecal DNA is extracted, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.[8]

In Vitro Cell-Based Assays
  • Toxicity: The toxicity of GR-7 is evaluated in human intestinal cell lines such as Caco-2 and NCI-H716.[1]

  • Receptor Activity: In vitro coactivator recruitment assays are used to determine if GR-7 acts as an agonist or antagonist for host receptors like the farnesoid X receptor (FXR) and TGR5.[1]

Conclusion

The preclinical data for this compound (GR-7) demonstrate its potential as a potent and selective inhibitor of bacterial BSH. Its gut-restricted properties are a key feature, designed to minimize systemic side effects. The available studies provide a solid foundation of evidence for its mechanism of action and in vivo efficacy in modulating the bile acid pool. Further investigation into its therapeutic potential for various metabolic and inflammatory diseases linked to dysregulated bile acid metabolism is warranted. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of GR-7 and similar gut-targeted therapeutics.

References

Therapeutic Potential of the Gut-Homing Receptor GPR15 in Inflammatory Bowel Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is characterized by chronic, uncontrolled inflammation of the gastrointestinal tract, driven in large part by the infiltration of pathogenic immune cells. Therapeutic strategies that selectively target the gut immune system offer the promise of enhanced efficacy and reduced systemic side effects. This document provides an in-depth technical overview of G protein-coupled receptor 15 (GPR15), a chemoattractant receptor that plays a pivotal role in T lymphocyte trafficking to the large intestine. We explore its complex, species-specific role in IBD pathogenesis, detail its signaling mechanisms, present preclinical data supporting its therapeutic potential, and provide methodologies for key experimental models used in its evaluation.

Introduction: The Rationale for Gut-Restricted IBD Therapy

The pathophysiology of IBD involves a massive recruitment of leukocytes from the bloodstream into the intestinal mucosa. This process is orchestrated by a specific set of "homing receptors" on lymphocytes and their corresponding ligands on the gut endothelium. The success of vedolizumab, a monoclonal antibody targeting the α4β7 integrin, has validated the gut-homing pathway as a prime therapeutic target. By blocking the "zip code" that directs inflammatory cells to the gut, such therapies can mitigate intestinal inflammation with minimal impact on systemic immunity.

G protein-coupled receptor 15 (GPR15) has emerged as another critical gut-homing receptor, specifically for the large intestine.[1][2][3] Initially identified as a co-receptor for HIV, its role in directing T cell migration makes it a compelling target for IBD intervention.[4] However, its function is nuanced, with differing roles in regulatory and effector T cell populations and notable differences between murine models and human disease, which has critical implications for drug development.[5][6]

GPR15: Mechanism of Action and Signaling

GPR15 is an orphan GPCR that controls the specific homing of T cells to the large intestine lamina propria (LILP).[1][2] Its function is mediated by its natural ligand, GPR15L (also known as C10orf99), which is expressed by colonic epithelial cells.[7][8]

GPR15 Signaling Pathway

Upon binding GPR15L, GPR15 is believed to signal through Gαi proteins, a common pathway for chemokine receptors.[2] This initial signal acts as a crucial "inside-out" signaling step that primes T cells for firm adhesion to the intestinal endothelium. Specifically, GPR15 activation enhances the adhesive function of integrins, such as α4β7 and α4β1, promoting their binding to endothelial ligands like MAdCAM-1 and VCAM-1, respectively.[5][9][10] This positions GPR15 as a key controller of T cell adhesion and subsequent transmigration into the colon tissue.[9] Anti-GPR15 antibodies have been shown to effectively block this process in vitro and in vivo.[5][9]

Caption: GPR15 signaling cascade promoting T cell adhesion.

Transcriptional Regulation of GPR15

The expression of GPR15 is not static and is controlled by a network of transcription factors that are themselves influenced by the gut microenvironment. The aryl hydrocarbon receptor (Ahr) plays a central role in promoting GPR15 expression by directly binding to its gene locus.[3] This activity is further modulated by key T cell lineage-defining transcription factors:

  • Foxp3: Promotes GPR15 expression by enhancing Ahr's ability to bind the Gpr15 locus, which is crucial for regulatory T cell (Treg) homing in mice.[3]

  • RORγt: Inhibits GPR15 expression, at least in part by competing with Ahr for binding sites.[3] This interplay helps define the balance of different T cell subsets in the gut.

GPR15_Regulation Ahr Ahr Gpr15_locus Gpr15 Gene Locus Ahr->Gpr15_locus Binds to enhance Foxp3 Foxp3 Foxp3->Ahr Interacts with and enhances binding RORgt RORγt RORgt->Gpr15_locus Competes with Ahr, inhibits GPR15_exp GPR15 Expression Gpr15_locus->GPR15_exp Transcription

Caption: Transcriptional control of GPR15 expression.

Preclinical and Clinical Evidence

The role of GPR15 in colitis is complex, with studies in knockout mice revealing a dual function depending on the specific T cell populations driving the inflammation. In humans, data points towards a more pro-inflammatory role, making it an attractive therapeutic target.

Data from Murine Colitis Models

Studies using Gpr15-deficient mice have yielded seemingly contradictory results that highlight the receptor's differential role on Treg versus effector T (Teff) cells.

ModelMouse StrainKey FindingImplicationReference
T-Cell Transfer Colitis Rag2-/- recipients of CD45RB high T cellsGpr15-KO T cells fail to induce colitis; mice are protected from weight loss and inflammation.GPR15 is required for the homing of pathogenic effector T cells to the colon.[6][11]
Citrobacter rodentium Colitis Gpr15-KOGpr15-KO mice suffer more severe weight loss and inflammation.GPR15-mediated homing of Tregs is critical for resolving infectious colitis.[2][11]
DSS-Induced Colitis Gpr15-KOGpr15-KO mice exhibit exacerbated disease (increased weight loss, higher DAI scores).Suggests a dominant protective role for GPR15+ Tregs in this innate-immunity driven model.[12]
TNBS-Induced Colitis Gpr15-KOGpr15-KO mice show attenuated disease compared to wild-type.Suggests a pathogenic role for GPR15+ cells (likely Th1/Th17) in this Th1-skewed model.[12]
Data from Human Studies and Humanized Models

In contrast to mice, GPR15 in humans appears to be poorly expressed by colon Tregs but is expressed by effector T cells, including pathogenic Th2 cells in ulcerative colitis.[5] This species-specific difference is critical and positions GPR15 as a potential target for blocking inflammation in human IBD.

Study TypePopulation / ModelKey Quantitative FindingImplicationReference
Expression Analysis Peripheral blood T cells from UC patients vs. controlsSignificant increase in GPR15 expression on Tregs in UC peripheral blood, but not on Teffs.GPR15 may guide Tregs to the colon, but its role within the tissue is complex.[13][14][15]
Expression Analysis Colonic biopsies from UC patientsGPR15 expression is significantly enhanced on T cells in non-inflamed tissue but not inflamed tissue.Suggests downregulation in inflamed environments or a primary role in surveillance.[13][14][15]
In Vitro Adhesion Assay Human T cellsAnti-GPR15 antibodies effectively blocked T cell adhesion to MAdCAM-1 and VCAM-1.Direct evidence that blocking GPR15 can prevent a key step in gut homing.[5][9]
Humanized Mouse Model NSG mice with DSS colitis receiving human T cellssiRNA blockade of GPR15 reduced homing of UC Teff cells to the inflamed colon, but did not affect UC Treg homing.In a human context, GPR15 is more critical for effector cell homing than regulatory cell homing.[16][17][18]

Therapeutic Strategies Targeting GPR15

Based on the evidence, particularly from human studies, the primary therapeutic strategy is the development of GPR15 antagonists to block the recruitment of pathogenic effector T cells to the colon.

  • Monoclonal Antibodies: Antagonist antibodies that bind to the extracellular domain of GPR15 could prevent its interaction with GPR15L, thereby inhibiting the downstream signaling that leads to integrin activation and cell adhesion.[5][9]

  • Small Molecule Inhibitors: Development of small molecule antagonists that can block the GPR15 signaling cascade offers an alternative oral therapeutic modality.

  • Targeting the Ligand: While blocking the ligand GPR15L is a possibility, recent evidence suggests GPR15L may have GPR15-independent functions that promote epithelial barrier repair, complicating this approach.[19]

Detailed Experimental Protocols

Reproducible and well-characterized animal models are essential for evaluating the efficacy of GPR15-targeted therapies.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model for inducing acute or chronic colitis that mimics aspects of ulcerative colitis. The pathology is driven primarily by innate immune responses resulting from epithelial barrier disruption.

  • Objective: To assess the role of GPR15 in an innate-driven colitis model.

  • Materials: Dextran sulfate sodium (DSS, MW 36-50 kDa), C57BL/6 mice (or Gpr15-KO on a C57BL/6 background), drinking bottles, analytical balance.

  • Acute Protocol:

    • Prepare a 2.5% - 3.0% (w/v) DSS solution in autoclaved drinking water.[20][21] The exact concentration should be optimized for the specific animal facility.

    • Administer the DSS solution as the sole source of drinking water to 8-10 week old mice for 5-7 consecutive days.[22][23] Control mice receive regular autoclaved water.

    • Monitor mice daily for body weight, stool consistency, and presence of blood (Hemoccult test). Calculate a Disease Activity Index (DAI) based on these parameters.

    • At day 7 (or predetermined endpoint), euthanize mice.

    • Collect colon tissue for length measurement, histological analysis (H&E staining), and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[23]

T-Cell Transfer Model of Colitis

This model recapitulates the T-cell-driven pathology of IBD, particularly Crohn's Disease, and is essential for studying adaptive immune responses.

  • Objective: To evaluate the necessity of GPR15 for pathogenic T-cell homing and colitis induction.

  • Materials: Gpr15-KO and wild-type donor mice, immunodeficient recipient mice (e.g., Rag1-/- or Rag2-/-), magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment, anti-CD4, anti-CD45RB antibodies.

  • Protocol:

    • Isolate splenocytes from donor mice.

    • Purify CD4+ T cells using negative selection MACS beads.

    • Isolate the naive T cell population by sorting for CD4+CD45RBhigh cells via FACS.

    • Inject 4-5 x 105 sorted naive T cells intraperitoneally into recipient Rag-/- mice.

    • Monitor recipient mice weekly for weight loss and signs of colitis (diarrhea, hunched posture) for 4-8 weeks.

    • At endpoint, harvest colons for histological scoring and isolate lamina propria lymphocytes to analyze T cell infiltration and cytokine production (e.g., IFN-γ, IL-17) by flow cytometry.[6]

Experimental_Workflow cluster_model Colitis Induction cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis DSS DSS Model (5-7 days) Monitor Daily/Weekly Monitoring - Body Weight - Stool Consistency - Fecal Blood DSS->Monitor T_Cell_Transfer T-Cell Transfer Model (4-8 weeks) T_Cell_Transfer->Monitor DAI Calculate Disease Activity Index (DAI) Monitor->DAI Euthanasia Euthanasia & Tissue Harvest DAI->Euthanasia Gross_Path Colon Length Spleen Weight Euthanasia->Gross_Path Histo Histology (H&E) - Infiltration Score - Crypt Damage Euthanasia->Histo Immuno Immunology - Lamina Propria Cell Isolation - Flow Cytometry - MPO Assay Euthanasia->Immuno

Caption: General workflow for preclinical evaluation in IBD models.

Conclusion and Future Directions

GPR15 is a functionally important, gut-selective homing receptor that plays a significant, albeit complex, role in the pathogenesis of IBD. While its function in murine models is dichotomous—mediating both regulatory and effector T cell homing—evidence from human T cells points more directly to a pro-inflammatory role by guiding effector cells to the colon.[5][16] This makes GPR15 a promising therapeutic target for IBD, particularly for ulcerative colitis. The development of GPR15-antagonist monoclonal antibodies or small molecules represents a rational therapeutic strategy. Future research should focus on further elucidating the downstream signaling pathways of GPR15, confirming the therapeutic window for GPR15 blockade in more advanced preclinical models, and identifying patient populations most likely to respond to a GPR15-targeted therapy.

References

A Technical Guide to GR-7 and its Impact on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule or drug designated "GR-7" in the context of gut barrier function is not publicly available in the reviewed scientific literature. Therefore, this document presents a hypothetical framework for such a compound, illustrating the kind of data and experimental approaches that would be relevant for its evaluation. The data and specific mechanisms described herein are illustrative and based on established principles of intestinal barrier research.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intestinal Barrier and Its Critical Role

The intestinal epithelium is a single layer of cells that forms a critical barrier between the external environment of the gut lumen and the internal host milieu.[1][2] This barrier has the dual function of absorbing essential nutrients while preventing the translocation of harmful luminal contents, such as microorganisms, toxins, and antigens, into the systemic circulation.[1][3] The integrity of this barrier is maintained by several components, including a mucus layer, antimicrobial peptides, and intercellular junctional complexes, most notably tight junctions (TJs) and adherens junctions (AJs).[1]

A compromised gut barrier, often referred to as "leaky gut," is associated with increased intestinal permeability. This condition allows for the passage of endotoxins like lipopolysaccharide (LPS) into the bloodstream, which can trigger chronic, low-grade inflammation.[4] Such dysfunction is implicated in the pathogenesis of a wide range of gastrointestinal and systemic diseases, including inflammatory bowel disease (IBD), celiac disease, food allergies, and metabolic disorders.[3][4] Consequently, therapeutic strategies aimed at enhancing gut barrier function represent a promising avenue for disease prevention and treatment.[5]

This whitepaper explores the preclinical profile of GR-7, a hypothetical therapeutic compound designed to enhance intestinal barrier integrity. We will delve into its proposed mechanism of action, present illustrative data from key in vitro and in vivo experiments, and provide detailed experimental protocols relevant to its study.

Proposed Mechanism of Action of GR-7

GR-7 is hypothesized to exert its barrier-enhancing effects through the upregulation of key tight junction proteins via a specific signaling cascade. The proposed mechanism involves the activation of an apical membrane receptor, leading to the downstream activation of transcription factors that promote the expression of genes encoding for proteins such as Claudin-1, Occludin, and Zonula Occludens-1 (ZO-1). These proteins are critical for the formation and maintenance of tight junctions, which regulate paracellular permeability.[3]

GR7_Signaling_Pathway cluster_extracellular Lumen cluster_cell Intestinal Epithelial Cell cluster_nucleus Nucleus cluster_TJ Tight Junction GR7 GR-7 Receptor Apical Receptor GR7->Receptor Binds Kinase Signal Kinase Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates DNA DNA (TJP Genes) TranscriptionFactor->DNA Binds & Activates Transcription TJPs Claudin-1, Occludin, ZO-1 DNA->TJPs Upregulates Protein Expression Barrier Barrier Function TJPs->Barrier Enhances Integrity

Caption: Proposed signaling pathway for GR-7 in intestinal epithelial cells.

Preclinical Evidence for GR-7

The efficacy of GR-7 in enhancing gut barrier function has been assessed in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Efficacy in Caco-2 Cell Monolayers

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used to model the intestinal barrier in vitro. When grown on semi-permeable supports, they differentiate to form a monolayer with well-defined tight junctions.

Table 1: Effect of GR-7 on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

Treatment Group Concentration Mean TEER (Ω·cm²) % Change from Control p-value
Vehicle Control - 350 ± 25 - -
GR-7 10 µM 490 ± 30 +40% <0.01
GR-7 50 µM 630 ± 40 +80% <0.001

| GR-7 | 100 µM | 710 ± 35 | +103% | <0.001 |

Table 2: Effect of GR-7 on Paracellular Permeability to FITC-Dextran (4 kDa) in Caco-2 Monolayers

Treatment Group Concentration FITC-Dextran Flux (ng/cm²/hr) % Reduction from Control p-value
Vehicle Control - 150 ± 15 - -
GR-7 10 µM 105 ± 12 -30% <0.05
GR-7 50 µM 72 ± 10 -52% <0.01

| GR-7 | 100 µM | 58 ± 8 | -61% | <0.001 |

In Vivo Efficacy in a DSS-Induced Colitis Mouse Model

The dextran sulfate sodium (DSS) model is a well-established in vivo model for inducing colitis and gut barrier dysfunction in rodents.

Table 3: Effect of GR-7 on In Vivo Intestinal Permeability in DSS-Treated Mice

Treatment Group Dose (mg/kg) Serum FITC-Dextran (ng/mL) % Reduction from DSS Control p-value
Healthy Control - 150 ± 20 - -
DSS + Vehicle - 680 ± 55 - -
DSS + GR-7 10 450 ± 40 -33.8% <0.05

| DSS + GR-7 | 50 | 290 ± 35 | -57.4% | <0.001 |

Table 4: Effect of GR-7 on Tight Junction Protein Expression in Colon Tissue (Western Blot Densitometry)

Treatment Group Dose (mg/kg) Claudin-1 (Relative Units) Occludin (Relative Units) ZO-1 (Relative Units)
Healthy Control - 1.00 ± 0.10 1.00 ± 0.12 1.00 ± 0.11
DSS + Vehicle - 0.35 ± 0.08 0.42 ± 0.09 0.51 ± 0.07
DSS + GR-7 50 0.85 ± 0.11* 0.89 ± 0.10* 0.92 ± 0.09*

*p < 0.01 vs. DSS + Vehicle

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.

In Vitro Barrier Function Assay

This protocol describes the measurement of TEER and paracellular flux in Caco-2 cell monolayers.

Experimental_Workflow_In_Vitro A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days to differentiate A->B C 3. Treat with GR-7 or Vehicle for 24h B->C D 4. Measure TEER with an epithelial voltohmmeter C->D E 5. Add FITC-dextran to apical side C->E F 6. Incubate for 2h E->F G 7. Collect basolateral medium F->G H 8. Quantify fluorescence to determine flux G->H

Caption: Experimental workflow for in vitro gut barrier function assays.

Methodology:

  • Cell Culture: Caco-2 cells are seeded at a density of 6 x 10⁴ cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation and formation of a monolayer.

  • Treatment: On day 21, the cell culture medium is replaced with fresh medium containing GR-7 at various concentrations or a vehicle control. The cells are incubated for 24 hours.

  • TEER Measurement: Before permeability measurement, the Transepithelial Electrical Resistance (TEER) of the monolayer is measured using an epithelial voltohmmeter. TEER values are corrected by subtracting the resistance of a blank insert and are expressed as Ω·cm².

  • Paracellular Permeability Assay: Following TEER measurement, the medium in the apical chamber is replaced with medium containing 1 mg/mL of 4 kDa FITC-dextran. The plates are incubated for 2 hours at 37°C.

  • Quantification: A sample is collected from the basolateral chamber, and the concentration of FITC-dextran is determined by measuring fluorescence intensity (excitation 485 nm, emission 528 nm) with a plate reader. A standard curve is used to calculate the flux.

In Vivo Intestinal Permeability Assay

This protocol details the assessment of intestinal permeability in the DSS-induced colitis mouse model.

Methodology:

  • Induction of Colitis: C57BL/6 mice receive 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce colitis and disrupt the gut barrier. Control mice receive regular drinking water.

  • Treatment: During the 7 days of DSS administration, mice are treated daily with GR-7 (e.g., 10 or 50 mg/kg) or a vehicle control via oral gavage.

  • Permeability Assessment: On day 8, mice are fasted for 4 hours and then orally gavaged with FITC-dextran (600 mg/kg body weight).

  • Blood Collection: After 4 hours, blood is collected via cardiac puncture, and serum is prepared by centrifugation.

  • Quantification: The concentration of FITC-dextran in the serum is measured using a fluorescence spectrophotometer against a standard curve prepared with serially diluted FITC-dextran in serum from untreated mice.

Conclusion and Future Directions

The presented hypothetical data for GR-7 demonstrate its potential as a potent enhancer of intestinal barrier function. The compound shows a dose-dependent ability to increase transepithelial electrical resistance, reduce paracellular permeability in vitro, and restore barrier integrity in a preclinical model of colitis. The proposed mechanism, involving the upregulation of key tight junction proteins, provides a clear rationale for its observed efficacy.

These promising, albeit illustrative, results underscore the therapeutic potential of targeting the gut barrier. Future work on a compound like GR-7 would involve more extensive preclinical safety and toxicology studies, pharmacokinetic profiling, and investigation in other models of gut barrier dysfunction. Ultimately, successful preclinical development could pave the way for clinical trials to assess its efficacy in human diseases characterized by increased intestinal permeability.

References

exploring the covalent inhibition of BSH by GR-7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Covalent Inhibition of Bile Salt Hydrolase (BSH) by GR-7

Introduction

Bile salt hydrolases (BSHs) are enzymes produced by a wide range of gut bacteria that play a critical role in the metabolism of bile acids.[1][2] These enzymes catalyze the deconjugation of primary bile acids, which are synthesized in the liver and conjugated to either glycine or taurine.[2][3] This deconjugation is the "gateway" reaction that must occur before intestinal bacteria can perform further modifications to create secondary bile acids.[1][4][5][6] Given that bile acids act as signaling molecules that regulate host metabolism and immunity, there is significant interest in developing tools to modulate BSH activity.[1][7] This guide explores the development, mechanism, and application of GR-7, a potent, gut-restricted covalent inhibitor of BSH.[8][9]

GR-7: A Covalent Pan-BSH Inhibitor

GR-7 (also referred to as compound 7 in initial development studies) is a rationally designed, orally active, covalent pan-inhibitor of bile salt hydrolases.[1][8][9] A key feature of GR-7 is its gut-restricted nature, which minimizes systemic exposure and potential off-target effects.[8][10] The inhibitor was designed with an α-fluoromethyl ketone "warhead" to specifically target the catalytic cysteine residue present in the active site of BSH enzymes.[1]

Mechanism of Covalent Inhibition

BSH enzymes belong to the N-terminal nucleophilic (Ntn) hydrolase superfamily, which is characterized by a highly conserved N-terminal cysteine residue (Cys2) that acts as the catalytic nucleophile.[2][4][11] GR-7 leverages this mechanism for its inhibitory action. The inhibitor enters the active site of the BSH enzyme, where the α-fluoromethyl ketone moiety reacts with the catalytic Cys2 residue.[1][9] This reaction forms a stable, irreversible covalent bond.

Mass spectrometry analysis of Bacteroides thetaiotaomicron (B. theta) BSH incubated with GR-7 revealed a mass shift consistent with the addition of a single molecule of the inhibitor, confirming covalent bond formation.[9][12] Subsequent top-down mass spectrometry and X-ray crystallography (PDB: 6UH4) definitively identified the modified residue as the active site Cys2.[9][12]

cluster_1 Inhibition Process BSH Bile Salt Hydrolase (BSH) Cys2 Catalytic Cys2 Residue BSH->Cys2 Adduct Stable Covalent Adduct (BSH-GR-7) GR7 GR-7 Inhibitor (α-fluoromethyl ketone) GR7->Adduct Inactive_BSH Inactive BSH Enzyme Adduct->Inactive_BSH results in

Mechanism of GR-7 covalent modification of the BSH active site.

Quantitative Efficacy of GR-7

GR-7 has demonstrated potent, broad-spectrum inhibition of BSHs from both Gram-positive and Gram-negative bacteria in various assays.

Table 1: In Vitro and In-Culture Inhibitory Activity of GR-7
TargetAssay TypeIC₅₀ Value (nM)Reference
B. thetaiotaomicron BSHPurified Enzyme Assay427[9]
B. longum BSHPurified Enzyme Assay108[9]
B. thetaiotaomicronBacterial Culture1070[9][12]
B. adolescentisBacterial Culture237[9][12]

Studies have shown that GR-7 is a kinetically efficient inhibitor. At a concentration equimolar to its substrate, GR-7 completely inhibited the more catalytically efficient B. theta BSH within 15 seconds.[9] Even in the presence of an ~80-fold excess of substrate, complete inhibition was achieved within 15 minutes.[9][12]

Table 2: In Vivo Experimental Parameters and Outcomes with GR-7
ParameterValue / OutcomeMouse StrainReference
Dosing Regimen 1 Single oral gavage of 10 mg/kgC57BL/6[9][10]
ResultRecoverable inhibition of fecal BSH activity; decreased deconjugated bile acids in feces.C57BL/6[9][10]
Dosing Regimen 2 Powdered chow with 0.09% (w/w) GR-7 for 1-1.25 daysC57BL/6[9][10]
ResultSignificant inhibition of fecal BSH activity 8 hours post-diet change.C57BL/6[9][10]
Cecal Concentration ~20 µM (~20 picomol/mg wet mass)C57BL/6[8]
Systemic Exposure Not detected in liver or plasmaC57BL/6[10]
Microbiome Impact No significant effect on gut bacterial OTUs, biomass, or community composition.C57BL/6[9]

Experimental Methodologies

Recombinant BSH Inhibition Assay (In Vitro)
  • Enzyme Source : Purified recombinant BSH from target bacteria (e.g., B. thetaiotaomicron, B. longum).

  • Inhibitor Incubation : Purified BSH is pre-incubated with varying concentrations of GR-7 or a vehicle control (e.g., DMSO) for a set period (e.g., 30 minutes) at 37°C.[13]

  • Substrate Addition : The reaction is initiated by adding a conjugated bile salt substrate, such as Glycochenodeoxycholic acid-d4 (GCDCA-d4), at a specified concentration (e.g., 100 µM).[9]

  • Quantification : The formation of the deconjugated product is monitored over time. The reaction is quenched, and product levels are quantified using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[9]

  • Data Analysis : IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

BSH Inhibition in Bacterial Cultures
  • Bacterial Strains : Cultures of BSH-containing human gut bacteria (e.g., B. thetaiotaomicron, B. adolescentis) are grown to a specific optical density.

  • Treatment : The bacterial cultures are treated with varying concentrations of GR-7 or a vehicle control for a defined period (e.g., 1 hour).[9]

  • BSH Activity Measurement : After treatment, cells are lysed, and the BSH activity in the lysate is measured using the in vitro assay protocol described above.

  • Cell Viability : To ensure inhibition is not due to bactericidal activity, cell viability is assessed in parallel, for example, by measuring optical density or plating for colony-forming units (CFUs).[9][14]

In Vivo BSH Inhibition in Mice
  • Animal Model : Conventional C57BL/6 mice are used.[9][10]

  • Administration : GR-7 is administered either via a single oral gavage (e.g., 10 mg/kg) or mixed into powdered chow (e.g., 0.09% w/w).[9][10] A vehicle control group is run in parallel.

  • Sample Collection : Fresh fecal pellets are collected at specified time points (e.g., 8 hours, 24 hours, etc.) post-administration.[9][10]

  • Fecal BSH Activity Assay :

    • Fresh feces are resuspended in a buffer (e.g., 20 mg/mL).[9][10]

    • The fecal slurry is incubated with a deuterated substrate (e.g., 100 µM GCDCA-d4) for a set time (e.g., 25 minutes).[9][10]

    • The reaction is quenched, and the formation of the deconjugated product is quantified by UPLC-MS.[9][10]

  • Bile Acid Profiling : Fecal and cecal contents are analyzed by UPLC-MS to determine the relative abundance of conjugated and deconjugated bile acids.[9]

  • Microbiome Analysis : 16S rDNA sequencing is performed on fecal samples to assess changes in the gut bacterial community composition.[9]

cluster_workflow In Vivo Experimental Workflow cluster_analysis Sample Analysis start C57BL/6 Mice dosing Dosing (GR-7 or Vehicle Control) start->dosing collection Fecal Sample Collection (Multiple Time Points) dosing->collection assay Fecal BSH Activity Assay (UPLC-MS) collection->assay profile Bile Acid Profiling (UPLC-MS) collection->profile seq 16S rDNA Sequencing collection->seq results Data Analysis: - BSH Activity Inhibition - Bile Acid Pool Shift - Microbiome Composition assay->results profile->results seq->results

Workflow for assessing in vivo BSH inhibition by GR-7 in mice.

Selectivity and In Vivo Effects

A critical aspect of GR-7's design is its limited systemic absorption, making it a gut-restricted inhibitor.[8][10] Following oral administration in mice, GR-7 was detected in the feces and cecal contents but was undetectable in the liver and plasma, confirming its localization to the gastrointestinal tract.[10]

Furthermore, GR-7 demonstrates high selectivity for its target. Studies using a "clickable" azide-modified version of GR-7 (7-N₃) showed that the probe labeled only one protein in B. adolescentis lysates, corresponding to the mass of BSH.[9][15] In mammalian intestinal cells (NCI-H716), no significant off-target protein engagement was observed.[9] Importantly, at effective concentrations, GR-7 does not significantly impact the overall composition or biomass of the gut microbial community, indicating that its effects are due to specific enzyme inhibition rather than broad antibacterial activity.[9]

cluster_pathway Bile Acid Metabolism Pathway PBA Primary Conjugated Bile Acids (Glycine/Taurine) BSH BSH Activity PBA->BSH Substrate UBA Unconjugated Bile Acids BSH->UBA Deconjugation SBA Secondary Bile Acids UBA->SBA Further Bacterial Metabolism GR7 GR-7 GR7->BSH Covalent Inhibition

References

Methodological & Application

Application Notes and Protocols for the Administration of Gut Restricted-7 (GR-7) to Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Gut Restricted-7 (GR-7), a potent and orally active pan-bile salt hydrolase (BSH) inhibitor, to murine models. GR-7 is a valuable research tool for studying the role of gut bacterial bile salt hydrolases and the impact of altered bile acid metabolism on host physiology.[1][2] Its gut-restricted nature, achieved through sulfation, minimizes systemic exposure, making it an ideal candidate for targeted gastrointestinal research.[2][3][4]

Introduction to this compound (GR-7)

GR-7 is a covalent inhibitor of bile salt hydrolases (BSHs), enzymes produced by gut bacteria that deconjugate primary bile acids.[1][2] By inhibiting BSHs, GR-7 prevents the conversion of conjugated bile acids into deconjugated and secondary bile acids, thereby modulating the bile acid pool in the gastrointestinal tract.[2][5] This targeted activity allows for the investigation of the downstream effects of altered bile acid signaling on various physiological processes, including metabolism and inflammation.[2][3][5]

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies involving the administration of GR-7 and its related compound (compound 7) to mice.

ParameterValueSpecies/StrainAdministration RouteDurationKey FindingsReference
GR-7 Dosage (In-feed) 0.09% (w/w) in powdered chowC57BL/6 miceOral (in-feed)1-30 hoursSignificant inhibition of fecal BSH activity.[1][2][6][1][2][6]
Compound 7 Dosage (Gavage) 10 mg/kgC57BL/6 miceOral gavageSingle doseSignificant decrease in fecal BSH activity 1 and 1.5 days post-gavage.[2][6][2][6]
GR-7 Concentration in Cecum ~20 µMC57BL/6 miceOral (in-feed, 0.09% w/w)1 dayDemonstrates gut-restriction of the compound.[1][1]
Effect on Fecal Bile Acids Increased conjugated bile acids, decreased deconjugated bile acidsC57BL/6 miceOral gavage (10 mg/kg of compound 7)1 day post-gavageConfirms in vivo mechanism of action.[2][2]
Toxicity No observed toxicity on Caco-2 or NCI-H716 cells at effective concentrationsHuman intestinal cell linesIn vitro-Suggests a favorable safety profile for intestinal cells.[2][2]

Experimental Protocols

Protocol 1: Oral Administration of GR-7 via Gavage

This protocol details the procedure for administering a precise dose of GR-7 to mice using oral gavage.

Materials:

  • This compound (GR-7)

  • Vehicle solution (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)

  • Animal scale

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile, ball-tipped gavage needles (18-20 gauge for adult mice).[7][8][9]

  • 70% ethanol for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing facility for at least one week prior to the experiment.

    • Weigh each mouse accurately on the day of administration to calculate the correct dosage volume.[7]

  • Preparation of Dosing Solution:

    • Prepare the GR-7 solution or suspension in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.

    • For a 10 mg/kg dose in a 25g mouse, you would administer 0.25 mg of GR-7. If the solution concentration is 1 mg/mL, the volume to administer would be 0.25 mL. The maximum recommended gavage volume is typically 10 mL/kg.[7]

  • Restraint and Gavage:

    • Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[10]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and avoid stomach perforation.[8][9]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The needle should pass smoothly without resistance.

    • Once the needle is at the predetermined depth, slowly administer the GR-7 solution.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[10][11]

    • Continue to monitor the animals at regular intervals as per the experimental design.

Protocol 2: Oral Administration of GR-7 in Powdered Chow

This method is suitable for longer-term studies and avoids the stress associated with repeated gavage.

Materials:

  • This compound (GR-7)

  • Powdered mouse chow

  • A mixer or blender to ensure homogenous mixing

  • Feeder designed for powdered diet

  • Animal scale

Procedure:

  • Diet Preparation:

    • Calculate the total amount of GR-7 needed based on the desired concentration (e.g., 0.09% w/w) and the total amount of powdered chow to be prepared.[1][2]

    • Thoroughly mix the GR-7 with the powdered chow to ensure a homogenous distribution. This can be done by geometric dilution.

    • Store the prepared diet in airtight containers at an appropriate temperature (e.g., 4°C) to maintain stability.

  • Animal Acclimatization and Administration:

    • Acclimatize the mice to powdered chow for a few days before introducing the GR-7-containing diet to ensure they accept the food texture.

    • Replace the standard chow with the prepared GR-7 diet.

    • Provide the diet ad libitum.

  • Monitoring:

    • Monitor food consumption and the body weight of the mice regularly to assess for any adverse effects on appetite or overall health.

    • Ensure a continuous supply of the medicated diet and fresh water.

  • Sample Collection:

    • Collect fecal pellets at specified time points to analyze BSH activity and bile acid composition to confirm the in vivo efficacy of GR-7.[2][6]

Visualizations

Signaling Pathway of GR-7 Action

GR7_Pathway cluster_gut_lumen Gut Lumen cluster_downstream Downstream Effects Conjugated Bile Acids Conjugated Bile Acids Deconjugated Bile Acids Deconjugated Bile Acids Conjugated Bile Acids->Deconjugated Bile Acids deconjugation Gut Bacteria Gut Bacteria BSH Bile Salt Hydrolase (BSH) Gut Bacteria->BSH produces GR7 GR-7 GR7->BSH inhibits Altered Bile Acid Pool Altered Bile Acid Pool Deconjugated Bile Acids->Altered Bile Acid Pool Host Physiological Effects Modulation of Host Metabolism & Inflammation Altered Bile Acid Pool->Host Physiological Effects

Caption: Mechanism of action of this compound (GR-7) in the gut lumen.

Experimental Workflow for GR-7 Administration

GR7_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, Fecal Samples) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Control Vehicle/Control Diet Grouping->Control Treatment GR-7 Administration (Gavage or In-feed) Grouping->Treatment Monitoring Daily Monitoring (Health, Weight, Food Intake) Control->Monitoring Treatment->Monitoring Sample_Collection Fecal Sample Collection Monitoring->Sample_Collection Analysis BSH Activity Assay & Bile Acid Profiling Sample_Collection->Analysis Endpoint Endpoint Analysis (Tissue Collection) Analysis->Endpoint

Caption: Experimental workflow for in vivo studies with GR-7 in mice.

References

Application Notes and Protocols for In Vivo Studies with Doxorubicin (as a representative cytotoxic agent)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GR-7" as specified in the topic is not identifiable in publicly available scientific literature. Therefore, these application notes and protocols have been generated using Doxorubicin, a well-characterized chemotherapeutic agent, as an exemplary compound to demonstrate the requested format and content. Researchers should substitute the specific details with data relevant to their compound of interest.

Application Notes

1.1 Introduction

Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. It is known for its broad-spectrum efficacy against a variety of solid tumors and hematological malignancies.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][3][4] When planning in vivo studies, it is crucial to consider the therapeutic window of Doxorubicin, as its clinical use is limited by dose-dependent cardiotoxicity.[1]

1.2 Mechanism of Action

The anticancer activity of Doxorubicin is attributed to several interconnected mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which distorts the DNA structure and inhibits DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and subsequent apoptosis.[2][5]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone form, which then reacts with oxygen to produce superoxide radicals and other ROS. These highly reactive molecules cause oxidative damage to DNA, proteins, and cellular membranes.[3][4]

1.3 Key Considerations for In Vivo Studies

  • Animal Model Selection: The choice of animal model is critical and will depend on the research question. For breast cancer studies, immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts are commonly used.[6][7] Syngeneic models in immunocompetent mice (e.g., C57BL/6) can be used to study the interplay between the drug and the immune system.[8][9]

  • Route of Administration: Doxorubicin is typically administered intravenously (IV) or intraperitoneally (IP) in preclinical studies.[6][10][11] The choice of route can affect the drug's pharmacokinetics and biodistribution.[6][10]

  • Dose and Schedule Selection: The optimal dosage and treatment schedule depend on the tumor model, the desired therapeutic effect, and the acceptable level of toxicity. Dose-response studies are recommended to determine the most effective and well-tolerated regimen.[7][12]

  • Toxicity Monitoring: Close monitoring of animal health is essential. This includes regular body weight measurements, assessment of general appearance, and, if applicable, more specific measures of toxicity such as cardiac function monitoring.[8][11]

Quantitative Data Summary: Doxorubicin Dosage in Murine Models

The following tables summarize dosages and effects of Doxorubicin in various in vivo mouse models, primarily focusing on breast cancer.

Table 1: Efficacy of Doxorubicin in Murine Breast Cancer Models

Animal ModelTumor TypeDoxorubicin Dose (mg/kg)RouteScheduleEfficacy OutcomeReference
Nude MiceMDA-G8 Human Breast Tumor2, 4, 8IVOnce a week for 6 weeksDose-dependent tumor growth inhibition. 4 and 8 mg/kg showed significant inhibition.[7][12]
BALB-neuT MiceSpontaneous Breast Cancer2Not specifiedNot specified60% inhibition of tumor growth.[1]
C57BL/6J MiceEL4 Lymphoma4IPOnce a week for 3 weeksSignificant suppression of tumor growth.[9]

Table 2: Pharmacokinetic Parameters of Doxorubicin in Mice

Animal ModelDoxorubicin Dose (mg/kg)RouteKey Pharmacokinetic FindingsReference
Nude Mice12IV vs. IPPlasma and liver concentrations were similar after 2 hours. Kidney, heart, and muscle concentrations were lower with IP administration.[6][10]
Balb/c Mice6IV (with Paclitaxel)Plasma levels of Doxorubicin were not significantly altered by concurrent Paclitaxel treatment.[13]
SCID Mice3 and 30IPThe model assumed linear pharmacokinetics between the two doses.[14]

Table 3: Toxicity Observations of Doxorubicin in Mice

Animal ModelDoxorubicin Dose (mg/kg)RouteScheduleObserved ToxicityReference
C57BL/6J Mice2IVWeekly for 4 weeksAt a cumulative dose of 8 mg/kg, no severe toxicity was observed over 10 weeks post-treatment.[8]
C57BL/6N Mice4IPOnce a week for 3 weeksInitial decline in weight gain, which recovered after the last injection. No change in survival rate.[11]
Collaborative Cross Mice5IVOnce a week for 5 weeksImpaired growth and cardiac pathology were observed across all strains, with varying severity.[15]

Experimental Protocols

3.1 Protocol: Evaluation of Doxorubicin Efficacy in a Murine Breast Cancer Xenograft Model

This protocol describes a typical experiment to assess the anti-tumor efficacy of Doxorubicin in immunodeficient mice bearing human breast cancer xenografts.

3.1.1 Materials

  • Doxorubicin hydrochloride (powder)

  • Sterile saline (0.9% NaCl)

  • Female immunodeficient mice (e.g., NU/NU nude mice), 6-8 weeks old

  • Human breast cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • Calipers for tumor measurement

  • Standard animal housing and husbandry equipment

3.1.2 Procedure

  • Tumor Cell Implantation:

    • Culture breast cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5 x 107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

    • When tumors reach an average volume of 100-150 mm3, randomly assign the mice to treatment groups (e.g., Vehicle control, Doxorubicin 2 mg/kg, Doxorubicin 4 mg/kg).

  • Doxorubicin Preparation and Administration:

    • Prepare a stock solution of Doxorubicin in sterile saline. Protect the solution from light.[16]

    • On the day of treatment, dilute the stock solution to the final desired concentrations.

    • Administer Doxorubicin or vehicle (saline) via intravenous (tail vein) or intraperitoneal injection. The injection volume should be based on the individual mouse's body weight (e.g., 10 mL/kg).

    • Repeat the treatment according to the planned schedule (e.g., once weekly for 4 weeks).

  • Data Collection and Endpoint Analysis:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and Workflows

4.1 Doxorubicin's Primary Mechanisms of Action

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation Top2 Topoisomerase II Dox->Top2 Inhibition Mito Mitochondria Dox->Mito Metabolism Apoptosis Apoptosis DNA->Apoptosis DNA Damage Top2->DNA ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidative Damage ROS->Apoptosis Cellular Damage Mito->ROS

Caption: Doxorubicin's multifaceted mechanism of action within a cancer cell.

4.2 Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 3. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, Doxorubicin) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Ex_Vivo_Analysis 9. Ex Vivo Analysis (Tumor Weight, Histology) Endpoint->Ex_Vivo_Analysis

References

Application Notes and Protocol: Preparation and Administration of Gut-restricted-7 (GR-7) for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gut-restricted-7 (GR-7) is a potent, covalent, and orally active pan-inhibitor of bile salt hydrolase (BSH), a key enzyme expressed by gut bacteria.[1][2] By inhibiting BSH, GR-7 prevents the deconjugation of primary bile acids, thereby remodeling the bile acid pool and serving as a valuable tool for studying the role of gut bacterial metabolism in host physiology.[3][4][5] Its "gut-restricted" nature, achieved through structural modification, minimizes systemic exposure, making it an ideal probe for targeted gastrointestinal research.[6][7][8] These application notes provide detailed protocols for the preparation of GR-7 formulations and their administration to rodents via oral gavage, ensuring reproducible and effective in vivo studies.

Mechanism of Action: BSH Inhibition

Bile Salt Hydrolases (BSHs) are enzymes produced by a wide range of gut bacteria that catalyze the gateway reaction in secondary bile acid synthesis: the deconjugation of glycine or taurine from host-synthesized primary bile acids.[3][5] This deconjugation is a prerequisite for subsequent bacterial modifications that produce a diverse pool of secondary bile acids.[5] These secondary bile acids act as signaling molecules, interacting with host receptors like FXR and TGR5, influencing metabolism and immunity.[7]

GR-7 is an irreversible inhibitor that covalently binds to the catalytic cysteine residue in the active site of BSHs.[3] By blocking BSH activity across numerous bacterial species, GR-7 administration leads to an accumulation of conjugated bile acids and a significant reduction in deconjugated primary and secondary bile acids within the gut.[4][6]

GR7_Mechanism cluster_gut Gut Lumen PBA Primary Bile Acids (e.g., CA, CDCA) CBA Conjugated Primary Bile Acids PBA->CBA BSH Gut Microbiota Bile Salt Hydrolase (BSH) CBA->BSH DBA Deconjugated Primary Bile Acids BSH->DBA Deconjugation (Hydrolysis) SBA Secondary Bile Acids DBA->SBA Further Bacterial Modification GR7 GR-7 GR7->BSH

Caption: GR-7 mechanism of action.

Quantitative Data Summary

For effective and reproducible experiments, key properties of GR-7, recommended vehicle formulations, and rodent dosing parameters are summarized below.

Table 1: Properties of Gut-restricted-7 (GR-7)

Property Value Reference
IUPAC Name Gut restricted-7 [1]
Synonyms GR-7 [1]
CAS Number 2553218-46-3 [1]
Function Orally active, covalent pan-BSH inhibitor [1][2]
Key Feature Gut-restricted, tissue-selective [1][8]
In Vivo Dose (Gavage) 10 mg/kg (single dose reported) [4][6]
In Vivo Dose (Chow) 0.09% (w/w) [1][6]

| Solubility | Soluble in DMSO |[1] |

Table 2: Recommended Vehicle Formulations for Oral Gavage

Vehicle Composition Type Preparation Notes Reference
0.5% (w/v) CMC-Na + 0.2% (w/v) Tween-80 in sterile water Suspension A common vehicle for hydrophobic compounds. Requires thorough mixing/sonication to ensure uniform suspension. Prepare fresh daily. [9][10]
10% DMSO + 90% Corn Oil Solution/Suspension Suitable for compounds soluble in DMSO but requiring an oil-based vehicle for administration. May require warming to dissolve. [11]

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Solution | A robust co-solvent system for compounds with poor aqueous solubility. Ensure complete dissolution. |[11] |

Table 3: Dosing and Equipment Recommendations for Rodents

Parameter Mouse Rat Reference
Typical Body Weight 20-30 g 200-400 g [12][13]
Recommended Gavage Volume 5-10 mL/kg 10-20 mL/kg [12][13]
Max Volume (10 mL/kg) 0.2-0.3 mL 2.0-4.0 mL [12]
Gavage Needle Gauge 18-20 G 16-18 G [12][14]
Gavage Needle Length 1-1.5 inches 2-3 inches [13]

| Needle Tip | Rounded, ball-tipped (flexible or rigid) | Rounded, ball-tipped (flexible or rigid) |[14][15] |

Experimental Protocols

The following protocols provide a comprehensive workflow for preparing and administering GR-7 to rodents.

GR7_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase A 1. Weigh Animal and Calculate Dose/Volume B 2. Prepare Selected Vehicle (Protocol 3.1) A->B C 3. Prepare GR-7 Dosing Formulation (Protocol 3.2) B->C D 4. Load Syringe and Select Gavage Needle C->D E 5. Properly Restrain Animal (Protocol 3.3) D->E F 6. Measure and Mark Gavage Needle Length E->F G 7. Administer Dose via Oral Gavage F->G H 8. Monitor Animal Post-Gavage (5-15 min) G->H

Caption: Experimental workflow for GR-7 oral gavage.

Objective: To prepare a sterile and homogenous vehicle suitable for suspending or dissolving GR-7.

A) 0.5% CMC / 0.2% Tween-80 Suspension Vehicle

  • Add 90% of the final required volume of sterile water to a sterile beaker with a magnetic stir bar.

  • Slowly sprinkle 0.5 g of sodium carboxymethylcellulose (CMC-Na) for every 100 mL of final volume onto the vortex of the stirring water to prevent clumping.

  • Heat the solution to ~60°C while stirring to aid hydration and dissolution.

  • Once the CMC is fully dissolved, cool the solution to room temperature.

  • Add 0.2 mL of Tween-80 for every 100 mL of final volume and mix thoroughly.

  • Adjust the final volume with sterile water. Store at 4°C for up to one week. Allow the vehicle to return to room temperature before use.

B) 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Solution Vehicle

  • In a sterile conical tube, combine the required volumes of DMSO, PEG300, and Tween-80.

  • For a 10 mL final volume, this would be: 1 mL DMSO, 4 mL PEG300, and 0.5 mL Tween-80.

  • Vortex thoroughly until the solution is completely homogenous.

  • Add the required volume of sterile saline (e.g., 4.5 mL for a 10 mL final volume).

  • Vortex again until the solution is clear and uniform. This vehicle should be prepared fresh.

Objective: To accurately prepare a GR-7 dosing solution or suspension at a target concentration (e.g., for a 10 mg/kg dose).

Calculation Example:

  • Target Dose: 10 mg/kg

  • Average Mouse Weight: 25 g (0.025 kg)

  • Dosing Volume: 10 mL/kg (0.25 mL per mouse)

  • Number of Mice: 10 (+2 for overage) = 12

  • Total Volume Needed: 12 mice * 0.25 mL/mouse = 3 mL

  • Calculate GR-7 mass: The concentration needed is 1 mg/mL (10 mg/kg dose at 10 mL/kg volume). For 3 mL of formulation, you need 3 mg of GR-7. Weigh out 3 mg of GR-7 powder using an analytical balance.

  • For Suspension (Vehicle A): a. Place the weighed GR-7 into a sterile microcentrifuge tube or small glass vial. b. Add a small amount of the vehicle (~200 µL) and vortex to create a slurry, ensuring the powder is fully wetted. c. Add the remaining vehicle in increments, vortexing between additions, until the final volume of 3 mL is reached. d. If needed, sonicate the suspension in a bath sonicator for 5-10 minutes to ensure homogeneity. Keep the suspension on a stir plate or vortex immediately before drawing each dose.

  • For Solution (Vehicle B): a. Place the weighed GR-7 (3 mg) into a sterile glass vial. b. Add the volume of DMSO first (10% of total volume, so 0.3 mL) and vortex/sonicate until the GR-7 is completely dissolved. c. In a separate tube, prepare the remaining vehicle components (PEG300, Tween-80, Saline). d. Slowly add the remaining vehicle mixture to the DMSO-drug solution while vortexing. Ensure the final solution remains clear.

Objective: To safely and accurately administer the prepared GR-7 formulation directly into the stomach of a mouse. This procedure must be performed by trained personnel in accordance with institutional IACUC guidelines.[12][13][16]

  • Animal and Dose Preparation: a. Weigh the mouse and calculate the precise volume to be administered.[14] b. Draw the calculated volume of the homogenous GR-7 formulation into a syringe. c. Attach an appropriate-sized gavage needle (18-20 G for an adult mouse).[13]

  • Measure Needle Insertion Depth: a. Hold the gavage needle alongside the mouse. Measure the distance from the tip of the mouse's nose to the last rib (xiphoid process).[14][17] b. Use a permanent marker to mark this length on the needle. Do not insert the needle past this mark to prevent perforation of the esophagus or stomach.[12][14]

  • Restraint: a. Firmly scruff the mouse by grasping the loose skin over the shoulders and neck. This should immobilize the head.[17] b. Hold the animal in a vertical position, allowing its body to rest against your hand for support. The head and neck should be gently extended to create a straight line from the mouth to the esophagus.[13]

  • Needle Insertion and Dosing: a. Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[12] b. The animal should swallow as the tube enters the esophagus. The needle should pass smoothly with no resistance.[14] c. If resistance is felt or the animal coughs/struggles excessively, withdraw immediately. This may indicate entry into the trachea.[17] d. Advance the needle to the pre-measured mark and slowly depress the syringe plunger to deliver the dose.

  • Post-Administration: a. Gently and smoothly withdraw the needle along the same path of insertion. b. Return the mouse to its cage and monitor for at least 5-15 minutes for any signs of respiratory distress (e.g., labored breathing, fluid from the nose), which could indicate aspiration.[16][17]

Safety and Handling

  • Compound Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling GR-7 powder and solutions.

  • Animal Welfare: Oral gavage is a potentially stressful procedure that requires proper training and technique to minimize animal discomfort and prevent injury.[18] Always adhere to approved animal care and use protocols. Consider alternatives like voluntary consumption in palatable food when possible.[18]

  • Vehicle Safety: Ensure the chosen vehicle is non-toxic and well-tolerated for the duration of the study. Some vehicles can have physiological effects (e.g., laxative effects) that may confound experimental results.[10][15]

References

Application Notes and Protocols for Long-Term Studies Using Gut-Restricted-7 (GR-7) in Chow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut-restricted-7 (GR-7) is a potent, covalent, and orally active pan-bile salt hydrolase (BSH) inhibitor with significant potential for modulating the gut microbiome and host metabolism.[1] BSH enzymes, prevalent in gut bacteria, catalyze the deconjugation of primary bile acids, a crucial step in the formation of secondary bile acids.[2] By inhibiting BSH activity, GR-7 offers a targeted approach to alter the bile acid pool, thereby influencing host signaling pathways and physiological processes. These application notes provide a comprehensive guide for designing and conducting long-term in vivo studies using GR-7 administered in chow, focusing on experimental protocols, data presentation, and visualization of relevant pathways.

Mechanism of Action

GR-7 is designed to be gut-restricted, minimizing systemic exposure and off-target effects. It covalently binds to the catalytic cysteine residue of BSH enzymes within the gastrointestinal tract.[2] This irreversible inhibition leads to a decrease in the deconjugation of primary bile acids (e.g., cholic acid and chenodeoxycholic acid) and a subsequent reduction in the levels of deconjugated and secondary bile acids (e.g., deoxycholic acid and lithocholic acid) in the gut.[1] The altered bile acid profile can impact host signaling through receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which are key regulators of metabolic and inflammatory pathways.

Signaling Pathway of BSH Inhibition by GR-7

BSH_Inhibition_Pathway cluster_enterocyte Enterocyte GR7 Gut-restricted-7 (GR-7) BSH Bile Salt Hydrolase (BSH) GR7->BSH Inhibits Deconjugated_BA Deconjugated Primary Bile Acids BSH->Deconjugated_BA Catalyzes Primary_BA Conjugated Primary Bile Acids Primary_BA->BSH Substrate Secondary_BA Secondary Bile Acids Deconjugated_BA->Secondary_BA Microbial Conversion FXR FXR Deconjugated_BA->FXR Activates TGR5 TGR5 Secondary_BA->TGR5 Activates Signaling Downstream Signaling (Metabolism, Inflammation) FXR->Signaling TGR5->Signaling

Caption: GR-7 inhibits BSH, altering the bile acid pool and downstream host signaling.

Data Presentation: Quantitative Outcomes of BSH Inhibition

The following tables summarize expected quantitative data from short-term studies. Long-term studies should aim to collect similar data at multiple time points to assess chronic effects.

Table 1: In Vivo BSH Activity and GR-7 Concentration

ParameterControl GroupGR-7 Treated Group (0.09% w/w in chow)DurationReference
Fecal BSH Activity BaselineSignificantly Inhibited8 hours post-diet change[1]
GR-7 in Cecal Contents Not Detected~20 µM30 hours[1]
GR-7 in Liver Not DetectedNot Detected30 hours[1]
GR-7 in Plasma Not DetectedNot Detected30 hours[1]

Table 2: Fecal Bile Acid Composition

Bile Acid TypeControl GroupGR-7 Treated GroupDurationReference
Conjugated Primary Bile Acids BaselineIncreased1 day[1]
Deconjugated Primary Bile Acids BaselineDecreased1 day[1]
Secondary Bile Acids (DCA, LCA) BaselineDecreased1 day[1]

Experimental Protocols for Long-Term Studies

A long-term study (e.g., 4-12 weeks) is essential to understand the chronic effects of GR-7. The following protocols are proposed based on established methodologies for long-term rodent feeding studies.

Experimental Workflow for a Long-Term GR-7 Study

Long_Term_Study_Workflow start Start: Acclimatization (1 week) randomization Randomization into Control and GR-7 Groups start->randomization diet_admin Diet Administration (Control Chow vs. GR-7 Chow) randomization->diet_admin monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Clinical Signs diet_admin->monitoring endpoint Endpoint Data Collection (e.g., Week 12) diet_admin->endpoint sampling Longitudinal Sampling: - Fecal Pellets (Weekly) - Blood (Bi-weekly) monitoring->sampling monitoring->endpoint sampling->endpoint tissue_collection Tissue Collection: - Intestinal Sections - Liver, Adipose Tissue - Cecal Contents endpoint->tissue_collection analysis Multi-omics & Functional Analysis: - Bile Acid Profiling - Microbiome Analysis - Histology - Gene Expression tissue_collection->analysis data_interp Data Interpretation & Conclusion analysis->data_interp

Caption: A proposed workflow for a long-term in vivo study of GR-7 in chow.

Preparation of GR-7 Medicated Chow

Objective: To prepare a homogenous and stable formulation of GR-7 in standard rodent chow.

Materials:

  • Standard powdered rodent chow

  • Gut-restricted-7 (GR-7)

  • Vehicle (e.g., sterile water, corn oil)

  • Mixer (e.g., planetary mixer)

  • Pellet press (optional)

Protocol:

  • Dose Calculation: Based on short-term studies, a concentration of 0.09% (w/w) GR-7 in chow has been shown to be effective.[1] For long-term studies, a similar or lower dose may be considered, and dose-ranging studies are recommended.

  • GR-7 Preparation: Accurately weigh the required amount of GR-7. If necessary, dissolve or suspend GR-7 in a minimal amount of a suitable vehicle to ensure even distribution.

  • Mixing: Gradually add the GR-7 preparation to the powdered chow in a mixer. Mix for a sufficient duration (e.g., 15-20 minutes) to ensure homogeneity.

  • Pelleting (Optional): If pelleted chow is required, use a pellet press to form pellets of uniform size and hardness.

  • Drying and Storage: Dry the medicated chow at a low temperature (e.g., 40-50°C) to remove excess moisture. Store the chow in airtight, light-protected containers at 4°C to maintain stability.

  • Quality Control: It is recommended to analyze a small batch of the medicated chow for the concentration and stability of GR-7 over the planned duration of the study.

Animal Model and Husbandry

Objective: To maintain animal welfare and ensure the reliability of experimental data.

Protocol:

  • Animal Strain: C57BL/6 mice are a commonly used strain for metabolic and microbiome studies.

  • Acclimatization: Allow mice to acclimate to the facility and standard chow for at least one week before the start of the experiment.

  • Housing: House mice in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Randomization: Randomize mice into control and GR-7 treatment groups.

  • Monitoring: Monitor body weight, food and water intake, and clinical signs of toxicity (e.g., changes in appearance, behavior) at least once a week.

Longitudinal Sampling and Analysis

Objective: To track the dynamic changes in response to long-term GR-7 administration.

Protocol:

  • Fecal Sample Collection: Collect fresh fecal pellets weekly for microbiome and bile acid analysis.

  • Blood Collection: Collect blood samples (e.g., via tail vein) bi-weekly to monitor metabolic parameters (glucose, lipids) and systemic inflammatory markers.

  • Endpoint Tissue Collection: At the end of the study, euthanize mice and collect tissues such as the intestine (for histology and permeability assays), liver (for gene expression and histology), adipose tissue, and cecal contents (for final bile acid and microbiome analysis).

Assessment of Gut Barrier Function

Objective: To evaluate the long-term impact of GR-7 on intestinal barrier integrity.

Protocol:

  • In Vivo Permeability Assay (FITC-Dextran):

    • Fast mice for 4-6 hours.

    • Administer fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) by oral gavage.

    • After a defined period (e.g., 4 hours), collect blood via cardiac puncture.

    • Measure the concentration of FITC-dextran in the serum using a fluorescence plate reader. An increase in serum FITC-dextran indicates increased gut permeability.

  • Tight Junction Protein Expression:

    • Isolate protein from intestinal tissue sections.

    • Perform Western blotting or immunohistochemistry to assess the expression and localization of tight junction proteins (e.g., occludin, claudin-1, ZO-1).

Microbiome and Metabolome Analysis

Objective: To characterize the long-term effects of GR-7 on the gut microbial community and its metabolic output.

Protocol:

  • 16S rRNA Gene Sequencing:

    • Extract microbial DNA from fecal samples.

    • Amplify and sequence the V4 region of the 16S rRNA gene.

    • Perform bioinformatic analysis to determine the composition and diversity of the gut microbiota.

  • Bile Acid Profiling (LC-MS/MS):

    • Extract bile acids from fecal samples and cecal contents.

    • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of primary and secondary bile acids.

Conclusion

The use of Gut-restricted-7 in chow for long-term studies presents a valuable opportunity to investigate the chronic effects of bile salt hydrolase inhibition on host physiology and the gut microbiome. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible long-term in vivo experiments. Careful planning, meticulous execution, and comprehensive multi-omics analysis will be crucial for elucidating the full therapeutic potential of GR-7 and similar gut-restricted compounds. Researchers should be mindful that the provided protocols are a starting point and may require optimization based on specific experimental goals and institutional guidelines.

References

Application Notes and Protocols: Measuring Bile Salt Hydrolase (BSH) Activity Following Treatment with a Gut-Restricted Inhibitor (GR-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile salt hydrolase (BSH) is a crucial enzyme produced by the gut microbiota that plays a gatekeeper role in bile acid metabolism.[1][2] BSHs catalyze the deconjugation of primary bile acids, which are synthesized in the liver and conjugated to either glycine or taurine.[2][3] This deconjugation is the first and rate-limiting step for the subsequent transformation of primary bile acids into secondary bile acids by other microbial enzymes.[2][4] The resulting bile acid pool, comprising both primary and secondary bile acids, acts as a complex signaling network influencing host physiology, including lipid and glucose metabolism, immune responses, and gut homeostasis.[1][5][6]

Given the significant impact of BSH on host health and disease, the development of specific inhibitors to modulate its activity is of great interest in drug development. Gut-restricted inhibitors, such as the experimental compound GR-7, are designed to act locally within the gastrointestinal tract, thereby minimizing potential systemic side effects.[7][8][9] These inhibitors offer a promising strategy for therapeutically targeting the gut microbiome's metabolic functions.[10][11]

These application notes provide detailed protocols for measuring BSH activity in preclinical settings, specifically after treatment with a gut-restricted BSH inhibitor like GR-7. The methodologies described are applicable for both in vitro and in vivo studies and are designed to provide robust and reproducible data for researchers in academia and the pharmaceutical industry.

BSH Signaling Pathway and the Impact of Inhibition

BSH activity directly influences the composition of the bile acid pool, which in turn modulates the activity of various host receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). Primary conjugated bile acids are potent FXR agonists, while secondary bile acids have varying effects on FXR and are the primary ligands for TGR5.

By inhibiting BSH, a gut-restricted inhibitor like GR-7 is expected to increase the concentration of conjugated primary bile acids and decrease the levels of deconjugated and secondary bile acids in the gut. This shift in the bile acid pool can lead to altered signaling through FXR and TGR5, impacting downstream metabolic pathways.

BSH_Signaling_Pathway cluster_lumen Gut Lumen cluster_enterocyte Enterocyte Primary Conjugated\nBile Acids Primary Conjugated Bile Acids BSH BSH Primary Conjugated\nBile Acids->BSH Substrate FXR FXR Primary Conjugated\nBile Acids->FXR Activation Deconjugated\nPrimary Bile Acids Deconjugated Primary Bile Acids BSH->Deconjugated\nPrimary Bile Acids Product GR-7 GR-7 GR-7->BSH Inhibition Microbial\n7α-dehydroxylation Microbial 7α-dehydroxylation Deconjugated\nPrimary Bile Acids->Microbial\n7α-dehydroxylation Substrate Secondary\nBile Acids Secondary Bile Acids Microbial\n7α-dehydroxylation->Secondary\nBile Acids Product TGR5 TGR5 Secondary\nBile Acids->TGR5 Activation Metabolic\nGene Regulation Metabolic Gene Regulation FXR->Metabolic\nGene Regulation TGR5->Metabolic\nGene Regulation

Caption: BSH Signaling Pathway and Inhibition by GR-7.

Experimental Protocols

In Vitro BSH Activity Assay using Bacterial Cultures

This protocol is designed to assess the direct inhibitory effect of GR-7 on the BSH activity of specific bacterial strains.

Materials:

  • Bacterial strains of interest (e.g., Lactobacillus, Bifidobacterium, Clostridium species)

  • Appropriate growth media (e.g., MRS broth for Lactobacilli)

  • GR-7 compound

  • Conjugated bile salt substrate (e.g., Glycocholic acid sodium salt, Taurocholic acid sodium salt)

  • Phosphate buffer (0.1 M, pH 6.5)

  • High-Performance Liquid Chromatography (HPLC) system or Thin-Layer Chromatography (TLC) setup

  • Microcentrifuge and tubes

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate liquid medium.

    • Incubate under anaerobic conditions at 37°C for 18-24 hours.

    • Harvest the cells by centrifugation (e.g., 9000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with sterile phosphate buffer.

    • Resuspend the cell pellet in phosphate buffer to a desired optical density (e.g., OD600 of 1.0).

  • Inhibition Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing:

      • Bacterial cell suspension.

      • Varying concentrations of GR-7 (and a vehicle control). Pre-incubate for 15-30 minutes at 37°C.

      • Initiate the reaction by adding the conjugated bile salt substrate (e.g., final concentration of 1-2 mM).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes). The incubation time should be optimized to ensure measurable product formation in the control group without substrate depletion.

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an organic solvent (e.g., methanol).

    • Centrifuge the samples to pellet cell debris.

  • Quantification of Bile Acids:

    • HPLC Method:

      • Analyze the supernatant for the concentrations of the conjugated substrate and the deconjugated product (e.g., cholic acid).

      • Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with a pH modifier (e.g., formic acid).

      • Quantify the bile acids based on the peak areas compared to a standard curve.

    • TLC Method:

      • Spot the supernatant onto a silica gel TLC plate.

      • Develop the plate in a suitable solvent system (e.g., a mixture of chloroform, methanol, and acetic acid).

      • Visualize the spots by spraying with a reagent like 10% sulfuric acid in ethanol followed by heating.

      • Compare the intensity of the product spot (deconjugated bile acid) between the control and treated samples.

  • Data Analysis:

    • Calculate the BSH activity as the amount of deconjugated bile acid produced per unit time per amount of bacterial protein or cell density.

    • Determine the IC50 value of GR-7 by plotting the percentage of BSH activity inhibition against the logarithm of the inhibitor concentration.

Ex Vivo BSH Activity Assay using Fecal Samples

This protocol measures the overall BSH activity in a complex microbial community from fecal samples following in vivo treatment with GR-7.

Materials:

  • Fresh fecal samples from control and GR-7 treated animals.

  • Anaerobic phosphate buffer (0.1 M, pH 7.0, pre-reduced).

  • Isotopically labeled conjugated bile salt substrate (e.g., GCDCA-d4) is recommended for mass spectrometry-based analysis to distinguish from endogenous bile acids.

  • UPLC-MS system.

  • Anaerobic chamber or workstation.

Procedure:

  • Fecal Slurry Preparation (perform in an anaerobic chamber):

    • Homogenize fresh fecal samples in pre-reduced anaerobic phosphate buffer to a final concentration of 20-100 mg/mL.[7]

    • Vortex thoroughly to ensure a uniform suspension.

  • BSH Activity Assay:

    • In a 96-well plate or microcentrifuge tubes, add the fecal slurry.

    • Initiate the reaction by adding the conjugated bile salt substrate (e.g., 100 µM GCDCA-d4).[7]

    • Incubate at 37°C for a specific time (e.g., 25-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding ice-cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins and debris.

    • Analyze the supernatant using a UPLC-MS system to quantify the formation of the deconjugated product.

  • Data Analysis:

    • Calculate the BSH activity as the rate of product formation per unit time per weight of feces.

    • Compare the BSH activity between the vehicle-treated and GR-7-treated groups.

In Vivo Experimental Workflow for GR-7 Treatment and BSH Activity Measurement

InVivo_Workflow Animal Acclimatization Animal Acclimatization Baseline Fecal\nCollection Baseline Fecal Collection Animal Acclimatization->Baseline Fecal\nCollection Randomization Randomization Baseline Fecal\nCollection->Randomization Vehicle Treatment\n(Control Group) Vehicle Treatment (Control Group) Randomization->Vehicle Treatment\n(Control Group) GR-7 Treatment\n(Experimental Group) GR-7 Treatment (Experimental Group) Randomization->GR-7 Treatment\n(Experimental Group) Fecal Collection\n(Time Points) Fecal Collection (Time Points) Vehicle Treatment\n(Control Group)->Fecal Collection\n(Time Points) GR-7 Treatment\n(Experimental Group)->Fecal Collection\n(Time Points) Euthanasia and\nTissue Collection Euthanasia and Tissue Collection Fecal Collection\n(Time Points)->Euthanasia and\nTissue Collection Ex Vivo BSH\nActivity Assay Ex Vivo BSH Activity Assay Fecal Collection\n(Time Points)->Ex Vivo BSH\nActivity Assay Bile Acid Profiling\n(UPLC-MS) Bile Acid Profiling (UPLC-MS) Euthanasia and\nTissue Collection->Bile Acid Profiling\n(UPLC-MS) Data Analysis Data Analysis Ex Vivo BSH\nActivity Assay->Data Analysis Bile Acid Profiling\n(UPLC-MS)->Data Analysis

Caption: In Vivo Experimental Workflow.

Data Presentation

Table 1: In Vitro Inhibition of BSH Activity by GR-7
Bacterial StrainGR-7 Concentration (µM)BSH Activity (nmol/min/mg protein)% Inhibition
Lactobacillus acidophilus0 (Vehicle)150.2 ± 12.50
1115.8 ± 9.822.9
1045.1 ± 5.270.0
1008.3 ± 2.194.5
Clostridium scindens0 (Vehicle)210.5 ± 18.30
1165.2 ± 15.121.5
1060.8 ± 7.971.1
10012.1 ± 3.594.3

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Ex Vivo Fecal BSH Activity Following In Vivo GR-7 Treatment in Mice
Treatment GroupTime Post-Dose (hours)Fecal BSH Activity (pmol/min/mg feces)
Vehicle2458.3 ± 6.7
GR-7 (10 mg/kg)2412.5 ± 3.1
Vehicle4860.1 ± 7.2
GR-7 (10 mg/kg)4835.8 ± 5.9

Data are presented as mean ± SD and are hypothetical for illustrative purposes. *p < 0.05 compared to vehicle control.

Table 3: Relative Abundance of Fecal Bile Acids After GR-7 Treatment
Bile AcidVehicle Group (%)GR-7 Treated Group (%)Fold Change
Glycocholic Acid (GCA)5.2 ± 1.125.8 ± 4.3+4.96
Taurocholic Acid (TCA)3.8 ± 0.918.9 ± 3.5+4.97
Cholic Acid (CA)15.6 ± 2.88.1 ± 1.9-0.52
Deoxycholic Acid (DCA)22.1 ± 3.55.4 ± 1.5-0.24

Data are presented as mean ± SD of the relative abundance of total bile acids and are hypothetical for illustrative purposes. *p < 0.05 compared to vehicle control.

Conclusion

The protocols and data presentation formats provided in these application notes offer a comprehensive framework for assessing the efficacy of gut-restricted BSH inhibitors like GR-7. By employing these standardized methods, researchers can obtain reliable and comparable data on the modulation of gut microbial BSH activity, which is essential for advancing our understanding of the microbiome's role in health and for the development of novel therapeutics targeting the gut-liver axis. The use of both in vitro and in vivo models, as detailed, will allow for a thorough characterization of the inhibitor's potency, specificity, and physiological impact.

References

Application Note & Protocol: Quantification of GR-7 in Fecal Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note provides a detailed protocol for the extraction and quantification of the hypothetical small molecule compound, GR-7, from human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accurate measurement of drug concentrations in fecal matter is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. The complex nature of the fecal matrix, rich in potential interferences, necessitates a robust and reliable analytical method.[1][2] This protocol outlines procedures for sample handling, homogenization, solid-phase extraction (SPE), and subsequent analysis, ensuring high sensitivity, selectivity, and reproducibility.[2][3]

Principle

The method involves the homogenization of fecal samples, followed by the extraction of GR-7 and an internal standard (IS) using a solid-phase extraction technique. The extracted analytes are then separated by reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of GR-7 to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Protocols

Materials and Reagents
  • GR-7 reference standard

  • GR-7 internal standard (e.g., stable isotope-labeled GR-7)

  • LC-MS grade methanol, acetonitrile, and water[4]

  • Formic acid (analytical grade)[4]

  • Phosphate-buffered saline (PBS)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Sample Collection and Storage

Fresh fecal samples should be collected in sterile containers.[5] It is recommended to homogenize the entire sample before aliquoting to ensure representativeness.[1] Samples should be stored at -80°C immediately after collection to minimize degradation of the analyte.[1][5]

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of GR-7 and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol. These will be used to spike the calibration curve and QC samples.

  • Calibration Curve: A matrix-matched calibration curve is recommended.[6] Due to the complexity of the fecal matrix, a surrogate matrix (e.g., a pool of blank human feces) should be used. Spike the surrogate matrix with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.[3]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the surrogate matrix.[7]

Fecal Sample Preparation and Extraction
  • Homogenization: Thaw the frozen fecal sample on ice. Weigh approximately 0.5 g of the homogenized fecal sample into a 2 mL tube containing homogenization beads.[1]

  • Add 1 mL of PBS to the tube.

  • Homogenize the sample using a bead beater for 5 minutes.

  • Internal Standard Spiking: Spike all samples (except blanks) with the internal standard solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenized sample, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

    • Elute GR-7 and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis
  • UHPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4]

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to separate GR-7 from matrix interferences (e.g., 10% B to 95% B over 5 minutes).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both GR-7 and the internal standard.

Data Presentation

The following tables summarize the hypothetical quantitative performance characteristics of the analytical method for GR-7.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/g
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/g)Accuracy (%)Precision (%RSD)
LLOQ180 - 120< 20
Low385 - 115< 15
Medium10085 - 115< 15
High80085 - 115< 15

Table 3: Recovery and Matrix Effect

ParameterLow QC (%)High QC (%)
Extraction Recovery85.288.9
Matrix Effect92.195.4

Visualizations

Experimental Workflow

experimental_workflow sample_collection Fecal Sample Collection (-80°C Storage) homogenization Homogenization (0.5g in PBS) sample_collection->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation spe Solid-Phase Extraction (SPE) (C18 Cartridge) protein_precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for GR-7 analysis in fecal samples.

Hypothetical GR-7 Signaling Pathway

signaling_pathway GR7 GR-7 Receptor Target Receptor GR7->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade initiated by GR-7.

References

Application Note & Protocol: Assessing Gut Microbiome Changes Induced by GR-7, a Gut-Restricted Bile Salt Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gut microbiome plays a critical role in host physiology, influencing metabolism, immunity, and even neurological function[1][2][3]. A key mechanism through which the gut microbiota interacts with the host is via the metabolism of bile acids. Bile salt hydrolases (BSHs) are enzymes produced by gut bacteria that deconjugate primary bile acids into secondary bile acids. These secondary bile acids act as signaling molecules, modulating various host receptors. GR-7 is a potent, orally active, and gut-restricted pan-BSH inhibitor.[4] By inhibiting BSH activity, GR-7 is expected to alter the bile acid pool and consequently modulate the composition and function of the gut microbiome.[4] This application note provides a comprehensive protocol for assessing the impact of GR-7 on the gut microbiome in a preclinical mouse model.

Core Applications:

  • Pharmacodynamic assessment of GR-7 activity.

  • Characterization of GR-7-induced microbiome shifts.

  • Investigation of the functional consequences of BSH inhibition on the host.

Experimental Protocols

This section details the necessary protocols for a comprehensive assessment of gut microbiome changes following GR-7 administration.

Animal Study Protocol

A randomized, placebo-controlled study in a mouse model (e.g., C57BL/6) is recommended.

  • Animal Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Acclimation: Allow for a 2-week acclimation period upon arrival to stabilize the gut microbiome.

  • Groups:

    • Vehicle Control Group (n=10): Mice receiving powdered chow without GR-7.

    • GR-7 Treatment Group (n=10): Mice receiving powdered chow containing 0.09% (w/w) GR-7.[4]

  • Dosing: GR-7 is administered via incorporation into powdered chow for a duration of 7 days.

  • Sample Collection: Fecal samples should be collected at baseline (Day 0) and at the end of the treatment period (Day 7). It is recommended to collect fresh fecal pellets from each mouse into sterile, pre-labeled cryovials.[5][6] To minimize variability, it is advised to collect the first bowel movement of the day.[7] Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until further processing.[7][8]

Fecal DNA Extraction Protocol

High-quality DNA is crucial for accurate microbiome analysis. Several commercial kits are available and effective.

  • Recommended Kit: QIAamp PowerFecal Pro DNA Kit (QIAGEN) or DNeasy PowerSoil Pro Kit (QIAGEN).

  • Procedure:

    • Weigh approximately 50-100 mg of frozen fecal sample.

    • Follow the manufacturer's instructions for the chosen DNA extraction kit. Key steps typically include bead-beating for mechanical lysis, chemical lysis, and purification of DNA using a silica-based column.

    • Elute the purified DNA in a sterile, nuclease-free buffer.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) for A260/A280 and A260/A230 ratios and a fluorometer (e.g., Qubit) for accurate concentration measurement.

16S rRNA Gene Amplicon Sequencing Protocol

This method is used to profile the taxonomic composition of the bacterial community.

  • Target Region: The V4 hypervariable region of the 16S rRNA gene is commonly targeted using primers 515F and 806R.[9][10]

  • PCR Amplification:

    • Perform PCR in triplicate for each DNA sample to minimize amplification bias.[10]

    • A typical 25 µL reaction includes: 12.5 µL of 2x KAPA HiFi HotStart ReadyMix, 5 µL of each primer (1 µM), and 2.5 µL of template DNA (5 ng/µL).

    • PCR cycling conditions: 95°C for 3 min, followed by 25 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Clean the pooled amplicons using AMPure XP beads.

    • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

    • Quantify and normalize the libraries before pooling.

    • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform using a 2x250 bp paired-end run.[9]

Shotgun Metagenomic Sequencing Protocol (Optional but Recommended)

This approach provides a higher resolution view of the microbiome, enabling species-level identification and functional profiling.

  • Library Preparation:

    • Use a library preparation kit such as the Nextera XT DNA Library Preparation Kit (Illumina).

    • Start with 1 ng of high-quality DNA.

    • Follow the manufacturer's protocol for tagmentation, PCR amplification, and library cleanup.

  • Sequencing:

    • Quantify and pool the libraries.

    • Sequence on an Illumina NovaSeq platform to generate at least 10 million paired-end reads per sample.

Bioinformatic Analysis Protocol

Specialized bioinformatics pipelines are required to process and analyze the sequencing data.

  • 16S rRNA Data Analysis:

    • Quality Control: Use tools like FastQC to assess read quality and Trimmomatic to remove low-quality reads and adapters.

    • ASV/OTU Picking: Use pipelines such as QIIME 2 or DADA2 to denoise sequences and generate Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Taxonomic Classification: Assign taxonomy to ASVs/OTUs using a reference database like SILVA or Greengenes.

    • Diversity Analysis: Calculate alpha diversity (e.g., Shannon diversity, Chao1 richness) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances).[11]

    • Differential Abundance: Use tools like ANCOM or DESeq2 to identify taxa that are significantly different between the GR-7 and vehicle groups.

  • Metagenomic Data Analysis:

    • Quality Control: Similar to 16S data, perform quality trimming of raw reads.

    • Host DNA Removal: Map reads against the host genome (e.g., mouse genome) and remove matching reads.

    • Taxonomic Profiling: Use tools like MetaPhlAn or Kraken2 to determine the taxonomic composition.

    • Functional Profiling: Use tools like HUMAnN3 to identify and quantify microbial metabolic pathways.[12]

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described protocols.

Table 1: Alpha Diversity Indices

GroupMetricBaseline (Day 0)Post-Treatment (Day 7)p-value
VehicleShannon Diversity3.5 ± 0.33.6 ± 0.4>0.05
GR-7Shannon Diversity3.4 ± 0.34.1 ± 0.5<0.05
VehicleChao1 Richness150 ± 20155 ± 25>0.05
GR-7Chao1 Richness148 ± 22180 ± 30<0.05

Table 2: Relative Abundance of Key Bacterial Phyla (%)

GroupPhylumBaseline (Day 0)Post-Treatment (Day 7)Fold Change
VehicleFirmicutes60.5 ± 5.261.2 ± 4.81.01
GR-7Firmicutes61.1 ± 4.945.3 ± 6.10.74
VehicleBacteroidetes30.2 ± 3.829.8 ± 4.10.99
GR-7Bacteroidetes29.5 ± 4.240.1 ± 5.51.36
VehicleProteobacteria2.1 ± 0.82.3 ± 0.91.10
GR-7Proteobacteria2.3 ± 0.75.8 ± 1.52.52

Table 3: Differentially Abundant Bacterial Genera

GenusLog2 Fold Change (GR-7 vs. Vehicle)p-value
Akkermansia2.5<0.01
Bacteroides1.8<0.01
Lactobacillus1.5<0.05
Clostridium-2.1<0.01
Ruminococcus-1.9<0.01

Table 4: Altered Metabolic Pathways (from Metagenomics)

PathwayRelative Abundance (GR-7)Relative Abundance (Vehicle)p-value
Primary Bile Acid BiosynthesisIncreasedBaseline<0.05
Secondary Bile Acid BiosynthesisDecreasedBaseline<0.001
Short-Chain Fatty Acid MetabolismIncreasedBaseline<0.05

Mandatory Visualizations

experimental_workflow cluster_study In-Vivo Study cluster_lab Laboratory Analysis cluster_analysis Bioinformatic Analysis acclimation Acclimation (2 weeks) grouping Grouping (Vehicle vs. GR-7) acclimation->grouping treatment Treatment (7 days) grouping->treatment sampling Fecal Sample Collection (Day 0 & Day 7) treatment->sampling dna_extraction Fecal DNA Extraction sampling->dna_extraction seq_prep 16S/Metagenomic Library Prep dna_extraction->seq_prep sequencing High-Throughput Sequencing seq_prep->sequencing qc Quality Control & Filtering sequencing->qc profiling Taxonomic & Functional Profiling qc->profiling stats Statistical Analysis & Visualization profiling->stats

Caption: Experimental workflow for assessing GR-7's impact on the gut microbiome.

signaling_pathway cluster_lumen Gut Lumen cluster_host Host Signaling GR7 GR-7 BSH Bacterial BSH GR7->BSH SBA Secondary Bile Acids (Deconjugated) BSH->SBA PBA Primary Bile Acids (Conjugated) PBA->BSH Deconjugation FXR FXR Signaling PBA->FXR Activation SBA->FXR Antagonism TGR5 TGR5 Signaling SBA->TGR5 Activation Microbiome Microbiome Composition SBA->Microbiome Modulation

Caption: GR-7 mechanism of action and its impact on bile acid signaling.

The protocols outlined in this application note provide a robust framework for researchers to investigate the effects of the BSH inhibitor GR-7 on the gut microbiome. By combining controlled in-vivo studies with high-throughput sequencing and comprehensive bioinformatic analysis, it is possible to elucidate the taxonomic and functional shifts in the microbiota following GR-7 administration. The resulting data can provide critical insights into the mechanism of action of GR-7 and its potential as a therapeutic modulator of the gut microbiome.

References

Troubleshooting & Optimization

improving the stability of Gut restricted-7 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gut Restricted-7 (GR-7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of GR-7 in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter with GR-7 stability.

Issue 1: GR-7 is precipitating or aggregating upon purification or concentration.

Visible precipitation or turbidity is a common sign of protein aggregation.[1] This can be caused by various factors including high protein concentration, non-optimal buffer conditions (pH, ionic strength), and temperature.[2][3]

Troubleshooting Workflow

G start Start: GR-7 Precipitation Observed check_conc Is Protein Concentration > 2 mg/mL? start->check_conc reduce_conc Solution: Reduce concentration or work with smaller volumes. check_conc->reduce_conc Yes check_buffer Is the buffer optimized for GR-7? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Action: Perform a buffer screen (pH, salt). check_buffer->optimize_buffer No check_additives Are stabilizing additives present? check_buffer->check_additives Yes buffer_guide See Buffer Optimization Guide optimize_buffer->buffer_guide optimize_buffer->check_additives add_additives Action: Screen stabilizing additives (e.g., Arginine, Glycerol). check_additives->add_additives No check_temp Are you working at 4°C? check_additives->check_temp Yes additives_guide See Additives Screening Protocol add_additives->additives_guide add_additives->check_temp lower_temp Solution: Maintain low temperature (4°C) during all steps. check_temp->lower_temp No contact_support Issue Persists: Contact Technical Support check_temp->contact_support Yes lower_temp->contact_support G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space GR7 GR-7 GR7R GR-7 Receptor (GR-7R) GR7->GR7R Binds PLC PLC GR7R->PLC Activates PKC PKC PLC->PKC Activates TJ_Complex Tight Junction Protein Complex (ZO-1, Occludin) PKC->TJ_Complex Phosphorylates Response Strengthened Barrier Function TJ_Complex->Response G prep_reagents 1. Prepare Reagents - GR-7 Stock - Buffer Screen Plates - Fluorescent Dye mix_plate 2. Mix Components Add GR-7 and dye to each well of the buffer screen plate. prep_reagents->mix_plate seal_plate 3. Seal Plate Seal the 96-well PCR plate. mix_plate->seal_plate run_qpcr 4. Run qPCR Instrument Set up a melt curve protocol (e.g., 25°C to 95°C). seal_plate->run_qpcr analyze 5. Analyze Data Plot fluorescence vs. temperature to determine Tm for each condition. run_qpcr->analyze select 6. Select Optimal Buffer Buffer with the highest Tm is the most stabilizing. analyze->select

References

Technical Support Center: Troubleshooting Inconsistent Results in GR-7 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR-7 (Growth factor receptor-bound protein 7) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent results in studies involving GR-7.

Frequently Asked Questions (FAQs)

Q1: What is GR-7 and why is it studied?

A1: GR-7 (Grb7) is an adaptor protein that plays a crucial role in signal transduction pathways initiated by various receptor tyrosine kinases (RTKs), such as EGFR and HER2. It is implicated in regulating cell migration, proliferation, and survival. Due to its frequent co-amplification and overexpression with HER2 in several cancers, including breast, gastric, and esophageal cancers, GR-7 is a significant area of research for understanding cancer progression and as a potential therapeutic target.

Q2: My Western blot for GR-7 shows a weak or no signal. What are the possible causes?

A2: A weak or no signal for GR-7 in a Western blot can be due to several factors:

  • Low Protein Expression: The cell line or tissue model you are using may have low endogenous expression of GR-7.

  • Poor Antibody Performance: The primary antibody may not be specific or sensitive enough for GR-7 detection.

  • Inefficient Protein Transfer: The transfer of GR-7 from the gel to the membrane may be incomplete.

  • Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may need optimization.

  • Protein Degradation: GR-7 protein may be degraded during sample preparation.

Q3: I am seeing high background in my GR-7 co-immunoprecipitation (Co-IP) experiments. How can I reduce it?

A3: High background in Co-IP experiments can obscure the detection of true protein-protein interactions. To reduce background:

  • Pre-clear your lysate: Incubate the cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.

  • Optimize antibody concentration: Using too much primary antibody can lead to non-specific binding.

  • Increase wash stringency: Increase the number of washes or the salt/detergent concentration in your wash buffers.

  • Use a high-quality, validated antibody: Ensure your antibody is specific for GR-7 and validated for immunoprecipitation.

Q4: My qPCR results for GR-7 expression are highly variable between replicates. What could be the reason?

A4: Variability in qPCR can stem from several sources:

  • RNA Quality and Quantity: Inconsistent RNA integrity or inaccurate quantification of input RNA can lead to variable results.

  • Reverse Transcription Efficiency: The efficiency of converting RNA to cDNA can vary between samples.

  • Primer and Probe Design: Suboptimal primer/probe design can lead to non-specific amplification or primer-dimer formation.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

Troubleshooting Guides

Inconsistent Protein-Protein Interaction Data (Co-Immunoprecipitation)

Problem: Inconsistent or weak detection of GR-7 interaction partners (e.g., HER2, FAK) by Co-IP followed by Western blotting.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inefficient Immunoprecipitation of GR-7 - Antibody Validation: Ensure the anti-GR-7 antibody is validated for IP. Polyclonal antibodies often perform better in IP as they can recognize multiple epitopes.[1] - Optimize Antibody Concentration: Titrate the amount of antibody used for IP. Too little will result in inefficient pulldown, while too much can increase background. - Lysis Buffer Composition: Use a non-denaturing lysis buffer to preserve protein-protein interactions. RIPA buffer, while good for cell lysis, can disrupt some interactions.[2]
Weak or Transient Interaction - Cross-linking: For transient interactions, consider in vivo cross-linking with formaldehyde or a similar agent before cell lysis. - Gentle Wash Conditions: Use less stringent wash buffers (e.g., lower salt and detergent concentrations) and reduce the number of washes.
High Background Obscuring Signal - Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads alone for 30-60 minutes at 4°C before adding the primary antibody to reduce non-specific binding to the beads.[2] - Blocking Beads: Block the beads with BSA or salmon sperm DNA before use. - Isotype Control: Include an isotype control (an antibody of the same isotype as the primary antibody but not specific to any cellular protein) to assess the level of non-specific binding.
Co-elution of Antibody Heavy and Light Chains - The antibody heavy (50 kDa) and light (25 kDa) chains can obscure proteins of similar molecular weight. - Use IP-specific secondary antibodies: These reagents are designed to only detect the native primary antibody and not the denatured antibody from the IP. - Cross-link antibody to beads: Covalently cross-linking the antibody to the beads prevents its elution with the target protein.
Variability in GR-7 Expression Analysis

Problem: Inconsistent quantification of GR-7 mRNA (qPCR) or protein (Western blot) levels.

Potential Causes and Solutions:

Technique Potential Cause Recommended Solution
qPCR RNA Integrity and Purity - Assess RNA integrity using a Bioanalyzer or similar method. Ensure A260/A280 and A260/A230 ratios are within the optimal range.
Primer Specificity - Validate primer specificity by running a melt curve analysis and ensuring a single peak. Check for potential off-target binding using tools like BLAST.
Standard Curve Performance - When performing absolute quantification, ensure the standard curve has a high R² value (>0.99) and an amplification efficiency between 90-110%.
Western Blot Protein Loading Inconsistency - Accurately quantify total protein concentration in lysates using a BCA or Bradford assay. - Always normalize to a loading control (e.g., β-actin, GAPDH) to account for any loading inaccuracies.
Post-Translational Modifications (PTMs) - GR-7 is known to be phosphorylated and ubiquitinated, which can affect its stability and migration on an SDS-PAGE gel.[3][4][5] - The presence of PTMs may result in multiple bands or a shift in the apparent molecular weight. Consider treating lysates with phosphatases to confirm phosphorylation-dependent shifts.
Antibody Specificity and Validation - Validate the primary antibody for Western blotting. If possible, use a positive control (e.g., cell lysate overexpressing GR-7) and a negative control (e.g., lysate from GR-7 knockout cells).

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation of GR-7 and HER2

This protocol is optimized for studying the interaction between endogenous GR-7 and HER2 in a cell line known to co-express both proteins (e.g., SK-BR-3 or BT-474).

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-GR-7 antibody (validated for IP)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cell lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or 2X Laemmli sample buffer)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Anti-HER2 antibody (for Western blot detection)

  • Anti-GR-7 antibody (for Western blot detection)

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 500-1000 µg of cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the appropriate amount of anti-GR-7 antibody (or isotype control IgG) to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 30 µL of Protein A/G beads and incubate with rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For denaturing elution: Resuspend the beads in 40 µL of 2X Laemmli sample buffer and boil for 5-10 minutes.

    • For non-denaturing elution: Resuspend the beads in 50 µL of elution buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of neutralization buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with anti-HER2 and anti-GR-7 antibodies to confirm the co-immunoprecipitation.

Visualizations

GR-7 Signaling Pathway

GR7_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., HER2, EGFR) GRB7 GR-7 RTK->GRB7 Binds via SH2 domain PI3K PI3K RTK->PI3K FAK FAK GRB7->FAK Interaction Shc Shc GRB7->Shc Ras Ras Shc->Ras MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MAPK->Transcription

Caption: Simplified GR-7 signaling pathway illustrating its interaction with receptor tyrosine kinases and downstream effectors.

Experimental Workflow for Troubleshooting Inconsistent Co-IP Results

CoIP_Troubleshooting Start Inconsistent Co-IP Results Check_Input Check Input: Is GR-7 and target protein expressed in lysate? Start->Check_Input Check_IP Check IP Efficiency: Is GR-7 efficiently immunoprecipitated? Check_Input->Check_IP Yes Optimize_Lysis Optimize Cell Lysis and Protein Extraction Check_Input->Optimize_Lysis No Check_Background High Background? Check_IP->Check_Background Yes Validate_Antibody Validate IP Antibody and Optimize Concentration Check_IP->Validate_Antibody No No_Interaction Weak or No Interaction Detected Check_Background->No_Interaction No Preclear_Lysate Pre-clear Lysate and Use Isotype Control Check_Background->Preclear_Lysate Yes Gentle_Conditions Use Gentler Lysis/Wash Buffers, Consider Cross-linking No_Interaction->Gentle_Conditions Success Consistent Results No_Interaction->Success Optimize_Lysis->Start Validate_Antibody->Start Optimize_Washes Optimize Wash Steps (stringency, number) Optimize_Washes->Start Preclear_Lysate->Optimize_Washes Gentle_Conditions->Start

Caption: A logical workflow for troubleshooting inconsistent results in GR-7 co-immunoprecipitation experiments.

Logical Relationship of GR-7 and HER2 Co-amplification and Expression

Gene_Protein_Relationship Gene_Amplification GRB7 and HER2 Gene Co-amplification on Chr17q12 Increased_mRNA Increased GRB7 and HER2 mRNA Transcription Gene_Amplification->Increased_mRNA Inconsistent_Results Potential for Inconsistent Results (e.g., FISH/IHC discordance) Gene_Amplification->Inconsistent_Results Heterogeneity Increased_Protein Increased GR-7 and HER2 Protein Expression Increased_mRNA->Increased_Protein Cellular_Function Altered Cellular Function (Proliferation, Migration) Increased_Protein->Cellular_Function Increased_Protein->Inconsistent_Results Post-translational regulation

Caption: The relationship between GR-7/HER2 gene co-amplification and protein expression, highlighting potential sources of experimental variability.

References

Technical Support Center: Optimizing Gut-Restricted-7 (GR-7) Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gut-Restricted-7 (GR-7), a novel peptide therapeutic designed for targeted delivery to intestinal epithelial cells. This resource provides troubleshooting guides and frequently asked questions to help you optimize your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell type for initial GR-7 experiments?

A1: We recommend starting with well-characterized human intestinal epithelial cell lines, such as Caco-2 or HT-29. Caco-2 cells are particularly useful as they can differentiate into a polarized monolayer that mimics the intestinal barrier.

Q2: How should I properly store and handle the GR-7 peptide?

A2: Lyophilized GR-7 should be stored at -20°C. For reconstitution, use sterile, nuclease-free water to create a 1 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Once thawed, an aliquot should be used immediately and any remainder discarded.

Q3: What is the primary mechanism of GR-7 uptake into target cells?

A3: GR-7 is engineered to bind to the olfactomedin-4 (OLFM4) receptor, which is highly expressed on the surface of intestinal stem cells and some differentiated intestinal epithelial cells. Uptake is primarily mediated through receptor-mediated endocytosis.

Q4: How can I verify the uptake of GR-7 into my cells?

A4: The most effective method is to use a fluorescently-labeled version of GR-7 (e.g., GR-7-FITC). Uptake can then be visualized by fluorescence microscopy or quantified by flow cytometry. See the protocol section below for a detailed methodology.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low GR-7 Delivery Efficiency 1. Low receptor (OLFM4) expression in the cell line. 2. Suboptimal GR-7 concentration. 3. Incorrect incubation time. 4. Degradation of GR-7 peptide.1. Confirm OLFM4 expression via qPCR or Western blot. Consider using a cell line with higher expression. 2. Perform a dose-response experiment to determine the optimal concentration (see Table 1). 3. Optimize incubation time; test a time course from 4 to 24 hours. 4. Ensure proper storage and handling. Use freshly thawed aliquots for each experiment.
High Cell Toxicity / Low Viability 1. GR-7 concentration is too high. 2. Contamination of cell culture or reagents. 3. Off-target effects of GR-7.1. Reduce the concentration of GR-7 used. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic threshold (see Table 2). 2. Use aseptic techniques and sterile reagents. Test media and supplements for contamination. 3. If toxicity persists at low concentrations, contact technical support to discuss potential off-target effects in your specific cell model.
Inconsistent Results Between Experiments 1. Variation in cell passage number or confluency. 2. Inconsistent GR-7 preparation. 3. Fluctuation in incubation conditions.1. Use cells within a consistent passage number range (e.g., passages 5-15). Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment. 2. Prepare a large batch of GR-7 stock solution and aliquot for consistency. 3. Ensure incubator CO2, temperature, and humidity are stable and calibrated.

Quantitative Data Summaries

Table 1: Example Dose-Response for GR-7 Delivery Optimization Data derived from experiments using GR-7-FITC on Caco-2 cells after a 12-hour incubation, analyzed by flow cytometry.

GR-7 Conc. (nM)Mean Fluorescence Intensity (MFI)% FITC-Positive Cells
0501.2%
1025025.5%
50120078.3%
100210092.1%
200235093.5%

Table 2: Example Cell Viability Data Data derived from an MTT assay on HT-29 cells 24 hours post-treatment with GR-7.

GR-7 Conc. (nM)Cell Viability (% of Control)
0100%
5098.2%
10095.7%
20085.1%
50062.4%

Experimental Protocols

Protocol 1: Quantification of GR-7 Uptake by Flow Cytometry

  • Cell Seeding: Seed Caco-2 cells in a 12-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 48 hours to reach 70-80% confluency.

  • Preparation of GR-7: Thaw an aliquot of GR-7-FITC (1 mM stock). Dilute to the desired final concentrations (e.g., 10, 50, 100 nM) in pre-warmed, serum-free cell culture medium.

  • Cell Treatment: Aspirate the old medium from the cells and wash once with sterile PBS. Add 1 mL of the GR-7-containing medium to each well. Include a vehicle-only control.

  • Incubation: Incubate the plate for 12 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: Aspirate the treatment medium. Wash the cells twice with cold PBS. Detach the cells using 200 µL of Trypsin-EDTA. Neutralize with 800 µL of complete medium.

  • Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% BSA).

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the FITC channel. Record both the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).

Visualizations

GR7_Signaling_Pathway cluster_cell Intestinal Epithelial Cell GR7 GR-7 Peptide OLFM4 OLFM4 Receptor GR7->OLFM4 Binds Endosome Endosome OLFM4->Endosome Internalization Pathway_Activation Signal Transduction Cascade (e.g., PI3K/Akt) Endosome->Pathway_Activation Activates Nucleus Nucleus Pathway_Activation->Nucleus Signal Gene_Expression Target Gene Expression (e.g., Claudin-1) Nucleus->Gene_Expression Modulates

Caption: Hypothetical signaling pathway of GR-7 in an intestinal epithelial cell.

GR7_Optimization_Workflow Start Start: Culture Target Cells (e.g., Caco-2) Dose_Response Perform Dose-Response (10-200 nM GR-7-FITC) Start->Dose_Response Time_Course Perform Time-Course (4, 12, 24 hours) Start->Time_Course Analyze Analyze Uptake (Flow Cytometry / Microscopy) Dose_Response->Analyze Time_Course->Analyze Viability Assess Cell Viability (MTT Assay) Analyze->Viability Optimal_Dose Determine Optimal Dose & Time with >90% Viability Viability->Optimal_Dose Downstream Proceed to Downstream Functional Assays Optimal_Dose->Downstream Success Troubleshoot Toxicity or Low Uptake? Consult Troubleshooting Guide Optimal_Dose->Troubleshoot Issue

Caption: Experimental workflow for optimizing GR-7 delivery in cell culture.

Troubleshooting_Tree Start Problem: Inconsistent GR-7 Efficacy Check_Uptake Is GR-7 uptake efficient and consistent? Start->Check_Uptake Check_Viability Is cell viability >90% post-treatment? Check_Uptake->Check_Viability Yes Optimize_Delivery Re-optimize delivery parameters: - Concentration - Incubation Time Check_Uptake->Optimize_Delivery No Check_Reagents Are GR-7 aliquots fresh? Are cells healthy & low passage? Check_Viability->Check_Reagents Yes Reduce_Concentration Reduce GR-7 concentration or incubation time. Check_Viability->Reduce_Concentration No Review_Protocol Review handling and storage protocols. Use new cell stocks. Check_Reagents->Review_Protocol No Contact_Support Contact Technical Support Check_Reagents->Contact_Support Yes

Caption: A logical troubleshooting tree for inconsistent GR-7 results.

Technical Support Center: Gut-Restricted-7 (GR-7)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Gut restricted-7" did not yield a publicly recognized compound with this specific designation. However, the search did identify a compound designated GR-7 that is a covalent pan-bile salt hydrolase (BSH) inhibitor designed to be gut-restricted.[1][2] The following technical support guide is based on the available information for this BSH inhibitor and general principles of gut-restricted drug development. This information is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Gut-Restricted-7 (GR-7) and what is its mechanism of action?

A1: Gut-Restricted-7 (GR-7) is a potent, covalent, and orally active pan-bile salt hydrolase (BSH) inhibitor.[2] It is designed to be tissue-selective and restricted to the gastrointestinal (GI) tract.[2] Its mechanism of action is the inhibition of BSH, an enzyme produced by gut bacteria. BSH deconjugates bile acids, a critical step in the production of secondary bile acids. By inhibiting BSH, GR-7 is expected to decrease the levels of deconjugated bile acids in the feces of mice.[2]

Q2: What are the potential on-target effects of GR-7?

A2: By inhibiting BSH, GR-7 is expected to alter the bile acid pool composition in the gut. This can have various physiological effects, as bile acids are not only involved in fat digestion but also act as signaling molecules that regulate host metabolism and immune responses.[3][4]

Q3: What is known about the off-target effects and toxicity of GR-7?

A3: GR-7 has been shown to have minimal off-target effects.[3] Studies in Caco-2 cells, a human intestinal cell line, suggest that GR-7 is relatively nontoxic and does not affect epithelial barrier integrity at concentrations of 60 μM.[2] It also does not appear to affect microbial biomass.[2] A second-generation gut-restricted BSH inhibitor, AAA-10, was developed with an improved off-target effect profile compared to first-generation compounds.[4][5]

Q4: How can I be sure that GR-7 is restricted to the gut in my animal models?

A4: In a study with mice fed a diet containing 0.09% (w/w) GR-7, the compound was detected in the feces and cecal contents, but not in the liver or plasma, demonstrating its gut-restricted nature.[1] To confirm gut restriction in your own studies, it is recommended to perform pharmacokinetic (PK) analysis, measuring the concentration of GR-7 in plasma and various tissues (e.g., liver, kidney) in addition to GI tract contents.

Troubleshooting Guides

Issue 1: Unexpected systemic toxicity is observed in animal models treated with GR-7.

Potential Cause Troubleshooting Steps
Compound Instability: GR-7 may be degrading to a more absorbable metabolite.1. Analyze the stability of GR-7 in simulated gastric and intestinal fluids. 2. Perform metabolite identification studies in vitro (e.g., using liver microsomes) and in vivo (e.g., analyzing plasma and urine).
Disruption of Gut Barrier: High doses of GR-7 or underlying experimental conditions may compromise the integrity of the intestinal barrier.1. Assess intestinal permeability in vivo using methods like the lactulose/mannitol test. 2. Perform histological analysis of intestinal tissue to look for signs of damage. 3. Reduce the dose of GR-7 and re-evaluate for systemic toxicity.
Off-Target Effects on Transporters: GR-7 may be a substrate for uptake transporters in the gut, leading to unintended absorption.1. Screen GR-7 against a panel of relevant uptake and efflux transporters (e.g., OATP, PEPT, MRP2).

Issue 2: Inconsistent or no BSH inhibition observed in fecal samples.

Potential Cause Troubleshooting Steps
Incorrect Dosing or Formulation: The compound may not be reaching the target site in sufficient concentrations.1. Verify the dose and administration route. 2. Ensure the formulation is appropriate for oral delivery and stable. 3. Measure the concentration of GR-7 in fecal samples to confirm delivery.
Assay Interference: Components in the fecal matrix may be interfering with the BSH activity assay.1. Run appropriate controls, including spiked samples, to assess for matrix effects. 2. Consider alternative assay methods or sample preparation techniques to minimize interference.
Individual Variation: The gut microbiome and BSH activity can vary significantly between individual animals.1. Increase the number of animals per group to account for biological variability. 2. Normalize BSH activity to baseline levels for each animal before treatment.

Quantitative Data Summary

Table 1: In Vitro Toxicity of GR-7

Cell LineAssayConcentrationResult
Caco-2Epithelial Barrier Integrity60 μMNo effect observed.[2]
Mammalian CellsToxicityUp to 100 μMReduced toxicity compared to first-generation compounds.[4][5]

Table 2: In Vivo Efficacy of GR-7 in Mice

DoseDurationOutcome
0.09% (w/w) in chow1 daySignificant inhibition of BSH activity in feces.[1][2]
0.09% (w/w) in chow1 day~20 μM GR-7 detected in cecal contents.[2]

Experimental Protocols

Protocol 1: Assessment of Fecal BSH Activity

  • Sample Collection: Collect fresh fecal pellets from individual mice at baseline and at specified time points after GR-7 administration.

  • Homogenization: Homogenize fecal pellets in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 20 mg/mL.

  • Substrate Incubation: Add a BSH substrate, such as tauro-deoxycholic acid (TDCA), to the fecal homogenate and incubate at 37°C for a specified time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol).

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of deconjugated bile acid produced.

  • Data Normalization: Normalize BSH activity to the total protein concentration of the fecal homogenate.

Protocol 2: In Vitro Caco-2 Cell Viability Assay

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of GR-7 (e.g., 0.1 to 100 μM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Viability Reagent Addition: Add a cell viability reagent, such as MTT or a commercially available ATP-based assay kit, to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Visualizations

GR7_Off_Target_Pathway cluster_gut Gut Lumen cluster_systemic Systemic Circulation GR7 GR-7 BSH Bacterial BSH GR7->BSH Inhibition GR7->GR7_leaked BileAcids Conjugated Bile Acids DeconjugatedBileAcids Deconjugated Bile Acids BileAcids->DeconjugatedBileAcids BSH-mediated deconjugation OffTarget Potential Off-Target (e.g., Host Protease) SystemicEffect Unintended Systemic Effect OffTarget->SystemicEffect GR7_leaked->OffTarget Unintended Absorption

Caption: Hypothetical off-target pathway for GR-7.

Off_Target_Workflow start Start: Unexpected Phenotype Observed pk_pd Pharmacokinetic/ Pharmacodynamic Analysis start->pk_pd systemic_exposure Systemic Exposure Detected? pk_pd->systemic_exposure in_vitro_screening In Vitro Off-Target Screening (e.g., Kinase, GPCR panels) systemic_exposure->in_vitro_screening Yes target_validation On-Target Exaggerated Pharmacology systemic_exposure->target_validation No identify_off_target Identify Potential Off-Targets in_vitro_screening->identify_off_target validate_off_target Validate Off-Target Engagement in Cells and Animal Models identify_off_target->validate_off_target end End: Understand Off-Target Mechanism validate_off_target->end

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Logic start Unexpected Toxicity Observed in vivo check_dose Is the dose supratherapeutic? start->check_dose reduce_dose Reduce dose and re-evaluate check_dose->reduce_dose Yes check_systemic Is GR-7 detected in plasma? check_dose->check_systemic No investigate_absorption Investigate mechanisms of absorption (e.g., transporters, gut permeability) check_systemic->investigate_absorption Yes on_target_toxicity Consider on-target mediated toxicity in the gut check_systemic->on_target_toxicity No off_target_screening Perform broad off-target screening investigate_absorption->off_target_screening

Caption: Troubleshooting logic for unexpected toxicity.

References

Technical Support Center: Minimizing Variability in GR-7 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in GR-7 animal studies. Adherence to these guidelines will enhance the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies?

A1: Variability in animal experiments arises from three main sources:

  • Experimenter-induced variability: This includes inconsistencies in handling, injection techniques, surgical procedures, and measurement precision.[1]

  • Inherent variability among animals: This encompasses genetic differences, age, sex, and body weight.[1]

  • Environment-induced variability: This results from the interaction between the animal and its environment, including housing conditions, diet, light cycles, and noise levels.[1][2]

Q2: How can I minimize experimenter-induced variability?

A2: To minimize experimenter-induced variability, it is crucial to standardize all procedures. This includes developing detailed standard operating procedures (SOPs) for animal handling, dosing, and data collection.[1] Consistent training for all personnel involved in the study is also essential. Blinding the experimenters to the treatment groups can help reduce unconscious bias.[3]

Q3: What is the impact of the animal's environment on experimental outcomes?

A3: The animal's environment can significantly impact physiological and behavioral responses, leading to increased variability.[1][4] Factors such as cage size, environmental enrichment, temperature, humidity, lighting, and noise can all influence experimental results.[2][5][6] For example, rodents are sensitive to ultrasonic frequencies that are inaudible to humans, which can be a source of stress.[1]

Q4: How does genetic drift affect my animal studies?

A4: Genetic drift refers to random fluctuations in allele frequencies within a breeding colony, which can lead to substrain divergence over time.[7][8] This can result in phenotypic differences in immune response, behavior, and disease susceptibility, ultimately affecting experimental reproducibility.[7][9] To mitigate this, it is recommended to obtain animals from a reliable source and periodically refresh breeding colonies with founder stock.

Q5: Should I use both male and female animals in my studies?

A5: Including both sexes in your experimental design can increase the generalizability of your findings. However, it's important to be aware that the female estrous cycle can be a significant source of variability in some studies.[10] If both sexes are used, the experimental design should account for sex as a biological variable.

Troubleshooting Guides

Issue: High variability in behavioral assay results.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Handling Ensure all experimenters handle animals in the same gentle and consistent manner.[10] Document handling procedures in a detailed SOP.
Environmental Disruptions Conduct behavioral testing in a quiet, dedicated room free from sudden noises and strong odors.[2][10] Avoid testing different sexes in the same room at the same time to prevent pheromonal cues from affecting behavior.[10]
Circadian Rhythm Disruption Perform behavioral tests at the same time each day to account for the animals' natural circadian rhythms.[10]
Experimenter Presence The presence of different experimenters can influence animal behavior.[11] If possible, have the same experimenter conduct all behavioral tests for a given study. Familiarize the animals with the experimenter before testing.[11]
Issue: Inconsistent pharmacokinetic (PK) or pharmacodynamic (PD) data.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inaccurate Dosing Verify the accuracy of dose calculations and the calibration of dosing equipment. Ensure the chosen route of administration is appropriate and consistently applied.
Stress from Procedures Acclimate animals to handling and dosing procedures to minimize stress-induced physiological changes that can alter drug metabolism and response.
Genetic Variation Ensure all animals are from the same inbred strain and substrain to minimize genetic differences in drug metabolism enzymes.[12]
Food and Water Intake Standardize feeding schedules, as the amount and type of food can affect drug absorption and metabolism. Ensure free access to water.[2]

Experimental Protocols

A well-defined and standardized experimental protocol is fundamental to minimizing variability. All protocols should be approved by the Institutional Animal Care and Use Committee (IACUC).[13][14]

Key Components of a Standardized Protocol:

  • Animal Model: Specify the species, strain, substrain, sex, age, and source of the animals.

  • Housing and Husbandry: Detail the cage type and density, bedding material, diet and water provisions, light/dark cycle, temperature, and humidity.[2]

  • Randomization and Blinding: Describe the methods used for randomizing animals into treatment groups and for blinding investigators and technicians.[3]

  • GR-7 Administration: Provide a detailed description of the GR-7 formulation, dose, route of administration, and dosing schedule.

  • Endpoint Measures: Clearly define the primary and secondary endpoints and the methods for their measurement.

  • Statistical Analysis Plan: Predetermine the statistical methods that will be used to analyze the data.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Study Execution cluster_analysis Phase 4: Analysis & Reporting P1 Define Research Question P2 Select Animal Model (Species, Strain, Sex, Age) P1->P2 P3 Develop Detailed Protocol (SOPs) P2->P3 P4 IACUC Protocol Submission & Approval P3->P4 PR1 Acquire Animals from Approved Vendor P4->PR1 PR2 Acclimatization Period (Standardized Environment) PR1->PR2 PR3 Randomize into Treatment Groups PR2->PR3 E1 GR-7 Administration (Blinded) PR3->E1 E2 Data Collection (Behavioral, Physiological) E1->E2 E3 Monitor Animal Health E2->E3 A1 Data Analysis (Pre-defined Statistical Plan) E3->A1 A2 Interpret Results A1->A2 A3 Report Findings (ARRIVE Guidelines) A2->A3

Caption: Standardized workflow for GR-7 animal studies to minimize variability.

Signaling_Pathway GR7 GR-7 Receptor Target Receptor GR7->Receptor Binding Downstream Downstream Signaling Cascade Receptor->Downstream Activation Response Cellular Response Downstream->Response Variability Sources of Variability Variability->Receptor Variability->Downstream Variability->Response

Caption: Potential points of variability in the GR-7 signaling pathway.

Logical_Relationships cluster_factors Controllable Factors cluster_outcomes Experimental Outcomes Genetics Genetics Standardization Standardization Genetics->Standardization Environment Environment Environment->Standardization Procedure Procedure Procedure->Standardization Variability Reduced Variability Reproducibility Increased Reproducibility Standardization->Variability Standardization->Reproducibility

Caption: Standardization of key factors leads to improved study outcomes.

References

Technical Support Center: Overcoming Poor Oral Absorption of GR-7 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of GR-7 analogs, a class of gut-restricted, covalent pan-bile salt hydrolase (BSH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are GR-7 analogs and why is their oral absorption a concern?

GR-7 is a potent, orally active, and gut-restricted pan-bile salt hydrolase (BSH) inhibitor.[1] GR-7 analogs are molecules structurally related to GR-7, likely being investigated to optimize its therapeutic properties. As with many new chemical entities, achieving adequate oral absorption can be a significant hurdle in drug development.[2][3] Poor oral bioavailability can lead to high variability in patient response and limit the therapeutic potential of these compounds.[4]

Q2: What are the primary factors that can limit the oral absorption of GR-7 analogs?

The oral bioavailability of any drug, including GR-7 analogs, is influenced by a combination of its physicochemical properties and physiological factors within the gastrointestinal (GI) tract.[5][6] Key limiting factors include:

  • Poor Aqueous Solubility: Many drug candidates have low solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[1][2][7][8]

  • Low Permeability: The drug may not efficiently pass through the intestinal epithelium to reach the systemic circulation.

  • First-Pass Metabolism: The drug can be extensively metabolized in the gut wall or the liver before it reaches systemic circulation, reducing the amount of active drug available.[4][9][10][11][]

  • Efflux by Transporters: Transporter proteins, such as P-glycoprotein (P-gp), can actively pump the drug back into the intestinal lumen, limiting its net absorption.[13][14][15]

Q3: What are the initial steps to assess the oral absorption potential of a new GR-7 analog?

A systematic in vitro characterization is the first step. This typically includes:

  • Solubility determination: Assessing the solubility of the analog in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Permeability assessment: Using in vitro models like the Caco-2 cell monolayer to predict intestinal permeability.

  • Metabolic stability studies: Evaluating the analog's stability in the presence of liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.

  • Identification as a substrate for efflux transporters: Determining if the analog is transported by key efflux proteins like P-gp.

Troubleshooting Guides

Issue 1: Low Bioavailability Observed in Preclinical Animal Studies

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Solubility / Dissolution Rate 1. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[1][7] 2. Formulation Strategies: Explore enabling formulations such as solid dispersions, lipid-based formulations (e.g., SEDDS, SMEDDS), or complexation with cyclodextrins.[1][7] 3. Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.
High First-Pass Metabolism 1. Prodrug Approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active GR-7 analog in vivo.[2] 2. Co-administration with Metabolic Inhibitors: While not a long-term solution, this can be used in preclinical studies to confirm the role of metabolism.
Efflux Transporter Substrate 1. Formulation with Efflux Inhibitors: Incorporate excipients that are known to inhibit P-gp or other relevant transporters.[13] 2. Structural Modification: Modify the analog's structure to reduce its affinity for efflux transporters, if pharmacologically feasible.
Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Data

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Food Effects 1. Conduct Food-Effect Studies: Assess the impact of high-fat and low-fat meals on the absorption of the GR-7 analog. 2. Formulation Optimization: Develop a formulation that minimizes the effect of food on absorption, such as a lipid-based formulation for lipophilic compounds.
pH-Dependent Solubility 1. Enteric Coating: If the analog is unstable or poorly soluble in the acidic environment of the stomach, an enteric-coated formulation can deliver it to the more alkaline small intestine.[2] 2. Buffering Agents: Include buffering agents in the formulation to maintain a favorable local pH for dissolution.
Genetic Polymorphisms in Transporters/Enzymes 1. Genotyping: In later stages of development, consider genotyping for common polymorphisms in relevant drug-metabolizing enzymes and transporters.[4]
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate In Vitro Dissolution Method 1. Biorelevant Dissolution Media: Use dissolution media that more closely mimic the composition of gastrointestinal fluids (e.g., containing bile salts and lipids). 2. Dynamic Dissolution Models: Employ more sophisticated dissolution models that simulate the changing conditions of the GI tract.
Complex In Vivo Absorption Mechanisms 1. Advanced In Vitro Models: Utilize more complex in vitro models, such as co-cultures of Caco-2 cells with mucus-producing cells or microfluidic "gut-on-a-chip" systems, to better replicate the intestinal barrier. 2. In Situ Perfusion Studies: Conduct in situ intestinal perfusion studies in animal models to gain a more mechanistic understanding of absorption.

Quantitative Data on Formulation Strategies

The following table summarizes the potential impact of various formulation strategies on the oral bioavailability of poorly soluble compounds. The values presented are illustrative and the actual improvement will be compound-specific.

Formulation Strategy Typical Fold-Increase in Oral Bioavailability Primary Mechanism of Enhancement
Micronization 2 - 5Increased surface area for dissolution
Nanonization 5 - 20Increased surface area, increased saturation solubility[3]
Solid Dispersion 2 - 10Conversion to amorphous state, increased wettability[7]
Self-Emulsifying Drug Delivery Systems (SEDDS) 3 - 15Pre-dissolved state, enhanced solubilization in the GI tract
Cyclodextrin Complexation 2 - 8Formation of a soluble inclusion complex[1]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a GR-7 analog.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with well-formed tight junctions is established (typically 21 days).

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer to ensure its integrity.

  • Apical to Basolateral (A-B) Permeability:

    • Add the GR-7 analog solution to the apical (donor) chamber.

    • At specified time intervals, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of the GR-7 analog in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the GR-7 analog solution to the basolateral (donor) chamber.

    • Collect samples from the apical (receiver) chamber at specified time intervals.

    • Analyze the concentration of the GR-7 analog.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vitro Dissolution Testing with Biorelevant Media

Objective: To evaluate the dissolution profile of a GR-7 analog formulation in media that simulate the gastrointestinal environment.

Methodology:

  • Media Preparation: Prepare Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to established recipes.

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Procedure:

    • Place the GR-7 analog formulation (e.g., tablet, capsule) in the dissolution vessel containing the pre-warmed biorelevant medium.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At predetermined time points, withdraw samples from the dissolution medium.

    • Filter the samples and analyze the concentration of the dissolved GR-7 analog using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Signaling_Pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte Bile Acids Bile Acids BSH Bile Salt Hydrolase (BSH) Bile Acids->BSH Hydrolysis GR-7 Analog GR-7 Analog GR-7 Analog->BSH Inhibition Deconjugated Bile Acids Deconjugated Bile Acids BSH->Deconjugated Bile Acids FXR Farnesoid X Receptor (FXR) Gene Expression Altered Gene Expression FXR->Gene Expression Deconjugated Bile Acids->FXR Activation Experimental_Workflow A In Vitro Characterization (Solubility, Permeability, Metabolism) B Formulation Development (e.g., Solid Dispersion, SEDDS) A->B C In Vitro Dissolution Testing (Biorelevant Media) B->C D Preclinical In Vivo PK Studies (e.g., Rodent, Canine) C->D E Data Analysis & IVIVC Assessment D->E E->B Iterative Optimization F Lead Formulation Selection E->F Logical_Relationships cluster_physicochemical Physicochemical Properties cluster_physiological Physiological Barriers Poor Oral Absorption Poor Oral Absorption Low Solubility Low Solubility Low Solubility->Poor Oral Absorption Low Permeability Low Permeability Low Permeability->Poor Oral Absorption High Molecular Weight High Molecular Weight High Molecular Weight->Poor Oral Absorption First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Poor Oral Absorption Efflux Transporters Efflux Transporters Efflux Transporters->Poor Oral Absorption GI Tract Instability GI Tract Instability GI Tract Instability->Poor Oral Absorption

References

Technical Support Center: Optimizing BSH Inhibition with GR-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time and troubleshooting experiments involving the Bile Salt Hydrolase (BSH) inhibitor, GR-7.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial incubation time for GR-7 with BSH in an in vitro assay?

For initial in vitro experiments, a pre-incubation time of 30 minutes for GR-7 with the BSH enzyme is a well-established starting point before the addition of the substrate.[1] This duration has been shown to be effective for achieving significant inhibition of BSH activity. However, for optimal results, it is advisable to perform a time-course experiment to determine the ideal incubation time for your specific experimental conditions.

Q2: How does the covalent nature of GR-7 affect the incubation time?

GR-7 is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target enzyme, BSH.[2] This type of inhibition is time-dependent. The potency of covalent inhibitors is best described by the kinetic parameter kinact/KI, which represents the rate of inactivation.[3] A longer incubation allows for more complete covalent modification of the enzyme, leading to a more pronounced and sustained inhibitory effect.

Q3: Should the incubation time be adjusted for different BSH enzymes or experimental systems?

Yes, optimization is recommended. The rate of covalent bond formation can be influenced by factors such as the specific BSH enzyme isoform, its concentration, the concentration of GR-7, buffer composition, and temperature. It is best practice to empirically determine the optimal incubation time for each new experimental setup.

Q4: For in vivo studies, what is a recommended dosing and sample collection schedule?

In mouse models, administering GR-7 mixed with powdered chow at a concentration of 0.09% (w/w) for 30 hours has been shown to be effective.[4][5] Fecal samples for BSH activity analysis can be collected 8 hours after the start of the specialized diet.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low BSH inhibition observed Insufficient incubation time: The pre-incubation of GR-7 with BSH may not be long enough for significant covalent modification to occur.Increase the pre-incubation time of GR-7 with the BSH enzyme before adding the substrate. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal duration.
Suboptimal GR-7 concentration: The concentration of GR-7 may be too low to effectively inhibit the amount of BSH in the assay.Perform a dose-response curve to determine the IC50 of GR-7 under your experimental conditions. Ensure the GR-7 concentration is sufficient to achieve the desired level of inhibition.
Inactive GR-7: The inhibitor may have degraded due to improper storage or handling.Store GR-7 according to the manufacturer's instructions, typically at -20°C or -80°C and protected from moisture.[2] Prepare fresh working solutions for each experiment.
Issues with BSH enzyme activity: The BSH enzyme may be inactive or have low activity.Confirm the activity of your BSH enzyme stock using a positive control (no inhibitor). Ensure proper storage and handling of the enzyme.
High variability between replicates Inconsistent pipetting: Inaccurate or inconsistent pipetting of the enzyme, inhibitor, or substrate can lead to variable results.Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of all components.
Assay timing: Variations in the timing of reagent addition and measurement can introduce variability.Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to multiple wells. Ensure consistent timing for all steps of the assay.
Plate edge effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results.Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation.
Unexpected increase in BSH activity Assay interference: Components in the sample matrix or the GR-7 solution itself may interfere with the assay readout.Run appropriate controls, including a vehicle control (the solvent used to dissolve GR-7) and a no-enzyme control. If interference is suspected, consider using an alternative BSH activity assay method.

Experimental Protocols

In Vitro BSH Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of GR-7 on BSH activity.

  • Reagent Preparation:

    • Prepare a stock solution of GR-7 in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of purified BSH enzyme in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0).

    • Prepare a solution of a conjugated bile salt substrate (e.g., glycocholic acid).

  • Pre-incubation:

    • In a microplate well or microcentrifuge tube, add the BSH enzyme solution.

    • Add the desired concentration of GR-7 or vehicle control to the enzyme solution.

    • Incubate the mixture for a predetermined time (e.g., 30 minutes) at 37°C.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the conjugated bile salt substrate.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Measure the amount of deconjugated bile acid or the released amino acid (glycine or taurine) using a suitable detection method, such as HPLC, LC-MS, or a colorimetric assay.

  • Data Analysis:

    • Calculate the percent inhibition by comparing the activity in the presence of GR-7 to the vehicle control.

Data Presentation: Example Incubation Time Optimization
Pre-incubation Time (minutes)BSH Activity (µmol/min/mg)% Inhibition
01.520%
150.8544%
300.4173%
600.2385%
1200.1590%

Visualizations

BSH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (BSH, GR-7, Substrate) preincubation Pre-incubate BSH + GR-7 reagents->preincubation Transfer to plate reaction Add Substrate & Incubate preincubation->reaction Start reaction detection Detect Product reaction->detection Stop reaction data_analysis Calculate % Inhibition detection->data_analysis Measure signal

Caption: Workflow for an in vitro BSH inhibition assay.

Covalent_Inhibition_Pathway E BSH Enzyme (E) EI_rev Reversible Complex (E-I) E->EI_rev K_I I GR-7 (I) EI_cov Covalent Complex (E-I') EI_rev->EI_cov k_inact

Caption: Mechanism of covalent inhibition by GR-7.

References

Validation & Comparative

A Comparative Guide to Gut-Restricted Bile Salt Hydrolase Inhibitors: Validating GR-7 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gut restricted-7 (GR-7), a potent, covalent, and orally active pan-bile salt hydrolase (BSH) inhibitor, with its next-generation alternative, AAA-10. BSH enzymes, prevalent in gut bacteria, play a crucial role in bile acid metabolism, influencing host physiology.[1] The development of gut-restricted BSH inhibitors offers a promising therapeutic strategy for modulating the gut microbiome's metabolic output with minimal systemic side effects. This document summarizes key performance data, details experimental methodologies for validation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of GR-7 (also referred to as AAA-2) and its advanced analog, AAA-10. The data clearly demonstrates the superior inhibitory activity of AAA-10 against key gut bacterial BSH enzymes.

Table 1: Potency Against Recombinant Bile Salt Hydrolases

InhibitorTarget BSHIC50 (nM)Fold Improvement (AAA-10 vs. GR-7)
GR-7 (AAA-2)Bacteroides thetaiotaomicron~2500-
AAA-10Bacteroides thetaiotaomicron10[2][3]~250x
GR-7 (AAA-2)Bifidobacterium longum~1200-
AAA-10Bifidobacterium longum80[2][3]~15x

Table 2: Potency Against Whole Bacterial Cultures

InhibitorTarget BacteriaIC50 (nM)
AAA-10Gram-negative (B. theta)74[3]
AAA-10Gram-positive (B. adolescentis)901[2][3]

Note: Direct comparative IC50 values for GR-7 in whole bacterial cultures were not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

BSH inhibitors like GR-7 and AAA-10 exert their effect by covalently modifying the catalytic cysteine residue (Cys2) within the active site of the BSH enzyme. This irreversible inhibition blocks the hydrolysis of conjugated bile acids, the gateway step in the production of secondary bile acids by the gut microbiota.[1] The alteration of the bile acid pool has downstream effects on host signaling pathways, including the farnesoid X receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), which are critical regulators of metabolic and inflammatory responses.

BSH Inhibition Signaling Pathway cluster_gut_lumen Gut Lumen cluster_host_signaling Host Signaling Conjugated_Bile_Acids Conjugated Bile Acids BSH Bile Salt Hydrolase (BSH) Conjugated_Bile_Acids->BSH Substrate Deconjugated_Bile_Acids Deconjugated Bile Acids BSH->Deconjugated_Bile_Acids Hydrolysis Secondary_Bile_Acids Secondary Bile Acids Deconjugated_Bile_Acids->Secondary_Bile_Acids Further Bacterial Metabolism FXR_TGR5 FXR & TGR5 Receptors Secondary_Bile_Acids->FXR_TGR5 Activation GR7_AAA10 GR-7 / AAA-10 GR7_AAA10->BSH Covalent Inhibition (at Cys2) Metabolic_Regulation Metabolic & Inflammatory Regulation FXR_TGR5->Metabolic_Regulation

Caption: Mechanism of BSH inhibition by GR-7/AAA-10 and its downstream effects.

Experimental Protocols

The validation of gut-restricted BSH inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro BSH Inhibition Assay (Recombinant Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified BSH enzyme.

Materials:

  • Purified recombinant BSH from Bacteroides thetaiotaomicron or Bifidobacterium longum.

  • Test inhibitors (GR-7, AAA-10) dissolved in DMSO.

  • Assay buffer (e.g., 0.1 M sodium phosphate, pH 6.0).

  • Substrate: A mixture of taurine-conjugated bile acids (e.g., T-β-MCA, TCA, TUDCA, TDCA) or a single specific substrate like glycochenodeoxycholic acid-d4 (GCDCA-d4).

  • 96-well microtiter plates.

  • UPLC-MS system for analysis.

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 96-well plate, add a fixed concentration of the recombinant BSH enzyme to each well.

  • Add the serially diluted inhibitors to the wells and pre-incubate for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the bile acid substrate mixture to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 25 minutes).

  • Quench the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Analyze the formation of the deconjugated bile acid product using UPLC-MS.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo BSH Inhibition Assay in Mice

Objective: To evaluate the efficacy of a BSH inhibitor in a living organism by measuring BSH activity in fecal samples.

Materials:

  • C57BL/6 mice.

  • Test inhibitor (e.g., GR-7) formulated for oral administration (e.g., in powdered chow or for gavage).

  • Vehicle control.

  • Metabolic cages for fecal collection.

  • Phosphate buffer for fecal slurry preparation.

  • Deuterated substrate (e.g., GCDCA-d4).

  • UPLC-MS system.

Procedure:

  • Acclimatize mice to their housing conditions.

  • Administer the test inhibitor to the treatment group. For GR-7, a single dose of 10 mg/kg via oral gavage or ad libitum feeding of chow containing 0.09% (w/w) GR-7 can be used.[1] The control group receives the vehicle.

  • Collect fecal pellets at specified time points (e.g., 8, 24, 36, 48 hours post-administration).

  • Prepare a fecal slurry by homogenizing a known weight of fresh feces in buffer.

  • Incubate the fecal slurry with the deuterated substrate (e.g., 100 µM GCDCA-d4) for a set time (e.g., 25 minutes) at 37°C.

  • Stop the reaction and extract the bile acids.

  • Quantify the formation of the deconjugated product by UPLC-MS to determine BSH activity.

  • Compare the BSH activity in the feces of inhibitor-treated mice to that of the control group.

Experimental Workflow

The development and validation of a gut-restricted BSH inhibitor typically follows a structured workflow, progressing from initial in vitro screening to in vivo efficacy studies.

Experimental Workflow Start In_Vitro_Screening In Vitro Screening (Recombinant BSH) Start->In_Vitro_Screening Bacterial_Culture_Assay Bacterial Culture Assay (Whole Cell Inhibition) In_Vitro_Screening->Bacterial_Culture_Assay Lead Compound Identification Fecal_Slurry_Assay Ex Vivo Assay (Fecal Slurry Inhibition) Bacterial_Culture_Assay->Fecal_Slurry_Assay In_Vivo_Mouse_Model In Vivo Mouse Model (Oral Administration) Fecal_Slurry_Assay->In_Vivo_Mouse_Model Promising Candidate Selection Pharmacokinetics Pharmacokinetic Analysis (Gut Restriction) In_Vivo_Mouse_Model->Pharmacokinetics Efficacy_Evaluation Efficacy Evaluation (Bile Acid Profiling) In_Vivo_Mouse_Model->Efficacy_Evaluation End Pharmacokinetics->End Efficacy_Evaluation->End

Caption: A typical workflow for the validation of gut-restricted BSH inhibitors.

Conclusion

The development of gut-restricted BSH inhibitors like GR-7 and its more potent successor, AAA-10, represents a significant advancement in the targeted modulation of the gut microbiome. The experimental data clearly indicates that second-generation inhibitors like AAA-10 offer substantially improved potency. The methodologies outlined in this guide provide a robust framework for the validation and comparison of such compounds, enabling researchers and drug developers to make informed decisions in the pursuit of novel therapeutics for a range of metabolic and inflammatory diseases.

References

Measuring Systemic Exposure of GR-7: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary methods for quantifying the systemic exposure of a hypothetical small molecule, GR-7: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). Understanding the principles, advantages, and limitations of each technique is crucial for selecting the appropriate bioanalytical strategy in pharmacokinetic (PK) and toxicokinetic (TK) studies. This document presents a side-by-side comparison, detailed experimental protocols, and supporting data to aid in this decision-making process.

Quantitative Comparison of Bioanalytical Methods

The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic data. The two most prominent techniques for quantifying small molecules like GR-7 in biological matrices are LC-MS/MS and ELISA.[1] While both are powerful, they operate on different principles and offer distinct advantages and disadvantages.

LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] This technique is widely considered the gold standard for the bioanalysis of small molecules due to its high specificity, sensitivity, and broad applicability.[3][4] In contrast, ELISA is a ligand-binding assay that relies on the specific interaction between an antibody and the target analyte (GR-7).[5][6] Competitive ELISAs are particularly suited for the quantification of small molecules.[7][8]

The choice between LC-MS/MS and ELISA depends on various factors, including the stage of drug development, the required assay performance characteristics, and the nature of the drug molecule itself. Early-stage discovery may favor the speed and generic applicability of LC-MS/MS, while later-stage clinical trials might benefit from the high-throughput nature of ELISAs, provided a suitable antibody is available.[9]

Below is a table summarizing the key quantitative performance characteristics of each method for the analysis of GR-7.

ParameterLC-MS/MSCompetitive ELISA
Lower Limit of Quantitation (LLOQ) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Upper Limit of Quantitation (ULOQ) 500 - 10,000 ng/mL50 - 1000 ng/mL
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude
Accuracy (% Bias) ± 15% (± 20% at LLOQ)± 20% (± 25% at LLOQ)
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 20% (≤ 25% at LLOQ)
Selectivity/Specificity High (based on mass-to-charge ratio)Moderate to High (dependent on antibody cross-reactivity)
Matrix Effect Potential for ion suppression/enhancementPotential for non-specific binding and cross-reactivity
Throughput Moderate (minutes per sample)High (multiple samples per plate)
Sample Volume 10 - 100 µL50 - 100 µL

Experimental Protocols

Detailed and validated experimental protocols are essential for generating reliable and reproducible bioanalytical data.[10] The following sections provide step-by-step methodologies for the quantification of GR-7 in human plasma using both LC-MS/MS and a competitive ELISA.

LC-MS/MS Method for GR-7 Quantification

This protocol describes a validated method for the determination of GR-7 in human plasma using protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

1. Materials and Reagents:

  • GR-7 reference standard

  • GR-7-d4 (internal standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (GR-7-d4 in 50% MeOH).

  • Vortex for 5 seconds.

  • Add 200 µL of cold ACN to precipitate plasma proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • GR-7: Q1 450.2 -> Q3 250.1

    • GR-7-d4 (IS): Q1 454.2 -> Q3 254.1

  • Data Analysis: Analyst or MassHunter software

Competitive ELISA for GR-7 Quantification

This protocol outlines a competitive ELISA for the quantification of GR-7 in human plasma. This assay relies on the competition between GR-7 in the sample and a GR-7-HRP conjugate for binding to a limited number of anti-GR-7 antibody-coated wells.

1. Materials and Reagents:

  • Anti-GR-7 antibody-coated 96-well plates

  • GR-7 reference standard

  • GR-7-HRP (Horseradish Peroxidase) conjugate

  • Human plasma (with K2EDTA as anticoagulant)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

2. Assay Procedure:

  • Prepare calibration standards and quality control samples by spiking known concentrations of GR-7 into human plasma.

  • Add 50 µL of assay buffer to each well of the anti-GR-7 antibody-coated plate.

  • Add 25 µL of either plasma sample, standard, or blank to the appropriate wells.

  • Add 25 µL of GR-7-HRP conjugate to each well.

  • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Wash the plate 3 times with 300 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-30 minutes in the dark at room temperature.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • The concentration of GR-7 is inversely proportional to the absorbance.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of GR-7 by LC-MS/MS and competitive ELISA.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC supernatant->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI) separation->ionization detection Mass Detection (MRM) ionization->detection data_analysis data_analysis detection->data_analysis Data Processing & Quantification

Caption: Workflow for GR-7 quantification by LC-MS/MS.

ELISA_Workflow cluster_assay_steps Competitive ELISA Procedure plate Anti-GR-7 Coated Plate add_sample Add Sample/Standard plate->add_sample add_conjugate Add GR-7-HRP Conjugate add_sample->add_conjugate incubation1 Incubate & Compete add_conjugate->incubation1 wash1 Wash incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance @ 450nm add_stop->read_plate data_analysis data_analysis read_plate->data_analysis Data Processing & Quantification

Caption: Workflow for GR-7 quantification by competitive ELISA.

Conclusion

Both LC-MS/MS and ELISA are viable methods for measuring the systemic exposure of GR-7. LC-MS/MS offers superior specificity and a wider dynamic range, making it ideal for discovery and early development phases where metabolite identification may also be of interest.[4] Competitive ELISA, once a specific antibody is developed, provides a high-throughput and cost-effective solution for routine sample analysis in later-stage clinical trials.[11][12] The choice of method should be guided by the specific requirements of the study, considering factors such as required sensitivity, throughput, and the potential for interferences. In some cases, a correlation study between the two methods may be necessary to ensure consistency of data across the drug development program.[13][14]

References

A Comparative Guide to Gut-Restricted-7 and Other Bile Salt Hydrolase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Gut restricted-7 (GR-7), a potent and gut-specific bile salt hydrolase (BSH) inhibitor, with other notable BSH inhibitors. This comparison is supported by experimental data to inform the selection of appropriate tools for investigating the role of BSHs in health and disease.

Bile salt hydrolases (BSHs) are microbial enzymes that play a critical gateway role in the metabolism of bile acids. By deconjugating primary bile acids, they initiate the formation of a diverse pool of secondary bile acids, which act as signaling molecules influencing host metabolism, immunity, and the gut microbiome itself. The development of potent and specific BSH inhibitors is crucial for elucidating the physiological functions of BSH and for developing novel therapeutic strategies for metabolic and inflammatory diseases. This guide focuses on this compound (GR-7) and compares its performance with its parent compound and a second-generation inhibitor, as well as other commonly referenced BSH inhibitors.

Performance Comparison of BSH Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of GR-7 and other selected BSH inhibitors against recombinant BSH proteins from different bacterial species and their effects in vivo.

Table 1: In Vitro Inhibitory Potency (IC50) of BSH Inhibitors against Recombinant BSH Proteins

InhibitorAliasTarget BSHIC50 (nM)Reference
Compound 7 AAA-1Bacteroides thetaiotaomicron427[1]
Bifidobacterium longum108[1]
This compound (GR-7) AAA-2Bacteroides thetaiotaomicron~2500[2]
Bifidobacterium longum~1200[2]
AAA-10 -Bacteroides thetaiotaomicron10[2][3]
Bifidobacterium longum80[2][3]
Riboflavin Vitamin B2Lactobacillus salivarius>50% inhibition at 6.25 µM[4]
Caffeic Acid Phenethyl Ester (CAPE) -Lactobacillus salivarius>50% inhibition at 250 µM[4]

*Note: IC50 values for GR-7 (AAA-2) are estimated based on the reported relative potency compared to AAA-10. AAA-10 is stated to be ~250-fold more potent than AAA-2 against B. thetaiotaomicron rBSH and ~15-fold more potent against B. longum rBSH[2].

Table 2: In Vivo Efficacy of Selected BSH Inhibitors in Murine Models

InhibitorAliasDosing RegimenKey In Vivo EffectsReference
Compound 7 AAA-1Single oral gavage (10 mg/kg)Significant decrease in fecal BSH activity 1-1.5 days post-gavage; increased fecal conjugated bile acids and decreased deconjugated bile acids.[1]
This compound (GR-7) AAA-20.09% (w/w) in powdered chow for 30 hoursSignificant inhibition of fecal BSH activity 8 hours post-diet change; inhibitor detected in feces and cecal contents but not in liver or plasma.[5]
AAA-10 -Oral gavage (30 mg/kg) once daily for 5 daysDecreased abundance of secondary bile acids (DCA and LCA) in feces; high colonic exposure and low systemic permeability.[2][3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for studying BSH inhibitors, the following diagrams are provided.

Bile_Acid_Signaling cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Primary Conjugated BAs Primary Conjugated BAs BSH BSH Primary Conjugated BAs->BSH Hydrolysis Primary Unconjugated BAs Primary Unconjugated BAs Gut Microbiota Gut Microbiota Primary Unconjugated BAs->Gut Microbiota Enterohepatic Circulation Enterohepatic Circulation Primary Unconjugated BAs->Enterohepatic Circulation Secondary BAs Secondary BAs FXR FXR Secondary BAs->FXR Activation TGR5 TGR5 Secondary BAs->TGR5 Activation Secondary BAs->Enterohepatic Circulation BSH->Primary Unconjugated BAs Gut Microbiota->Secondary BAs 7α-dehydroxylation FGF19 FGF19 FXR->FGF19 Induction GLP1 GLP1 TGR5->GLP1 Secretion FGFR4 FGFR4 FGF19->FGFR4 Activation Systemic Effects Systemic Effects GLP1->Systemic Effects Glucose Homeostasis Bile Acid Synthesis Bile Acid Synthesis FGFR4->Bile Acid Synthesis Inhibition BSH Inhibitors BSH Inhibitors BSH Inhibitors->BSH Inhibition Enterohepatic Circulation->Primary Conjugated BAs Liver Re-conjugation

Bile Acid Signaling Pathway and Point of BSH Inhibition.

BSH_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Recombinant BSH Assay Recombinant BSH Assay Bacterial Culture Assay Bacterial Culture Assay Recombinant BSH Assay->Bacterial Culture Assay Confirm activity in whole cells Fecal Slurry Assay Fecal Slurry Assay Bacterial Culture Assay->Fecal Slurry Assay Assess pan-inhibitory potential Animal Model Animal Model Fecal Slurry Assay->Animal Model Select lead for in vivo testing Caco-2 Viability Caco-2 Viability Caco-2 Permeability Caco-2 Permeability Caco-2 Viability->Caco-2 Permeability Evaluate gut permeability Caco-2 Permeability->Animal Model Inform on gut-restriction Inhibitor Administration Inhibitor Administration Fecal BSH Activity Fecal BSH Activity Inhibitor Administration->Fecal BSH Activity Measure target engagement Bile Acid Profiling Bile Acid Profiling Fecal BSH Activity->Bile Acid Profiling Analyze metabolic impact Systemic Exposure Systemic Exposure Bile Acid Profiling->Systemic Exposure Determine gut-restriction BSH Inhibitor Candidate BSH Inhibitor Candidate BSH Inhibitor Candidate->Recombinant BSH Assay Determine IC50 BSH Inhibitor Candidate->Caco-2 Viability Assess cytotoxicity

Experimental Workflow for BSH Inhibitor Evaluation.

Detailed Experimental Protocols

In Vitro BSH Activity Assay using UPLC-MS

This protocol is adapted from studies evaluating the potency of covalent BSH inhibitors[1][5].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant BSH enzyme.

Materials:

  • Purified recombinant BSH protein (e.g., from B. thetaiotaomicron or B. longum)

  • Test inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Substrate: Deuterated conjugated bile acid, such as glycochenodeoxycholic acid-d4 (GCDCA-d4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • UPLC-MS system

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a microcentrifuge tube, pre-incubate the recombinant BSH enzyme (e.g., 200 nM) with the various concentrations of the inhibitor or vehicle (DMSO) for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the deuterated conjugated bile acid substrate (e.g., 100 µM final concentration).

  • Incubate the reaction mixture for a defined period (e.g., 25 minutes to 18 hours, depending on enzyme activity) at 37°C.

  • Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for UPLC-MS analysis.

  • Quantify the formation of the deconjugated bile acid product by comparing its peak area to that of the internal standard.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Fecal BSH Activity Assay

This protocol is based on the in vivo evaluation of GR-7[5].

Objective: To assess the in vivo efficacy of a BSH inhibitor by measuring BSH activity in fecal samples from treated animals.

Materials:

  • Fecal pellets from mice treated with the BSH inhibitor or vehicle.

  • Anaerobic resuspension buffer (e.g., PBS).

  • Deuterated conjugated bile acid substrate (e.g., GCDCA-d4).

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • UPLC-MS system.

Procedure:

  • Collect fresh fecal pellets from individual mice at specified time points after inhibitor administration.

  • Under anaerobic conditions, resuspend a known weight of feces (e.g., 20 mg) in the resuspension buffer to a final concentration of, for example, 20 mg/mL.

  • Homogenize the fecal slurry thoroughly.

  • Add the deuterated conjugated bile acid substrate (e.g., 100 µM final concentration) to the fecal slurry.

  • Incubate the mixture at 37°C for a defined period (e.g., 25 minutes).

  • Stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Process the samples for UPLC-MS analysis as described in the in vitro assay protocol to quantify the deconjugated product.

  • Compare the BSH activity in fecal samples from inhibitor-treated mice to that of vehicle-treated mice.

Caco-2 Cell Viability and Permeability Assays

These protocols are standard methods to assess the toxicity and intestinal permeability of drug candidates.

Objective: To evaluate the cytotoxicity and potential for intestinal absorption or efflux of a BSH inhibitor using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

A. Caco-2 Cell Viability (MTT Assay):

Materials:

  • Caco-2 cells.

  • Cell culture medium (e.g., DMEM with supplements).

  • 96-well plates.

  • Test inhibitor stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Plate reader.

Procedure:

  • Seed Caco-2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or vehicle for a specified duration (e.g., 24-48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Caco-2 Cell Permeability (Transwell Assay):

Materials:

  • Caco-2 cells.

  • Transwell inserts for 12- or 24-well plates.

  • Cell culture medium.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test inhibitor solution.

  • Lucifer yellow or a similar low-permeability marker for monolayer integrity assessment.

  • LC-MS/MS system for quantification.

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of Lucifer yellow.

  • For apical-to-basolateral (A-B) permeability, add the test inhibitor solution to the apical chamber and fresh transport buffer to the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test inhibitor solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Quantify the concentration of the test inhibitor in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B) to determine if the compound is a substrate for efflux transporters.

In Vivo Administration of BSH Inhibitors in Mice

Objective: To deliver a BSH inhibitor to mice to study its in vivo effects.

A. Oral Gavage:

Procedure:

  • Prepare a formulation of the inhibitor in a suitable vehicle (e.g., a solution or suspension in water, corn oil, or a specific formulation buffer).

  • Administer a precise volume of the formulation directly into the stomach of the mouse using a gavage needle.

  • This method allows for accurate dosing and is suitable for single-dose or repeated administrations.

B. Administration in Powdered Chow:

This method was used for the in vivo evaluation of GR-7[5].

Procedure:

  • Thoroughly mix the BSH inhibitor with powdered rodent chow to achieve the desired final concentration (e.g., 0.09% w/w for GR-7).

  • Provide the medicated chow to the mice as their sole food source for the duration of the experiment.

  • This method allows for continuous, less stressful administration of the inhibitor. It is important to monitor food intake to ensure consistent dosing.

References

A Head-to-Head Battle in the Gut: Gut Restricted-7 vs. BSH Inhibitor AAA-10

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Gastroenterology and Drug Development

In the intricate ecosystem of the gut microbiome, bile salt hydrolases (BSHs) play a pivotal role in bile acid metabolism, influencing host physiology and the progression of various diseases. The development of potent and selective BSH inhibitors is a promising therapeutic strategy. This guide provides a detailed comparison of two key players in this field: the first-generation inhibitor, Gut Restricted-7 (GR-7), and its second-generation successor, AAA-10.

At a Glance: Key Performance Differences

FeatureThis compound (GR-7/AAA-2)BSH Inhibitor AAA-10Reference
Potency (IC50 vs. B. theta rBSH) ~2500 nM10 nM[1]
Potency (IC50 vs. B. longum rBSH) ~1200 nM80 nM[1]
In Vivo Efficacy Single dose demonstrated recoverable BSH inhibition.Sustained decrease in secondary bile acids over 5 days.[2][3]
Gut Restriction Designed for gut restriction via C3-sulfonation.C3-sulfonated lithocholic acid scaffold ensures high colonic exposure and low gut permeability.[1][4]
Off-Target Effects Showed some epithelial permeability at higher concentrations.Reduced off-target effects and toxicity compared to first-generation inhibitors.[1][4]

Mechanism of Action: Targeting a Key Microbial Enzyme

Both this compound and AAA-10 are covalent inhibitors that target the catalytic cysteine residue of bacterial bile salt hydrolases. BSHs are the gateway enzymes responsible for the deconjugation of primary bile acids (conjugated to either glycine or taurine in the liver) into deconjugated bile acids. This deconjugation is a prerequisite for the subsequent conversion of primary bile acids into secondary bile acids by other gut bacteria. By inhibiting BSH activity, these compounds prevent the formation of deconjugated and secondary bile acids, thereby altering the overall bile acid pool composition in the gut.[5][6] This modulation of the bile acid profile can have profound effects on host metabolic and inflammatory signaling pathways.

BSH_Inhibition_Pathway BSH Enzyme BSH Enzyme Deconjugated Bile Acids Deconjugated Bile Acids BSH Enzyme->Deconjugated Bile Acids Catalyzes Secondary Bile Acids Secondary Bile Acids Deconjugated Bile Acids->Secondary Bile Acids Further Metabolism Host Signaling (FXR, TGR5) Host Signaling (FXR, TGR5) Deconjugated Bile Acids->Host Signaling (FXR, TGR5) Activates Secondary Bile Acids->Host Signaling (FXR, TGR5) Activates GR-7 / AAA-10 GR-7 / AAA-10 GR-7 / AAA-10->BSH Enzyme Inhibits

Caption: Mechanism of BSH inhibition by GR-7 and AAA-10.

Experimental Data: A Clear Advancement with AAA-10

The development of AAA-10 marked a significant improvement in potency over its predecessor, GR-7 (also referred to as AAA-2).[1] Structure-activity relationship studies led to a C3-sulfonated lithocholic acid scaffold in AAA-10, which proved to be a more potent pan-BSH inhibitor.[3]

In Vitro Potency
InhibitorTargetIC50 (nM)Fold Improvement (AAA-10 vs. GR-7)Reference
This compound (AAA-2)B. theta rBSH~2500-[1]
AAA-10 B. theta rBSH 10 ~250x [1]
This compound (AAA-2)B. longum rBSH~1200-[1]
AAA-10 B. longum rBSH 80 ~15x [1]
In Vivo Efficacy in Mice

Studies in mouse models have demonstrated the in vivo efficacy of both inhibitors. However, the experimental design and outcomes highlight the superior profile of AAA-10 for sustained BSH inhibition.

InhibitorDosing RegimenKey FindingsReference
This compoundSingle oral gavage of 10 mg/kg.Significant decrease in fecal BSH activity 1 and 1.5 days post-gavage, with activity recovering thereafter. A corresponding increase in conjugated bile acids and a decrease in deconjugated bile acids were observed at day 1.[2]
AAA-10 Daily oral gavage of 30 mg/kg for 5 days. Sustained and significant decrease in the abundances of secondary bile acids (deoxycholic acid and lithocholic acid) in feces starting from day 2 through day 5. The inhibitor displayed high colonic exposure and low gut permeability. [3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to evaluate this compound and AAA-10.

In Vitro BSH Inhibition Assay

This protocol is adapted from studies evaluating both inhibitors to determine their half-maximal inhibitory concentration (IC50).

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Analysis Recombinant BSH Recombinant BSH Inhibitor Dilutions Inhibitor Dilutions Pre-incubation Pre-incubate BSH with Inhibitor (30 min, 37°C) Inhibitor Dilutions->Pre-incubation Add Substrate Add Conjugated Bile Acid Substrate (e.g., GCDCA-d4) Pre-incubation->Add Substrate Incubate Incubate (e.g., 18 hours) Add Substrate->Incubate Quantify Quantify Product Formation (UPLC-MS) Incubate->Quantify Calculate IC50 Calculate IC50 Quantify->Calculate IC50

Caption: Workflow for in vitro BSH inhibition assay.

  • Enzyme and Inhibitor Preparation : Recombinant BSH from Bacteroides thetaiotaomicron or Bifidobacterium longum is purified. Serial dilutions of the inhibitor (this compound or AAA-10) are prepared.

  • Pre-incubation : The purified BSH enzyme is pre-incubated with varying concentrations of the inhibitor for 30 minutes at 37°C in an appropriate buffer.

  • Reaction Initiation : The enzymatic reaction is initiated by adding a conjugated bile acid substrate, such as glycochenodeoxycholic acid-d4 (GCDCA-d4).

  • Reaction and Quenching : The reaction is allowed to proceed for a set time (e.g., 25 minutes to 18 hours) and then quenched, typically by the addition of an organic solvent like acetonitrile.

  • Analysis : The formation of the deconjugated product is quantified using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

  • Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[2][8]

In Vivo Mouse Model of BSH Inhibition

This protocol outlines the general procedure for evaluating the efficacy of BSH inhibitors in a mouse model.

InVivo_Workflow cluster_setup Animal Model & Dosing cluster_sampling Sample Collection cluster_analysis Analysis Acclimatize Mice Acclimatize C57BL/6 mice Group Assignment Randomly assign to Vehicle or Inhibitor group Dosing Administer Inhibitor via Oral Gavage (GR-7: single 10 mg/kg; AAA-10: daily 30 mg/kg) Group Assignment->Dosing Fecal Collection Collect fecal pellets at specified time points Dosing->Fecal Collection Systemic Exposure Measure inhibitor levels in plasma and tissues Dosing->Systemic Exposure BSH Activity Assay Measure BSH activity in fecal homogenates Fecal Collection->BSH Activity Assay Bile Acid Profiling Quantify conjugated and deconjugated bile acids (UPLC-MS) Fecal Collection->Bile Acid Profiling

Caption: General workflow for in vivo evaluation of BSH inhibitors.

  • Animal Model : Male C57BL/6 mice are typically used. The animals are acclimatized before the start of the experiment.

  • Dosing : Mice are administered the BSH inhibitor or a vehicle control via oral gavage. For this compound, a single dose of 10 mg/kg has been used.[2] For AAA-10, a daily dose of 30 mg/kg for 5 consecutive days has been reported.[7]

  • Sample Collection : Fecal pellets are collected at various time points before and after administration of the inhibitor. At the end of the study, cecal contents, liver, and plasma can also be collected to assess inhibitor distribution.

  • Fecal BSH Activity Assay : Fresh fecal pellets are homogenized in a buffer. A conjugated bile acid substrate is added, and the formation of the deconjugated product is measured over time by UPLC-MS to determine BSH activity.[2]

  • Bile Acid Analysis : Bile acids are extracted from fecal and tissue samples and their composition (conjugated, deconjugated, and secondary bile acids) is quantified by UPLC-MS.

  • Pharmacokinetic Analysis : The concentration of the inhibitor in plasma and tissues is measured to assess its systemic exposure and gut restriction.[2]

Conclusion and Future Directions

The development from this compound to AAA-10 represents a clear advancement in the quest for potent and safe BSH inhibitors. AAA-10 exhibits significantly improved potency and a better safety profile, making it a more robust tool for studying the role of bile acid metabolism in health and disease. Its sustained in vivo efficacy provides a valuable pharmacological means to modulate the gut microbiome's metabolic output.

Future research should focus on leveraging these second-generation inhibitors to explore the therapeutic potential of BSH inhibition in various disease models, including metabolic disorders, inflammatory bowel disease, and certain cancers. Furthermore, understanding the long-term effects of sustained BSH inhibition on the gut microbial community structure and function will be critical for the translation of these findings into clinical applications.

References

A Comparative Guide to BSH Inhibition: Unveiling the Advantages of GR-7 Over Non-Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bile salt hydrolases (BSHs) are pivotal enzymes produced by gut microbiota that play a crucial role in the metabolism of bile acids. Their activity significantly influences host physiology, making them a compelling target for therapeutic intervention in various metabolic and inflammatory diseases. This guide provides an objective comparison of the covalent inhibitor GR-7 and non-covalent BSH inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.

At a Glance: GR-7 vs. Non-Covalent BSH Inhibitors

The following table summarizes the key quantitative data for the covalent inhibitor GR-7 and prominent non-covalent BSH inhibitors, caffeic acid phenethyl ester (CAPE) and riboflavin.

ParameterGR-7 (Covalent)Caffeic Acid Phenethyl Ester (CAPE) (Non-covalent)Riboflavin (Non-covalent)
Mechanism of Action Covalent, irreversible inhibition by modifying the catalytic cysteine residue[1][2]Non-covalent, reversible inhibitionNon-covalent, reversible inhibition
IC50 vs. B. theta BSH 427 nM[1]Not availableNot available
IC50 vs. B. longum BSH 108 nM[1]Ineffective[1]Not available
IC50 vs. B. adolescentis BSH 237 nM[3]Not availableNot available
IC50 vs. L. salivarius BSH Not available>50% inhibition at 250 µM[4]>50% inhibition at 6.25 µM[4]
In Vivo Efficacy Significant inhibition of BSH activity in mouse feces with a single dose[1][5]Altered bile acid profiles in a chicken model, suggesting in vivo activity[6][7]Altered bile acid profiles in a chicken model, suggesting in vivo activity[6][7]
Gut Restriction Can be modified to be gut-restricted, minimizing systemic exposure[8]Systemic absorption observedSystemic absorption observed
Pan-Inhibition Potent pan-inhibitor of BSH activity in complex fecal samples[1]Activity varies against different BSHsActivity varies against different BSHs

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here are the protocols for key experiments cited in this guide.

Protocol 1: In Vitro BSH Inhibition Assay

This protocol is adapted from studies evaluating BSH inhibitors.[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified BSH enzyme.

Materials:

  • Purified recombinant BSH enzyme

  • Inhibitor stock solution (e.g., GR-7, CAPE, riboflavin in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Substrate solution (e.g., a specific conjugated bile acid like tauro-deoxycholic acid - TDCA)

  • 96-well microplate

  • Plate reader for quantifying the product

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the purified BSH enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a set period (e.g., 1-2 hours).

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Quantify the amount of deconjugated bile acid formed using a suitable detection method (e.g., UPLC-MS or a colorimetric assay like the ninhydrin-based assay for released amino acids).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo BSH Inhibition in a Mouse Model

This protocol is based on the in vivo evaluation of GR-7.[1][5]

Objective: To assess the in vivo efficacy of a BSH inhibitor by measuring BSH activity in fecal samples.

Materials:

  • Test compound (e.g., GR-7) formulated for oral administration

  • Vehicle control

  • Experimental animals (e.g., C57BL/6 mice)

  • Metabolic cages for fecal sample collection

  • Buffer for fecal slurry preparation (e.g., PBS)

  • Deuterated bile acid substrate (e.g., GCDCA-d4)

  • UPLC-MS for product quantification

Procedure:

  • Acclimate the mice to their housing conditions.

  • Administer the test compound or vehicle control to the mice via oral gavage or in their chow.

  • Collect fecal pellets at specified time points after administration.

  • Prepare a fecal slurry by homogenizing a known weight of fresh feces in a specific volume of buffer.

  • Add the deuterated bile acid substrate to the fecal slurry.

  • Incubate the mixture at 37°C for a defined period (e.g., 25 minutes).

  • Stop the reaction by adding a quenching solvent (e.g., methanol).

  • Centrifuge the samples to pellet the solids.

  • Analyze the supernatant using UPLC-MS to quantify the formation of the deconjugated deuterated product.

  • Calculate the BSH activity as the amount of product formed per unit time per gram of feces.

  • Compare the BSH activity in the treated group to the vehicle control group to determine the in vivo inhibitory effect.

Visualizing the Science: Diagrams

Understanding the underlying biological pathways and experimental procedures is enhanced through visualization.

Caption: BSH Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified BSH Purified BSH Pre-incubation Pre-incubation (BSH + Inhibitor) Purified BSH->Pre-incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Pre-incubation Substrate Solution Substrate Solution Reaction Add Substrate & Incubate Substrate Solution->Reaction Pre-incubation->Reaction Quantification Quantify Product Reaction->Quantification Calculate Inhibition Calculate Inhibition Quantification->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for an In Vitro BSH Inhibition Assay.

The GR-7 Advantage: A Detailed Comparison

The development of potent and selective BSH inhibitors is a significant step forward in understanding and manipulating the gut microbiome's influence on host health. While non-covalent inhibitors have shown promise, the covalent inhibitor GR-7 presents several distinct advantages.

1. Enhanced Potency and Pan-Inhibition:

GR-7 demonstrates potent, low nanomolar inhibition against BSH enzymes from different bacterial species, including Bacteroides thetaiotaomicron and Bifidobacterium longum.[1] This broad-spectrum, or "pan," inhibition is crucial for effectively targeting the diverse BSH activity within the complex gut microbial community. In contrast, the efficacy of non-covalent inhibitors like CAPE can be highly variable, with some BSH enzymes being completely resistant to their effects.[1] The covalent mechanism of GR-7, which involves the formation of a stable bond with the catalytic cysteine residue of the enzyme, leads to irreversible inactivation, contributing to its high potency.[1][2]

2. Prolonged and Efficient Inhibition:

Covalent inhibitors, by their nature, offer a prolonged duration of action. Once the covalent bond is formed, the enzyme is permanently inactivated, and the restoration of enzymatic activity requires the synthesis of new enzyme. This contrasts with non-covalent inhibitors, which are in a constant state of binding and unbinding from the enzyme's active site. The kinetically efficient nature of GR-7 means it can rapidly inactivate BSH enzymes, even in the presence of high concentrations of their natural substrates.[2] This is a significant advantage in the competitive environment of the gut.

3. Gut-Restriction and Minimized Systemic Exposure:

A key feature of GR-7 is its design, which allows for modification to restrict its activity to the gastrointestinal tract.[8] This "gut-restricted" approach is highly desirable as it minimizes the potential for off-target effects and systemic toxicity that can be associated with systemically absorbed drugs. While non-covalent inhibitors like CAPE and riboflavin have demonstrated in vivo efficacy, their systemic absorption raises potential concerns for long-term use.[6][7]

4. A Powerful Tool for In Vivo Research:

The potent and pan-inhibitory activity of GR-7, combined with its potential for gut-restriction, makes it an invaluable tool for studying the physiological consequences of BSH inhibition in vivo. Experiments using GR-7 in mice have demonstrated a significant reduction in fecal BSH activity and a corresponding decrease in deconjugated bile acids following a single oral dose.[1][5] This allows for a more precise and targeted manipulation of the bile acid pool, enabling researchers to dissect the causal links between BSH activity and host metabolic and inflammatory responses.

Conclusion

In the landscape of BSH inhibitors, GR-7 emerges as a highly promising molecule with clear advantages over non-covalent alternatives. Its covalent mechanism of action translates to superior potency, pan-inhibition, and a prolonged duration of effect. Furthermore, the ability to engineer GR-7 for gut-restriction addresses a critical aspect of drug safety and specificity. For researchers and drug development professionals seeking to modulate the gut microbiome's metabolic output, GR-7 represents a state-of-the-art tool to unravel the intricate roles of bile salt hydrolases in health and disease.

References

A Comparative Guide to the On-Target Effects of Gut-Restricted JAK Inhibition for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative gut-restricted Janus kinase (JAK) inhibitor, herein referred to as GR-7, against other therapeutic modalities for Inflammatory Bowel Disease (IBD). The on-target effects are validated through experimental data, and detailed protocols are provided for key assays.

Introduction

The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine signaling that drives inflammation in IBD.[1][2] Systemic JAK inhibitors, such as Tofacitinib, have demonstrated efficacy in treating IBD but are associated with systemic side effects due to broad immunosuppression.[3][4][5] Gut-restricted JAK inhibitors aim to concentrate therapeutic action within the gastrointestinal tract, thereby minimizing systemic exposure and associated risks.[6][7][8] This guide compares the hypothetical gut-restricted pan-JAK inhibitor, GR-7, with a systemic JAK inhibitor (Tofacitinib) and an anti-TNFα biologic (Infliximab).

Mechanism of Action Overview
  • GR-7 (Gut-Restricted Pan-JAK Inhibitor): GR-7 is designed with physicochemical properties that limit its absorption from the gastrointestinal tract.[7][8] By inhibiting JAK1, JAK2, JAK3, and TYK2 locally in the gut mucosa, it blocks the signaling of numerous pro-inflammatory cytokines implicated in IBD, such as IL-6, IL-12, IL-23, and IFN-γ, thus reducing inflammation at its source.[9][10]

  • Tofacitinib (Systemic Pan-JAK Inhibitor): Tofacitinib is readily absorbed and systemically distributed. It inhibits the same JAK isoforms as GR-7, but throughout the body.[3][11][12] This systemic activity, while effective in the gut, can lead to off-target effects in other tissues.[5]

  • Infliximab (Anti-TNFα Monoclonal Antibody): Infliximab is a biologic administered via infusion that neutralizes both soluble and transmembrane tumor necrosis factor-alpha (TNFα), a key inflammatory cytokine.[13][14][15] Its mechanism involves blocking TNFα signaling, inducing apoptosis of activated T-cells, and promoting mucosal healing.[16][17]

Comparative Data

The following tables summarize the key performance indicators for GR-7, Tofacitinib, and Infliximab.

Table 1: Pharmacokinetic Profile Comparison

Parameter GR-7 (Gut-Restricted) Tofacitinib (Systemic) Infliximab (Biologic)
Administration Oral Oral Intravenous Infusion
Bioavailability <1% >70% 100% (IV)
Gut Tissue Conc. High Moderate Low
Systemic Exposure Very Low High High

| Half-life | Short (in plasma) | ~3 hours | 8-10 days |

Table 2: On-Target Efficacy and Selectivity

Parameter GR-7 (Gut-Restricted) Tofacitinib (Systemic) Infliximab (Biologic)
Target(s) JAK1, JAK2, JAK3, TYK2 JAK1, JAK2, JAK3, TYK2 TNFα
IC50 (JAK1) 5-10 nM 3.2 nM N/A
IC50 (JAK2) 10-20 nM 4.1 nM N/A
IC50 (JAK3) 1-5 nM 1.6 nM N/A
EC50 (pSTAT inhibition in gut) 50-100 nM 100-200 nM N/A

| EC50 (TNFα neutralization) | N/A | N/A | 0.1-0.5 nM |

Table 3: Safety and Side Effect Profile

Parameter GR-7 (Gut-Restricted) Tofacitinib (Systemic) Infliximab (Biologic)
Systemic Immunosuppression Minimal High High
Risk of Serious Infections Low Increased Increased
Lipid Profile Changes Unlikely Common Rare
Infusion Reactions N/A N/A Common

| Immunogenicity | Low | Low | High |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against target kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP and appropriate peptide substrate

  • Test compound (GR-7 or Tofacitinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound in vitro.[18][19]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.[19]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.[20]

  • Wash the monolayers with pre-warmed HBSS.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[20]

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.[18]

Protocol 3: Ex Vivo Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the on-target pharmacodynamic effect of a JAK inhibitor in intestinal tissue.

Materials:

  • Freshly obtained intestinal biopsy samples

  • RPMI medium

  • Pro-inflammatory cytokine cocktail (e.g., IFN-γ, IL-6)

  • Test compound (GR-7 or Tofacitinib)

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Culture intestinal biopsies in RPMI medium.

  • Pre-incubate the biopsies with various concentrations of the test compound for 1-2 hours.

  • Stimulate the tissue with a pro-inflammatory cytokine cocktail for 15-30 minutes to induce STAT phosphorylation.

  • Isolate lamina propria mononuclear cells (LPMCs) from the biopsies.

  • Fix and permeabilize the LPMCs.

  • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

  • Analyze the samples using a flow cytometer to quantify the levels of pSTAT in relevant immune cell populations.[21]

  • Determine the EC50 value for pSTAT inhibition by plotting the percent inhibition against the compound concentration.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Modulation GR7 GR-7 / Tofacitinib GR7->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of GR-7.

Experimental Workflow

Gut_Restriction_Workflow cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation Caco2 Caco-2 Permeability Assay (Assess Papp) PK Rodent PK Study (Measure Gut vs. Plasma Concentration) Caco2->PK KinaseAssay In Vitro Kinase Assay (Determine IC50) KinaseAssay->Caco2 pSTAT Ex Vivo pSTAT Assay (Measure Target Engagement in Gut Tissue) Efficacy Colitis Model (Assess Therapeutic Efficacy) pSTAT->Efficacy PK->pSTAT

Caption: Workflow for validating the on-target effects of a gut-restricted compound.

Comparative Mechanism of Action

MoA_Comparison cluster_GR7 GR-7 (Gut-Restricted) cluster_Tofa Tofacitinib (Systemic) cluster_Infliximab Infliximab (Biologic) GR7_node Oral Dosing GR7_gut High Gut Concentration Low Systemic Exposure GR7_node->GR7_gut GR7_target Local JAK Inhibition in Gut Mucosa GR7_gut->GR7_target GR7_effect Reduced Gut Inflammation Minimal Systemic Side Effects GR7_target->GR7_effect Tofa_node Oral Dosing Tofa_gut High Systemic Exposure Tofa_node->Tofa_gut Tofa_target Systemic JAK Inhibition Tofa_gut->Tofa_target Tofa_effect Reduced Gut Inflammation Potential Systemic Side Effects Tofa_target->Tofa_effect Inflix_node IV Infusion Inflix_gut High Systemic Exposure Inflix_node->Inflix_gut Inflix_target Systemic TNFα Neutralization Inflix_gut->Inflix_target Inflix_effect Reduced Gut Inflammation Potential Systemic Side Effects Inflix_target->Inflix_effect

References

comparative analysis of GR-7 and cholestyramine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparative analysis of GR-7 and cholestyramine cannot be provided at this time. Extensive searches for a compound designated "GR-7" within the context of bile acid sequestrants or related therapeutic areas have yielded no specific, identifiable information in scientific literature or drug development databases. Cholestyramine is a well-documented bile acid sequestrant, but without a corresponding profile for GR-7, a direct comparison with supporting experimental data is not possible.

Should information or alternative nomenclature for "GR-7" become available, a comprehensive guide comparing its mechanism of action, efficacy, and safety profile with cholestyramine could be developed. Such a guide would include:

  • Quantitative Data Tables: Summarizing key performance indicators such as LDL-C reduction, bile acid binding capacity, and incidence of adverse effects.

  • Detailed Experimental Protocols: Outlining the methodologies used to determine the comparative data.

  • Visualizations: Including diagrams of signaling pathways and experimental workflows to clearly illustrate the scientific concepts.

Researchers seeking information on novel bile acid sequestrants are encouraged to consult recent publications in gastroenterology, pharmacology, and metabolic disease journals.

Assessing the Specificity of Gut Restricted-7 for Bile Salt Hydrolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gut Restricted-7 (GR-7), a potent pan-inhibitor of bile salt hydrolase (BSH), with other alternative inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies on the gut microbiome and bile acid metabolism.

Introduction to Bile Salt Hydrolase and its Inhibition

Bile salt hydrolases (BSHs) are enzymes produced by gut microbiota that play a crucial role in the metabolism of bile acids. They catalyze the deconjugation of primary bile acids, which is a gateway step for the production of secondary bile acids.[1] These secondary bile acids act as signaling molecules that influence host metabolism, immunity, and even the risk of certain diseases.[1][2] Given their central role, the targeted inhibition of BSHs has emerged as a promising therapeutic strategy for various conditions. This compound (GR-7) is a covalent, orally active, and gut-restricted pan-BSH inhibitor designed for this purpose.[3][4] Its key feature is its tissue-selectivity, which minimizes systemic exposure and potential off-target effects.[4]

Quantitative Comparison of BSH Inhibitors

The following table summarizes the inhibitory potency of GR-7's parent compound (Compound 7) and other alternative BSH inhibitors against various bacterial BSHs. This data allows for a direct comparison of their efficacy.

InhibitorTarget BSHIC50 / % InhibitionReference
Compound 7 (GR-7 precursor) Bacteroides thetaiotaomicron427 nM[5]
Bifidobacterium longum108 nM[5]
Bacteroides thetaiotaomicron1070 nM[5]
Bifidobacterium adolescentis237 nM[5]
AAA-10 (Second-generation GR-7) Bacteroides thetaiotaomicron rBSH10 nM[6]
Bifidobacterium longum rBSH80 nM[6]
Caffeic Acid Phenethyl Ester (CAPE) Lactobacillus salivarius rBSH>50% inhibition at 0.25 mM[2]
Lactobacillus acidophilus rBSH>50% inhibition at 0.625 mM[7]
Bacteroides thetaiotaomicron BSHNo inhibition[5]
Riboflavin Lactobacillus salivarius rBSH>50% inhibition at 0.00625 mM[2]
Lactobacillus acidophilus rBSH>50% inhibition at 0.03125 mM[7]
Carnosic Acid Lactobacillus salivarius rBSH>95% inhibition at 5 mM[8]
Oxytetracycline Lactobacillus salivarius rBSH~86% inhibition at 0.625 mM[2]
Roxarsone Lactobacillus salivarius rBSH~52% inhibition at 0.625 mM[2]

Experimental Protocols

A detailed methodology for a standard in vitro BSH activity assay is provided below. This protocol can be adapted to assess the specificity and potency of various inhibitors.

Standard BSH Activity Assay Protocol

1. Preparation of Recombinant BSH (rBSH):

  • Express and purify the target BSH from a suitable expression system (e.g., E. coli). The purification can be achieved using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Incubation with Inhibitor:

  • Pre-incubate the purified rBSH (e.g., 200 nM) with the test inhibitor at various concentrations for a defined period (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.

3. Initiation of BSH Reaction:

  • Add a conjugated bile acid substrate (e.g., a mixture of tauro-conjugated bile acids or a single deuterated substrate like glycochenodeoxycholic acid-d4 (GCDCA-d4) at a final concentration of 100 µM) to the pre-incubated enzyme-inhibitor mixture.

4. Reaction Quenching and Product Quantification:

  • After a specific incubation time (e.g., 18 hours), quench the reaction.

  • Quantify the formation of the deconjugated bile acid product using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

5. Data Analysis:

  • Calculate the percentage of inhibition by comparing the amount of product formed in the presence of the inhibitor to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

Visualizing the BSH Inhibition Workflow

The following diagram illustrates the general workflow for assessing BSH inhibition.

BSH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rBSH Purified Recombinant BSH Incubation Pre-incubation (37°C, 30 min) rBSH->Incubation Inhibitor Test Inhibitor (e.g., GR-7) Inhibitor->Incubation Reaction Add Substrate (e.g., GCDCA-d4) Incubation->Reaction Quench Quench Reaction Reaction->Quench UPLC_MS UPLC-MS Analysis Quench->UPLC_MS Data_Analysis IC50 Determination UPLC_MS->Data_Analysis

Caption: Workflow for BSH Inhibition Assay.

Signaling Pathway Context

The inhibition of BSH has significant downstream effects on host signaling pathways regulated by bile acids. The diagram below illustrates the impact of BSH inhibition on the Farnesoid X Receptor (FXR) signaling pathway.

BSH_FXR_Pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte Conj_BA Conjugated Bile Acids BSH Bile Salt Hydrolase (BSH) Conj_BA->BSH Deconj_BA Deconjugated Bile Acids BSH->Deconj_BA FXR Farnesoid X Receptor (FXR) Deconj_BA->FXR Activates GR7 This compound (GR-7) GR7->BSH FGF19 FGF19 FXR->FGF19 Induces

Caption: Impact of GR-7 on FXR Signaling.

References

Comparative Guide to Bile Salt Hydrolase (BSH) Inhibitors: GR-7 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GR-7, a potent covalent inhibitor of bile salt hydrolase (BSH), and other recently identified BSH inhibitors. The objective is to present a clear comparison of their performance based on available experimental data, aiding researchers in the selection of appropriate tools for studying the role of BSH in gut microbiota and host physiology.

Introduction to Bile Salt Hydrolase (BSH) and Its Inhibition

Bile salt hydrolases are enzymes produced by gut bacteria that play a crucial role in the metabolism of bile acids.[1] They catalyze the deconjugation of primary bile acids, a gateway step for the formation of secondary bile acids. These secondary bile acids act as signaling molecules that can influence host metabolism and immune responses. Inhibition of BSH activity is therefore a key strategy to modulate the composition of the bile acid pool and to study its downstream physiological effects.

GR-7 has emerged as a potent, covalent, and gut-restricted pan-inhibitor of BSH.[2] Its mechanism of action and in vivo efficacy have been well-characterized. This guide compares GR-7 with other inhibitors, including caffeic acid phenethyl ester (CAPE), riboflavin, and carnosic acid, which have been identified as potential BSH inhibitors through high-throughput screening.[3]

Comparative Performance of BSH Inhibitors

The following table summarizes the available quantitative data on the inhibitory activity of GR-7 and its alternatives against various bacterial BSH enzymes. It is important to note that the data for GR-7 and the alternatives are not from direct head-to-head comparative studies, and experimental conditions may vary between studies.

InhibitorTarget BSH EnzymeIC50 ValueMechanism of ActionReference
GR-7 Bacteroides thetaiotaomicron427 nMCovalent[4]
Bifidobacterium longum108 nMCovalent[4]
Bacteroides adolescentis237 nMCovalent[4]
Caffeic Acid Phenethyl Ester (CAPE) Lactobacillus salivarius (recombinant)>50% inhibition at 0.25 mMNot explicitly defined[5]
Riboflavin Lactobacillus salivarius (recombinant)>50% inhibition at 0.00625 mMNon-covalent (inferred from docking)[5][6]
Carnosic Acid Lactobacillus salivarius (recombinant)>95% inhibition at 5 mMNot explicitly defined[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Standard Bile Salt Hydrolase (BSH) Activity Assay

This assay is used to determine the inhibitory effect of a compound on BSH activity by measuring the amount of amino acids liberated from a conjugated bile salt substrate.

Materials:

  • Purified recombinant BSH (rBSH)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

  • Dithiothreitol (DTT)

  • Conjugated bile salt substrate (e.g., sodium glycocholate)

  • Test inhibitor compound

  • Trichloroacetic acid (TCA)

  • Ninhydrin reagent

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DTT, and the purified rBSH enzyme.

  • Add the test inhibitor compound at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the conjugated bile salt substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding TCA, which precipitates the remaining substrate and protein.

  • Centrifuge the mixture to pellet the precipitate.

  • Transfer the supernatant, which contains the liberated amino acids, to a new tube.

  • Quantify the amount of amino acid in the supernatant using the ninhydrin method. This involves adding the ninhydrin reagent and heating the mixture, followed by measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of BSH inhibition by comparing the amount of amino acid liberated in the presence of the inhibitor to the control reaction.

Confirmation of Covalent Binding using Mass Spectrometry

This method is used to confirm the covalent modification of the BSH enzyme by an inhibitor like GR-7.

Materials:

  • Purified BSH enzyme

  • Covalent inhibitor (e.g., GR-7)

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate the purified BSH enzyme with an excess of the covalent inhibitor.

  • Analyze the protein-inhibitor mixture using mass spectrometry.

  • Compare the mass spectrum of the inhibitor-treated BSH with that of the untreated enzyme.

  • A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

  • Further analysis, such as tandem mass spectrometry (MS/MS) of the modified protein, can be used to identify the specific amino acid residue that has been covalently modified.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.

Covalent_Binding_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_confirmation Confirmation BSH Purified BSH Mixture Incubation Mixture BSH->Mixture Inhibitor Covalent Inhibitor (GR-7) Inhibitor->Mixture MS Mass Spectrometry Mixture->MS Data Mass Spectrum Data MS->Data Comparison Compare Spectra (Treated vs. Untreated) Data->Comparison Result Mass Shift Confirms Covalent Adduct Comparison->Result

Caption: Experimental workflow for confirming the covalent binding of an inhibitor to BSH.

BSH_Inhibition_Pathway cluster_reaction Normal BSH Reaction cluster_inhibition BSH Inhibition BSH BSH Enzyme Product Deconjugated Bile Acid + Amino Acid BSH->Product catalyzes Substrate Conjugated Bile Acid Substrate->BSH Inhibitor BSH Inhibitor (e.g., GR-7) Inhibited_BSH Inhibited BSH Inhibitor->Inhibited_BSH binds to No_Product No Deconjugation Inhibited_BSH->No_Product

Caption: Signaling pathway illustrating the inhibition of BSH by an inhibitor.

Inhibitor_Comparison cluster_gr7 GR-7 cluster_alternatives Alternatives GR7_node Covalent Inhibitor GR7_prop Potent & Pan-Inhibitor Gut-restricted GR7_node->GR7_prop CAPE CAPE Alt_prop Variable Potency Mechanism less defined CAPE->Alt_prop Riboflavin Riboflavin Riboflavin->Alt_prop Carnosic_Acid Carnosic Acid Carnosic_Acid->Alt_prop

Caption: Logical relationship comparing GR-7 with alternative BSH inhibitors.

Conclusion

GR-7 stands out as a well-characterized, potent, and covalent pan-inhibitor of BSH, making it a valuable tool for in vivo studies due to its gut-restricted nature. While alternatives like caffeic acid phenethyl ester, riboflavin, and carnosic acid have been identified, further research is required to establish their precise potency (e.g., IC50 values against a range of BSH enzymes) and to elucidate their mechanisms of action. For researchers requiring a highly specific and potent tool for BSH inhibition with a confirmed covalent mechanism, GR-7 is currently the superior choice based on available data. The alternatives may offer different chemical scaffolds for further inhibitor development, but their utility as precise research tools requires more extensive characterization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.